Product packaging for Estocin(Cat. No.:CAS No. 2424-75-1)

Estocin

Cat. No.: B1215721
CAS No.: 2424-75-1
M. Wt: 363.9 g/mol
InChI Key: ZFUFAMMRSGTUQO-UHFFFAOYSA-N
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Description

Estocin is a chemical entity centered on Azithromycin, a macrolide antibiotic recognized for its bacteriostatic properties . Its primary value in research lies in its well-defined mechanism of action: it binds to the 50S subunit of the bacterial ribosome, thereby inhibiting microbial protein synthesis and preventing bacterial growth . This makes it a critical tool for studying bacterial proliferation and the effects of protein synthesis inhibition in vitro. Azithromycin is known for its activity against a spectrum of microorganisms relevant to scientific inquiry . Researchers employ this compound in various non-clinical settings, including microbiological assays and investigations into antibiotic mechanisms of action. It is supplied as a standardized formulation to ensure consistency in experimental results. This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNO3 B1215721 Estocin CAS No. 2424-75-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2424-75-1

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H

InChI Key

ZFUFAMMRSGTUQO-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl

Related CAS

509-78-4 (Parent)

Synonyms

dimenoxadol
dimenoxadol hydrochloride
Estocin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Estocin (Azithromycin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin is a brand name for a formulation containing Azithromycin (B1666446), an azalide, a subclass of macrolide antibiotics.[1][2] It is utilized for the treatment of a variety of bacterial infections, including those affecting the respiratory tract, skin, and eyes.[1][3] Azithromycin is distinguished from other macrolides, such as erythromycin, by its structural modification—the insertion of a methyl-substituted nitrogen atom into the lactone ring—which confers advantageous pharmacokinetic properties, including greater acid stability and a longer half-life.[4] This guide provides a detailed examination of the molecular mechanism through which Azithromycin exerts its antibacterial effects, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It is a bacteriostatic agent, meaning it prevents the growth of bacteria rather than killing them outright, although bactericidal activity may be observed at high concentrations.[4] This is achieved by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding Site

Azithromycin binds to the 50S large ribosomal subunit of susceptible bacteria.[3][4] This interaction is reversible.[4] The primary binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5][6]

Key molecular interactions occur with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit.[3][7] Crystallographic and footprinting analyses have identified specific nucleotides within the 23S rRNA that are crucial for azithromycin binding. These include adenosine (B11128) residues A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA, which form a hydrophobic surface for interaction with the drug's lactone ring.[5][7] The desosamine (B1220255) sugar of azithromycin also forms a hydrogen bond with A2058.[5]

The binding process in Escherichia coli has been described as a two-step model:

  • Initial Low-Affinity Binding : A rapid initial recognition and placement of the drug in a low-affinity site in the upper part of the exit tunnel.[2][6][8]

  • Conformational Isomerization : A subsequent, slower conformational change that results in a much tighter and more stable final complex.[2][8][9]

Interestingly, the binding stoichiometry can vary between bacterial species. In E. coli, one molecule of azithromycin binds per ribosome. In contrast, studies on Deinococcus radiodurans suggest a cooperative binding of two molecules.[2][6][8]

Inhibition of Polypeptide Elongation and Translocation

Once bound within the NPET, azithromycin physically obstructs the passage of the elongating polypeptide chain.[4][5] This steric hindrance prevents the nascent peptide from progressing through the tunnel once it reaches a certain length (typically 3-10 amino acids).[10]

This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon termed "peptidyl-tRNA drop-off".[11][12] The consequence is twofold:

  • Production of Truncated Peptides : The release of incomplete and non-functional protein fragments.[11]

  • Depletion of tRNA Pools : The premature drop-off depletes the intracellular pool of available aminoacyl-tRNAs, further hampering protein synthesis.[12]

While traditionally viewed as a simple "tunnel plug," recent evidence suggests a more nuanced mechanism. The action of azithromycin is context-specific and depends on the amino acid sequence of the nascent peptide.[10] For certain peptide motifs, the interplay between the nascent chain and the bound antibiotic can allosterically alter the conformation of the peptidyl transferase center (PTC), the catalytic core of the ribosome, thereby inhibiting peptide bond formation itself.[10][13]

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and inhibitory activity of Azithromycin.

Table 1: Pharmacokinetic Parameters of Azithromycin

Parameter Value Reference(s)
Oral Bioavailability ~37-38% (for 250-500 mg dose) [14][15]
Time to Peak Plasma Conc. (Tmax) 2.1 - 3.2 hours [1]
Serum Protein Binding 7% to 51% (concentration-dependent) [14][15][16]
Apparent Terminal Half-Life ~68 hours [1][14]

| Primary Route of Elimination | Biliary Excretion (largely unchanged) |[1][16] |

Table 2: Inhibitory and Binding Characteristics of Azithromycin

Parameter Bacterial Species Observation Reference(s)
IC₅₀ (Protein Synthesis Inhibition) Haemophilus influenzae 0.4 µg/mL [17]
Binding Stoichiometry Escherichia coli 1 molecule per ribosome [2][8][18]

| Binding Stoichiometry | Deinococcus radiodurans | 2 molecules per ribosome (cooperative binding) |[2][6][8] |

Experimental Protocols

The mechanism of Azithromycin has been elucidated through various experimental techniques. Below are detailed methodologies for key assays.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay directly measures the inhibitory effect of a compound on protein synthesis.

  • Objective : To quantify the inhibition of protein synthesis by Azithromycin and determine its IC₅₀ value.

  • Principle : A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is added to a bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, amino acids, and enzymes. The amount of functional reporter protein produced is proportional to the efficiency of protein synthesis and can be measured via luminescence.[11][19][20]

  • Methodology :

    • Preparation of Reagents :

      • Prepare a series of Azithromycin dilutions in an appropriate solvent (e.g., DMSO).

      • Thaw the components of a commercial IVTT kit (e.g., E. coli S30 extract system) on ice.

    • Reaction Setup :

      • In a 96-well microplate, prepare a master mix containing the cell-free extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid DNA.

      • Aliquot the master mix into the wells.

      • Add the Azithromycin dilutions to the respective wells. Include a vehicle-only control (no inhibition) and a positive control (a known inhibitor like kanamycin).

    • Incubation : Seal the plate and incubate at 37°C for 2-4 hours to allow for coupled transcription and translation.[20]

    • Luminescence Measurement :

      • Equilibrate the plate to room temperature.

      • Add a luciferase assay reagent to each well.

      • Measure the luminescence (Relative Light Units, RLU) using a luminometer.[19][20]

    • Data Analysis :

      • Subtract any background luminescence (from wells with no DNA template).

      • Normalize the RLU values to the vehicle control to calculate the percentage of inhibition for each Azithromycin concentration.

      • Plot the percent inhibition against the log of Azithromycin concentration and fit the data to a dose-response curve to determine the IC₅₀.

Ribosome Binding Assay (Fluorescence Polarization)

This method characterizes the binding affinity of ligands to the ribosome.

  • Objective : To determine the dissociation constant (Kd) of Azithromycin for the bacterial ribosome.

  • Principle : A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as a probe. When the small, rapidly tumbling probe is unbound in solution, its fluorescence polarization is low. Upon binding to the large, slowly tumbling ribosome, its fluorescence polarization increases significantly. Unlabeled ligands (like Azithromycin) can compete for the binding site, displacing the fluorescent probe and causing a decrease in polarization.[21]

  • Methodology :

    • Preparation of Reagents :

      • Isolate and purify 70S ribosomes from a bacterial culture (e.g., E. coli).

      • Prepare a binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).

      • Prepare serial dilutions of unlabeled Azithromycin.

    • Assay Setup (Competition Assay) :

      • In a 96-well black plate, pre-incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescent probe (e.g., 5.5 nM BODIPY-erythromycin) for 30 minutes at room temperature to allow them to reach binding equilibrium.

      • Add the serial dilutions of Azithromycin to the wells.

    • Incubation : Incubate the plate for an additional 2 hours at room temperature to allow the competition to reach equilibrium.

    • Measurement : Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

    • Data Analysis :

      • Plot the fluorescence polarization values against the log of the Azithromycin concentration.

      • Fit the data to a competitive binding model to calculate the Ki or IC₅₀ for Azithromycin. This value can then be used to determine the dissociation constant (Kd).

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_50S Nascent Peptide Exit Tunnel (NPET) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA 23S_rRNA 23S rRNA Site (A2058, A2059) Blockage Steric Blockage of Exit Tunnel 23S_rRNA->Blockage Leads to This compound This compound (Azithromycin) This compound->23S_rRNA Binds to Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Blockage Interferes with Premature_Dissociation Premature Dissociation of Peptidyl-tRNA Blockage->Premature_Dissociation Causes Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostasis) Premature_Dissociation->Bacterial_Growth_Inhibition Results in

Caption: Mechanism of this compound (Azithromycin) action on the bacterial ribosome.

IVTT_Workflow start Start prep_reagents Prepare Reagents: - IVTT Master Mix - Luciferase DNA Template - Azithromycin Dilutions start->prep_reagents setup_rxn Set Up Reactions in 96-Well Plate (Master Mix + Drug/Vehicle) prep_reagents->setup_rxn incubation Incubate at 37°C (2-4 hours) setup_rxn->incubation add_substrate Add Luciferase Substrate incubation->add_substrate measure Measure Luminescence (RLU) add_substrate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for an In Vitro Protein Synthesis Inhibition Assay.

References

Estocin: A Technical Guide to a Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Estocin, a brand name for a class of macrolide antibiotics. The primary active pharmaceutical ingredients in products marketed as this compound are Erythromycin and Azithromycin. This document focuses on the core scientific and technical aspects of these active ingredients, including their mechanism of action, in-vitro activity against key bacterial pathogens, and detailed experimental protocols for assessing their efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to this compound and Macrolide Antibiotics

This compound is a brand name for antibacterial agents belonging to the macrolide class. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The active components of this compound, Erythromycin and Azithromycin, are widely used to treat a variety of bacterial infections. They are particularly useful in patients with penicillin allergies.

Erythromycin is a naturally occurring macrolide, while Azithromycin is a semi-synthetic derivative. Both are broad-spectrum antibiotics, effective against a range of Gram-positive and some Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Erythromycin and Azithromycin exert their bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential proteins required for bacterial growth and replication.

The binding site is located within the polypeptide exit tunnel of the 50S ribosomal subunit. By occupying this site, the macrolide molecule physically obstructs the passage of the nascent polypeptide chain, leading to its premature dissociation from the ribosome. This targeted action on the bacterial ribosome ensures selective toxicity against bacteria, with minimal effect on mammalian ribosomes, which have a different structure (60S and 40S subunits).

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit This compound This compound (Erythromycin/Azithromycin) This compound->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Mechanism of action of this compound (Macrolides).

In-Vitro Activity

The in-vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Erythromycin and Azithromycin against a range of common bacterial pathogens. The data is presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In-Vitro Activity of Erythromycin Against Common Bacterial Pathogens
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.0630.125
Streptococcus pyogenes0.060.12
Staphylococcus aureus0.25>2
Haemophilus influenzae2.08.0
Moraxella catarrhalis0.120.25
Mycoplasma pneumoniae≤0.015≤0.015
Chlamydia trachomatis0.060.25
Table 2: In-Vitro Activity of Azithromycin Against Common Bacterial Pathogens
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.060.12
Streptococcus pyogenes0.060.12
Staphylococcus aureus0.5>2
Haemophilus influenzae0.250.5
Moraxella catarrhalis0.060.12
Mycoplasma pneumoniae≤0.004≤0.004
Chlamydia trachomatis0.060.12
Salmonella Typhi816

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following are standardized protocols for determining the MIC of Erythromycin and Azithromycin. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Erythromycin or Azithromycin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Sterile diluents (e.g., sterile water, DMSO for stock solution)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection aid

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in CAMHB in the wells of the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. The final volume in each well should be 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Assay.
Agar (B569324) Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • Erythromycin or Azithromycin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~1 x 10⁴ CFU/spot)

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the antibiotic as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of agar plates, each containing a specific concentration of the antibiotic. This is done by adding a calculated amount of the antibiotic stock solution to molten MHA before it solidifies.

  • Inoculation: Once the agar plates have solidified, inoculate the surface with the standardized bacterial suspension using a replicating device to deliver a defined volume (spot) of inoculum.

  • Controls: A control plate containing no antibiotic should be included and inoculated to ensure the viability of the test organism.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound, through its active components Erythromycin and Azithromycin, represents a critical class of macrolide antibiotics. A thorough understanding of their mechanism of action, in-vitro activity, and the standardized protocols for their evaluation is essential for their effective use in clinical practice and for the development of new antimicrobial agents. This guide provides a foundational technical overview to support these endeavors in the scientific and drug development communities.

An In-depth Technical Guide on the Core Chemical Structure and Biological Activity of Aescin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Estocin" did not yield information on a chemical compound with that name. The information presented in this guide pertains to Aescin (also known as Escin), a compound with a phonetically similar name and significant pharmacological interest. It is presumed that "this compound" was a misspelling of "Aescin."

This technical guide provides a comprehensive overview of the chemical structure, pharmacological mechanisms, and experimental data related to Aescin, a complex mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Aescin is recognized for its anti-inflammatory, vasoprotective, and anti-edematous properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of Aescin

Aescin is not a single compound but a mixture of triterpenoid (B12794562) saponins. The most biologically active component is β-Aescin.[3] The chemical formula for β-Aescin is C₅₅H₈₆O₂₄, and its molecular weight is approximately 1131.3 g/mol .[4]

The structure of Aescin is amphiphilic, consisting of two main parts:

  • A hydrophobic aglycone part, which is a pentacyclic triterpenoid structure.

  • A hydrophilic glyconic (sugar) part, which consists of a trisaccharide chain typically composed of glucuronic acid and two glucose units.[5][6]

This amphiphilic nature is crucial for its biological activity, including its interaction with cell membranes.[5][6]

Signaling Pathways and Mechanism of Action

Aescin exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to inflammation and vascular protection.

2.1. Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of Aescin is linked to the glucocorticoid receptor/NF-κB signaling pathway .[3][7] Aescin's action is considered "glucocorticoid-like" because it can suppress inflammation in a manner similar to glucocorticoids but without the same adverse effects.[3]

The key steps in this pathway are:

  • Inhibition of NF-κB: Aescin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that controls the expression of genes involved in inflammation.[1][7]

  • Reduction of Pro-inflammatory Mediators: By inhibiting NF-κB, Aescin downregulates the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2).[1][8]

  • Glucocorticoid Receptor (GR) Upregulation: Studies suggest that Aescin can upregulate the expression of glucocorticoid receptors, enhancing the body's natural anti-inflammatory response.[9]

Aescin_NFkB_Pathway Aescin Aescin GR Glucocorticoid Receptor (GR) Expression Aescin->GR Upregulates NFkB_Inhibition Inhibition of NF-κB Activation Aescin->NFkB_Inhibition Leads to Cytokine_Reduction Reduced Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB_Inhibition->Cytokine_Reduction Results in Inflammation Inflammation Cytokine_Reduction->Inflammation Suppresses

Aescin's Anti-inflammatory Mechanism via NF-κB Pathway.

2.2. Vasoprotective and Venotonic Mechanisms

Aescin strengthens the walls of veins and capillaries and reduces fluid leakage (edema).[1]

  • Reduced Vascular Permeability: It stabilizes endothelial cells and prevents hypoxia-induced disruption of cell adhesion molecules like PECAM-1, thereby protecting blood vessel integrity.[[“]][11]

  • Increased Venous Tone: Aescin is believed to sensitize calcium channels in the vessel walls, leading to increased venous tension and improved blood flow.[[“]][12]

Quantitative Data

The biological activity of Aescin has been quantified in various experimental models.

Table 1: Antibacterial Activity of β-Aescin [13]

Bacterial StrainMinimal Inhibitory Concentration (MIC) (μg/mL)Minimal Bactericidal Concentration (MBC) (μg/mL)
Klebsiella pneumoniae52.11 ± 11.0557.34 ± 10.05
Escherichia coli44.63 ± 12.0559.66 ± 17.74
Pseudomonas aeruginosa64.63 ± 14.8574.55 ± 13.61
Staphylococcus epidermidisNot specifiedNot specified
Staphylococcus aureusNot specifiedNot specified

Table 2: Anti-inflammatory and Antiproliferative Effects of Aescin in a Rat Model of Benign Prostatic Hyperplasia (BPH) [8]

MarkerEffect of Aescin TreatmentPercentage Reduction
Inflammatory Markers
Prostatic IL-1βDecrease47.9%
Prostatic TNF-αDecrease71.2%
Prostatic COX-2Decrease64.4%
Proliferation Markers
Prostatic TGF-β1Decrease58.3%
Prostatic PCNADecrease71.9%

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

4.1. In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of β-Aescin was determined using standard microbiological techniques.[14]

  • Objective: To determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of β-Aescin against common Gram-positive and Gram-negative bacteria.

  • Methodology:

    • Agar (B569324) Well Diffusion Assay: The initial antibacterial activity was screened by measuring the zone of inhibition of a 25 μg/mL β-Aescin solution against various bacterial lawns on nutrient agar.

    • Serial Dilution for MIC: A serial dilution of β-Aescin was prepared in a liquid broth medium. Each dilution was inoculated with a standardized bacterial suspension and incubated at 37°C for 18 hours. The MIC was recorded as the lowest concentration of β-Aescin that showed no visible bacterial growth.

    • MBC Determination: A small volume (10 μL) from the MIC tubes that showed no growth was subcultured onto nutrient agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in no bacterial growth on the agar plates, confirming the bactericidal effect.[13]

Antibacterial_Workflow cluster_prep Preparation cluster_mic MIC Determination (Serial Dilution) cluster_mbc MBC Determination Bacteria Prepare Standardized Bacterial Cultures Inoculate Inoculate with Bacteria Bacteria->Inoculate Aescin_Sol Prepare β-Aescin Stock Solution Serial_Dilute Perform Serial Dilutions of β-Aescin in Broth Aescin_Sol->Serial_Dilute Serial_Dilute->Inoculate Incubate_MIC Incubate (37°C, 18h) Inoculate->Incubate_MIC Read_MIC Observe for Turbidity and Determine MIC Incubate_MIC->Read_MIC Plate Plate Aliquots from Clear MIC Tubes Read_MIC->Plate Incubate_MBC Incubate (37°C, 24h) Plate->Incubate_MBC Read_MBC Observe for Growth and Determine MBC Incubate_MBC->Read_MBC

Workflow for Determining MIC and MBC of β-Aescin.

4.2. In Vivo Model of Benign Prostatic Hyperplasia (BPH) in Rats

This protocol describes the induction of BPH in an animal model to test the protective effects of Aescin.[8][15]

  • Objective: To evaluate the anti-inflammatory and antiproliferative effects of Aescin on testosterone-induced BPH in rats.

  • Animal Model: Male Wistar rats (12 weeks old, 180-200g) were used.[15]

  • Experimental Groups (n=6 per group):

    • Control Group: Received sesame oil (1 mL/kg, s.c.) daily.

    • BPH Group: Received testosterone (B1683101) oenanthate (3 mg/kg, s.c., in sesame oil) daily to induce BPH.

    • BPH-Aescin Group: Received testosterone oenanthate (3 mg/kg, s.c.) plus Aescin (10 mg/kg/day, p.o.) daily.

  • Treatment Duration: 4 weeks.

  • Outcome Measures:

    • Prostate Weight and Index: The prostate was excised and weighed at the end of the study.

    • Histopathological Examination: Prostate tissue was processed for histological analysis to observe changes in morphology.

    • Biochemical Analysis: Prostate tissue homogenates were used to measure the expression levels of inflammatory markers (IL-1β, TNF-α, COX-2) and proliferation markers (TGF-β1, PCNA) using appropriate assay kits.

    • Hormonal Analysis: Serum levels of testosterone and luteinizing hormone (LH) were determined using immunoassay kits.[15]

References

Estocin (Azithromycin): A Technical Guide to its Discovery, Mechanism, and Clinical Application in Ophthalmology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estocin, the brand name for a topical ophthalmic formulation of azithromycin (B1666446), represents a significant advancement in the treatment of bacterial conjunctivitis. Azithromycin, a macrolide antibiotic, has a rich history of development, evolving from erythromycin (B1671065) to possess a broader spectrum of activity and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of azithromycin, its detailed mechanism of action at the molecular level, and a comprehensive overview of its clinical application in ophthalmology. The document includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows to support further research and development in this field.

Discovery and History

The journey of this compound begins with the discovery of its active ingredient, azithromycin. A team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia, discovered azithromycin in 1980.[1] It was patented in 1981.[1] Azithromycin is a semi-synthetic derivative of erythromycin, belonging to a class of antibiotics known as macrolides.[2][3] The development of azithromycin was driven by the need to overcome the limitations of erythromycin, such as its instability in acidic environments and its relatively narrow spectrum of activity.

In 1986, Pliva and Pfizer entered into a licensing agreement, granting Pfizer exclusive rights for the sale of azithromycin in Western Europe and the United States.[1] This partnership was instrumental in the global development and commercialization of azithromycin. The subsequent development of a topical ophthalmic formulation, now known as this compound, was a logical progression to leverage its potent antibacterial properties for the treatment of ocular surface infections.

Mechanism of Action

This compound's therapeutic effect is derived from the ability of azithromycin to inhibit bacterial protein synthesis.[1][4] Unlike older models of macrolide action that suggested a simple "tunnel plug" mechanism, more recent evidence indicates a more nuanced, context-specific mode of inhibition.[5]

Azithromycin binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][5][6][7] This binding site is primarily composed of 23S rRNA.[8][9] The binding of azithromycin partially occludes this tunnel, but its primary inhibitory action is not simply steric hindrance.[5] Instead, the presence of the drug in the NPET allosterically affects the peptidyl transferase center (PTC) of the ribosome, which is responsible for forming peptide bonds between amino acids.[7][10]

This allosteric effect leads to the selective inhibition of the translation of a subset of cellular proteins, depending on the amino acid sequence of the nascent polypeptide chain.[5] The ribosome-macrolide complex is unable to efficiently catalyze the formation of peptide bonds involving certain amino acid sequences, leading to premature dissociation of peptidyl-tRNA from the ribosome.[10][11] This ultimately results in the cessation of bacterial growth, making azithromycin a bacteriostatic agent.[12] At higher concentrations, it may exhibit bactericidal properties.[9]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site (Aminoacyl-tRNA) P_Site P-Site (Peptidyl-tRNA) A_Site->P_Site translocation E_Site E-Site (Exit) P_Site->E_Site translocation NPET Nascent Peptide Exit Tunnel Inhibition Inhibition of Translocation and Peptide Bond Formation NPET->Inhibition mRNA mRNA mRNA->30S_Subunit binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site enters Peptidyl_tRNA Peptidyl-tRNA Growing_Polypeptide Growing Polypeptide Chain Peptidyl_tRNA->Growing_Polypeptide elongates This compound This compound (Azithromycin) This compound->NPET binds to 50S subunit within Growing_Polypeptide->NPET exits through Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation

Caption: Mechanism of this compound (Azithromycin) action on the bacterial ribosome.

Quantitative Data

The efficacy and pharmacokinetic profile of topical azithromycin have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Azithromycin Ophthalmic Solution in Bacterial Conjunctivitis
Study MetricAzithromycin 1% or 1.5%Comparator (Tobramycin 0.3%)Vehicle/PlaceboReference
Clinical Cure Rate (Day 3-5) 47.1%28.7%-[13]
29.8%18.6%-[14]
Clinical Cure Rate (Day 7-9) 89.2%78.2%-[13]
80%81.8%-[14]
63.1%-49.7%[14]
Bacterial Eradication Rate 89.8%87.2%-[13]
88.5%-66.4%[14]
Table 2: Ocular Pharmacokinetics of Azithromycin 1% Ophthalmic Solution (Single Administration)
Ocular TissuePeak Concentration (Cmax)Time to Peak (Tmax)Half-life (t1/2)Reference
Tear Film 10,539 µg/mL5 minutes15 hours[15][16]
Conjunctiva 108 µg/g5 minutes63 hours[15][16]
Cornea 40 µg/g5 minutes67 hours[15][16]
Table 3: In Vitro Susceptibility of Common Ocular Pathogens to Azithromycin
Bacterial SpeciesMIC90 (µg/mL)Reference
Staphylococcus aureus>1024 (some strains)[17]
Streptococcus pneumoniae≤1.0[12]
Haemophilus influenzae≤2.0[12]
Chlamydia trachomatis≤0.125[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound (Azithromycin).

In Vitro Antibiotic Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of azithromycin against common ocular bacterial pathogens.

Methodology (Broth Microdilution):

  • Bacterial Isolate Preparation: Clinical isolates of bacteria (e.g., S. aureus, S. pneumoniae, H. influenzae) are cultured on appropriate agar (B569324) plates to obtain pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Antibiotic Dilution Series: A stock solution of azithromycin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

  • MIC Determination: The MIC is determined as the lowest concentration of azithromycin that completely inhibits visible bacterial growth.

Clinical Trial for Bacterial Conjunctivitis

Objective: To evaluate the safety and efficacy of azithromycin ophthalmic solution compared to a vehicle or active comparator in patients with bacterial conjunctivitis.

Methodology (Randomized, Double-Masked, Controlled Trial):

  • Patient Recruitment: Patients presenting with clinical signs and symptoms of bacterial conjunctivitis (e.g., purulent discharge, conjunctival injection) are screened for eligibility based on predefined inclusion and exclusion criteria.

  • Informed Consent and Baseline Assessment: Eligible patients provide informed consent. A baseline assessment is conducted, including a clinical examination of the eye and collection of a conjunctival swab for microbiological analysis.

  • Randomization and Blinding: Patients are randomly assigned to receive either azithromycin ophthalmic solution or the comparator (e.g., tobramycin) or vehicle. Both the investigator and the patient are masked to the treatment assignment.

  • Treatment Administration: Patients are instructed on the proper administration of the eye drops (e.g., one drop twice daily for a specified duration).

  • Follow-up Visits: Patients return for follow-up visits at predefined time points (e.g., Day 3, Day 7). At each visit, clinical signs and symptoms are assessed, and a conjunctival swab may be collected.

  • Efficacy and Safety Endpoints: The primary efficacy endpoint is typically the clinical cure rate at a specific time point. Secondary endpoints may include bacterial eradication rates and patient-reported outcomes. Safety is assessed by monitoring adverse events.

Measurement of Azithromycin Concentration in Tear Fluid

Objective: To determine the pharmacokinetic profile of azithromycin in human tears following topical administration.

Methodology (LC-MS/MS):

  • Sample Collection: Tear samples are collected from healthy volunteers at various time points after instillation of a single drop of azithromycin ophthalmic solution using Schirmer tear strips.

  • Sample Preparation: The tear-saturated portion of the Schirmer strip is cut and placed in a microcentrifuge tube. Azithromycin is extracted from the strip using a suitable solvent (e.g., methanol-water mixture). An internal standard (e.g., azithromycin-d3) is added to the sample.[19][20][21]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of formic acid in a methanol-water and methanol-acetonitrile mixture is used to separate azithromycin from other components.[19][20][21]

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer operating in positive ion electrospray mode. Multiple reaction monitoring (MRM) is used to detect the specific ion transitions for azithromycin and the internal standard.[19][20][21]

  • Quantification: A calibration curve is generated using standards of known azithromycin concentrations, and the concentration of azithromycin in the tear samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental and Developmental Workflow

The development of a topical ophthalmic antibiotic like this compound follows a structured workflow from initial discovery to clinical application.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Discovery Discovery & Synthesis of Azithromycin Formulation Ophthalmic Formulation Development (this compound) Discovery->Formulation Preclinical Preclinical Studies Formulation->Preclinical Phase1 Phase I Clinical Trial (Safety & Pharmacokinetics) Preclinical->Phase1 In_Vitro In Vitro Susceptibility Testing PK_Animal Ocular Pharmacokinetics (Animal Models) Tox Ocular Toxicology Phase2 Phase II Clinical Trial (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Submission & Approval Phase3->Regulatory Post_Market Post-Marketing Surveillance Regulatory->Post_Market

Caption: Developmental workflow for this compound (Azithromycin) ophthalmic solution.

References

The Core Mechanism of Estocin (Azithromycin) in the Inhibition of Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism by which Estocin, a brand name for the macrolide antibiotic Azithromycin, inhibits bacterial protein synthesis. Azithromycin is a pivotal therapeutic agent in the management of various bacterial infections. Its efficacy stems from its targeted interaction with the bacterial ribosome, a critical component of the protein synthesis machinery. This document outlines the specific binding interactions, the functional consequences of this binding, and the quantitative measures of its antibacterial activity. Furthermore, it provides detailed experimental protocols for assessing its inhibitory effects and visualizes the key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Azithromycin, the active compound in this compound, is an azalide, a subclass of macrolide antibiotics. It is distinguished from erythromycin (B1671065) by the insertion of a methyl-substituted nitrogen atom into the lactone ring. This structural modification enhances its pharmacokinetic properties, including a broader spectrum of activity, improved tissue penetration, and a longer half-life. The primary mechanism of action of Azithromycin is the inhibition of bacterial protein synthesis, which it achieves by binding to the 50S ribosomal subunit. This interaction effectively halts the growth and replication of susceptible bacteria.

Mechanism of Action: Targeting the Bacterial Ribosome

Azithromycin exerts its bacteriostatic effect by binding to the 23S rRNA of the large (50S) ribosomal subunit in bacteria.[1] This binding occurs within the polypeptide exit tunnel, a channel through which nascent polypeptide chains emerge from the ribosome during translation.[2]

The binding of Azithromycin to the 50S subunit leads to the following key events:

  • Blockade of Translocation: The primary consequence of Azithromycin binding is the steric hindrance of the passage of the growing polypeptide chain. This physically obstructs the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[2]

  • Inhibition of Peptidyl Transfer: While the primary effect is on translocation, the presence of Azithromycin in the exit tunnel can also allosterically interfere with the peptidyl transferase center (PTC), the site of peptide bond formation.

  • Premature Dissociation of Peptidyl-tRNA: By stalling the ribosome, Azithromycin can lead to the premature dissociation of the peptidyl-tRNA from the P-site.

This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.

Signaling Pathway of Azithromycin Action

Azithromycin_Mechanism cluster_bacterium Bacterial Cell Azithromycin Azithromycin (this compound) Ribosome_50S 50S Ribosomal Subunit Azithromycin->Ribosome_50S Binds to 23S rRNA in exit tunnel Polypeptide Nascent Polypeptide Chain Ribosome_50S->Polypeptide Peptide bond formation Inhibition Inhibition of Translocation Ribosome_50S->Inhibition Ribosome_30S 30S Ribosomal Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome_50S Enters A-site Polypeptide->Inhibition Passage blocked Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Caption: Mechanism of Azithromycin-mediated inhibition of bacterial protein synthesis.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Azithromycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.06 - >1280.52
Streptococcus pneumoniae≤0.015 - >2560.252
Streptococcus pyogenes≤0.015 - 10.060.12
Haemophilus influenzae0.015 - 812
Moraxella catarrhalis≤0.015 - 0.50.030.06
Escherichia coli0.5 - >256864

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Azithromycin in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Azithromycin stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antibiotic.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Azithromycin at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Azithromycin Stock Solution serial_dilution Perform serial dilution of Azithromycin prep_stock->serial_dilution prep_plate Prepare 96-well plate with broth prep_plate->serial_dilution prep_inoculum Prepare and standardize bacterial inoculum inoculate Inoculate wells with bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of Azithromycin on protein synthesis in a cell-free system.

Methodology:

  • Preparation of Bacterial Cell-Free Extract:

    • Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.

    • Harvest and lyse the cells to prepare an S30 extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.

  • Reaction Setup:

    • In a microcentrifuge tube or microplate well, combine the following components:

      • S30 cell-free extract

      • A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein - GFP).

      • An energy source (ATP, GTP) and a mixture of amino acids.

      • Varying concentrations of Azithromycin.

      • A control reaction with no antibiotic.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription (if using a DNA template) and translation.

  • Detection of Reporter Protein:

    • Luciferase: Add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.

    • GFP: Measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Plot the reporter signal (luminescence or fluorescence) against the concentration of Azithromycin.

    • Calculate the IC₅₀ value, which is the concentration of Azithromycin that inhibits protein synthesis by 50%.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_extract Prepare bacterial cell-free extract (S30) setup_reaction Set up reaction mixtures: Extract, template, amino acids, energy source, Azithromycin prep_extract->setup_reaction prep_template Prepare reporter (DNA/mRNA) template prep_template->setup_reaction prep_drug Prepare Azithromycin dilutions prep_drug->setup_reaction incubate Incubate at 37°C setup_reaction->incubate measure_reporter Measure reporter signal (Luminescence/Fluorescence) incubate->measure_reporter analyze_data Analyze data and calculate IC₅₀ measure_reporter->analyze_data

Caption: Workflow for an in vitro translation inhibition assay to determine the IC₅₀ of Azithromycin.

Conclusion

This compound (Azithromycin) is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the polypeptide exit tunnel. This targeted action disrupts bacterial translation, leading to a bacteriostatic effect. The quantitative assessment of its activity through MIC determination and the direct measurement of its inhibitory potential via in vitro translation assays are crucial for both clinical applications and the development of novel antimicrobial agents. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

Pharmacological Profile of Estocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Estocin" appears to refer to different pharmaceutical products. The following technical guide focuses on the pharmacological profile of this compound as a macrolide antibiotic, a common active ingredient in products bearing this name, such as eye ointments. The information presented is based on the properties of macrolide antibiotics, including erythromycin (B1671065) and its derivatives.

This document provides a detailed overview of the pharmacological properties of this compound, a macrolide antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The drug binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule.[1] This binding action blocks the polypeptide exit tunnel, which in turn interferes with the translocation step of protein synthesis.[3] By preventing the elongation of the peptide chain, this compound effectively halts bacterial growth and replication, allowing the host's immune system to clear the infection.[3] Human ribosomes are composed of 40S and 60S subunits and lack the 50S subunit, which is why this compound does not affect protein synthesis in human cells.[1]

In addition to its antibiotic properties, macrolides like those in this compound have demonstrated anti-inflammatory and immunomodulatory effects.[1] Preclinical studies have shown that erythromycin can inhibit neutrophil infiltration in tissues.[1]

This compound This compound Bacterial_50S_Ribosome Bacterial_50S_Ribosome This compound->Bacterial_50S_Ribosome Binds to Protein_Synthesis Protein_Synthesis Bacterial_50S_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth Prevents

Figure 1: Mechanism of action of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of bacterial growth. It is effective against a range of gram-positive and some gram-negative bacteria.[1] The efficacy of this compound is related to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen.

Pharmacokinetics

The pharmacokinetic profile of macrolide antibiotics like erythromycin can vary depending on the specific ester formulation, such as estolate or ethylsuccinate, which are designed to improve stability and absorption.[3]

  • Absorption: When administered orally, erythromycin base is susceptible to deactivation by gastric acid. Therefore, formulations are often enteric-coated or use a more stable salt or ester form, like erythromycin estolate.[1] Food can affect the absorption, with peak plasma concentrations being achieved more slowly when taken with food.[1] Erythromycin estolate generally exhibits better absorption and a longer half-life compared to other forms.[3][4]

  • Distribution: Erythromycin is widely distributed into most body fluids and is largely bound to plasma proteins.[1] It concentrates in the liver.[1]

  • Metabolism: The liver is the primary site of metabolism for erythromycin, where it undergoes demethylation via the cytochrome P450 system, specifically the CYP3A4 enzyme.[1]

  • Excretion: The majority of erythromycin is excreted in the bile, with a small percentage eliminated through renal excretion.[1]

Table 1: Pharmacokinetic Parameters of Erythromycin Esters

ParameterErythromycin EstolateErythromycin EthylsuccinateReference(s)
Half-life 5.47 hours2.72 hours[4]
Time to Peak Concentration (Cmax) ~3 hours~1 hour[5]
Area Under the Curve (AUC) Approximately 3 times greater than ethylsuccinate-[4][5]
Primary Metabolism Hepatic (CYP3A4)Hepatic[1]
Primary Excretion BiliaryBiliary[1]

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Materials: Mueller-Hinton broth, bacterial culture, this compound stock solution, 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

    • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Serial_Dilution Prepare Serial Dilution of this compound Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

B. High-Pressure Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is used to determine the concentration of this compound and its metabolites in biological samples like plasma and urine.[4]

  • Materials: HPLC system with an appropriate detector (e.g., electrochemical or UV), analytical column (e.g., C18), mobile phase, biological samples (plasma, urine), standards of this compound and its metabolites.

  • Procedure:

    • Sample Preparation: Extract this compound from the biological matrix (e.g., plasma) using a suitable solvent and protein precipitation.

    • Chromatographic Separation: Inject the prepared sample into the HPLC system. The mobile phase carries the sample through the analytical column, separating this compound from other components based on its physicochemical properties.

    • Detection: As this compound elutes from the column, it is detected. The detector's response is proportional to the concentration.

    • Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations to determine its concentration in the original biological sample.

Adverse Effects and Drug Interactions

Common adverse effects of macrolides include gastrointestinal issues such as nausea, vomiting, and diarrhea.[1] A serious, though less common, adverse effect is QT prolongation.[1] Since this compound is a known inhibitor of the CYP3A4 enzyme, it can interact with other drugs metabolized by this enzyme, potentially increasing their plasma concentrations.[1]

Conclusion

This compound, as a macrolide antibiotic, is a bacteriostatic agent that effectively inhibits bacterial protein synthesis. Its pharmacokinetic profile, particularly that of the estolate form, allows for effective concentrations to be reached in the body. Understanding its mechanism, pharmacokinetics, and potential for drug interactions is crucial for its safe and effective therapeutic use. The experimental protocols outlined provide a basis for the continued study and characterization of this class of antibiotics.

References

Analgesic Properties of Diphenyl-ethoxyacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analgesic properties of diphenyl-ethoxyacetic acid derivatives and their structurally related analogues. Due to a lack of specific publicly available data on diphenyl-ethoxyacetic acid derivatives, this paper extrapolates information from closely related compounds, including phenoxyacetic acid and other diphenylacetic acid derivatives, to provide a comprehensive understanding of their potential as analgesic agents. The guide details established experimental protocols for evaluating analgesic activity, summarizes available quantitative data from analogous compounds, and explores plausible mechanisms of action, including cyclooxygenase (COX) inhibition and potential interactions with other central nervous system targets. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel analgesic drugs.

Introduction

The global need for effective and safe analgesic agents remains a critical challenge in modern medicine. Acetic acid derivatives, particularly those with aromatic substitutions, have long been a cornerstone of analgesic and anti-inflammatory drug development. The diphenyl-ethoxyacetic acid scaffold represents a promising, yet underexplored, class of compounds. This guide aims to consolidate the current understanding of the analgesic potential of this chemical family by examining data from structurally similar molecules and outlining the standard methodologies for their evaluation.

Putative Mechanism of Action

While the precise mechanism of action for diphenyl-ethoxyacetic acid derivatives has not been definitively elucidated in publicly available literature, their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role as cyclooxygenase (COX) inhibitors. The inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, is a well-established mechanism for producing analgesic and anti-inflammatory effects.[1] Prostaglandins are key mediators of pain and inflammation, and their inhibition can lead to a reduction in pain signaling.[2]

Furthermore, some diphenylacetic acid derivatives have been shown to interact with other targets in the central nervous system, including voltage-gated sodium channels and opioid receptors, suggesting that the analgesic effects of this class of compounds may be multifactorial.[3][4]

Cyclooxygenase (COX) Inhibition Pathway

The most probable signaling pathway involved in the analgesic action of these derivatives is the inhibition of the cyclooxygenase pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin (B15479496) H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Tissue Injury) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases Derivatives Diphenyl-ethoxyacetic Acid Derivatives Derivatives->COX1 Inhibition Derivatives->COX2 Inhibition

Figure 1: Proposed Mechanism of Action via the Cyclooxygenase (COX) Pathway.

Quantitative Data on Analgesic Activity of Structurally Related Compounds

Compound ClassCompound IDAssayDose/ConcentrationResultReference
Phenoxy Acetic Acid Derivatives5fHot Plate TestNot SpecifiedSignificant increase in latency period[5]
Phenoxy Acetic Acid Derivatives7bHot Plate TestNot SpecifiedSignificant increase in latency period[5]
Celecoxib (B62257) DerivativePC-406Acetic Acid WrithingED50: 67.9 mg/kgPotent analgesic effect[3]
Celecoxib DerivativePC-407Acetic Acid WrithingED50: 63.3 mg/kgPotent analgesic effect[3]
Celecoxib DerivativePC-406Hot Tail-Flick TestED50: 89.1 mg/kgPotent analgesic effect[3]
Celecoxib DerivativePC-407Hot Tail-Flick TestED50: 30.0 mg/kgPotent analgesic effect[3]
Celecoxib DerivativePC-406Hot Plate TestED50: 56.7 mg/kgPotent analgesic effect[3]
Celecoxib DerivativePC-407Hot Plate TestED50: 86.2 mg/kgPotent analgesic effect[3]

Table 1: Summary of Analgesic Activity for Structurally Related Compounds.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of analgesic properties of novel compounds relies on a set of standardized and validated in vivo assays. The following protocols are commonly employed in preclinical studies.

General Workflow for In Vivo Analgesic Screening

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., mice, rats) Grouping Animal Grouping (Control, Standard, Test Groups) Animal_Acclimation->Grouping Compound_Prep Compound Preparation (Vehicle, Test Compound, Standard) Drug_Admin Drug Administration (p.o., i.p., etc.) Compound_Prep->Drug_Admin Baseline Baseline Measurement (Pre-drug administration) Grouping->Baseline Baseline->Drug_Admin Post_Drug_Measurement Post-Drug Measurement (at various time points) Drug_Admin->Post_Drug_Measurement Data_Collection Data Collection (Latency, Writhing Count, etc.) Post_Drug_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation (% Inhibition, ED50) Statistical_Analysis->Results

Figure 2: General Experimental Workflow for In Vivo Analgesic Screening.
Hot Plate Test

This method is used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with a precisely controlled surface temperature and a transparent restraining cylinder.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals (typically mice or rats) are placed individually on the hot plate, and a timer is started.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound, vehicle, or a standard analgesic.

  • Data Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the control group. Results can be expressed as the mean latency time or as a percentage of the maximum possible effect (%MPE).[6]

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

  • Apparatus: A tail-flick analgesia meter that emits a high-intensity light beam to heat a small area of the tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the light source.[7]

    • The light beam is activated, and the time taken for the animal to flick its tail away from the heat is automatically recorded.[7]

    • A cut-off time is implemented to avoid tissue injury.

    • Baseline latency is measured before drug administration, followed by measurements at set intervals post-administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-based visceral pain model used to screen for peripheral and central analgesic activity.

  • Procedure:

    • Mice are pre-treated with the test compound, vehicle, or a standard drug.

    • After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally.[5][8]

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[5]

  • Data Analysis: The analgesic activity is quantified as the percentage inhibition of writhing in the treated groups compared to the vehicle-treated control group.[6]

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for diphenyl-ethoxyacetic acid derivatives are not available, general trends can be inferred from related classes of compounds. For many NSAIDs, the presence of an acidic moiety (like the carboxylic acid group) is crucial for COX inhibition. The nature and position of substituents on the aromatic rings can significantly influence potency and selectivity for COX-1 versus COX-2.[6] The ethoxy group in the target compounds may affect their lipophilicity and, consequently, their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their binding affinity to the target receptor.

Conclusion and Future Directions

Diphenyl-ethoxyacetic acid derivatives represent a class of compounds with theoretical potential as analgesic agents, likely acting through the inhibition of cyclooxygenase enzymes. This technical guide has provided a framework for their evaluation by detailing standard experimental protocols and presenting data from structurally analogous compounds. The lack of specific data on the target compounds underscores the need for further research in this area. Future studies should focus on the synthesis of a library of diphenyl-ethoxyacetic acid derivatives and their systematic evaluation in the described analgesic assays to determine their efficacy, potency, and safety profiles. Elucidating their precise mechanism of action and conducting thorough structure-activity relationship studies will be critical for the potential development of novel analgesic candidates from this chemical family.

References

Unveiling the Enigma: The Search for Estocin's Interaction with the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and public databases has yielded no specific information on a compound designated "estocin" and its purported effects on the 50S ribosomal subunit. This suggests that "this compound" may represent a novel, yet-to-be-disclosed therapeutic agent, a proprietary compound not yet detailed in publicly accessible research, or potentially a misnomer for an existing molecule.

The bacterial ribosome, a critical cellular machine responsible for protein synthesis, is a well-established target for a multitude of antibiotics.[1][2][3][4][5] These antimicrobial agents function by binding to specific sites on the ribosomal subunits, thereby disrupting various stages of translation.[1][2][3][5] The 50S subunit, in particular, houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), making it a prime target for inhibitory compounds.[1][3]

While the query specifically requested an in-depth technical guide on "this compound," the absence of any data pertaining to this compound makes it impossible to provide the requested quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

To illustrate the type of information that would be included in such a guide, this document will briefly outline the known mechanisms of other well-characterized antibiotics that target the 50S ribosomal subunit.

Mechanisms of Action of Known 50S Ribosomal Subunit Inhibitors

Antibiotics that target the 50S ribosomal subunit can be broadly categorized based on their binding site and the specific stage of protein synthesis they inhibit.

Peptidyl Transferase Center (PTC) Inhibitors

A significant number of antibiotics exert their effect by binding to the PTC, thereby directly inhibiting the formation of peptide bonds.[1][2][3]

  • Chloramphenicol: This antibiotic binds to the A-site of the PTC, sterically hindering the placement of the aminoacyl-tRNA and preventing peptide bond formation.[1]

  • Lincosamides (e.g., Clindamycin): These compounds bind near the A- and P-sites of the PTC, interfering with the correct positioning of aminoacyl-tRNAs and peptidyl-tRNAs.[2]

  • Oxazolidinones (e.g., Linezolid): This class of synthetic antibiotics binds to the PTC on the 50S subunit, preventing the formation of the initiation complex, a crucial first step in protein synthesis.[2]

Nascent Peptide Exit Tunnel (NPET) Blockers

Another major class of 50S inhibitors functions by obstructing the NPET, the channel through which the growing polypeptide chain emerges from the ribosome.

  • Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics bind within the NPET, leading to the premature dissociation of peptidyl-tRNA from the ribosome, a process known as ribosomal stalling.[1][6]

  • Streptogramins: This class consists of two types of molecules, A and B, that bind to different sites on the 50S subunit. Streptogramin A binding induces a conformational change that enhances the binding of streptogramin B. Together, they obstruct the NPET and inhibit peptide bond formation.

Hypothetical Experimental Workflow for Characterizing a Novel 50S Inhibitor like "this compound"

Should "this compound" be a genuine 50S ribosomal subunit inhibitor, its characterization would likely follow a series of established experimental protocols. The workflow for such an investigation is depicted below.

experimental_workflow cluster_initial_screening Initial Screening & Target Identification cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis & Interpretation A In Vitro Translation Inhibition Assay B Determine Minimum Inhibitory Concentration (MIC) A->B Confirm antibacterial activity C Ribosome Binding Assay (30S vs. 50S) B->C Identify ribosomal subunit target D Peptidyl Transferase Activity Assay C->D Investigate effect on PTC E Toeprinting/Footprinting Assay C->E Map precise binding site G Quantitative Data Analysis (IC50, Ki) D->G F Cryo-Electron Microscopy (Cryo-EM) E->F High-resolution structural analysis E->G H Structural Modeling & Binding Site Identification F->H I Elucidation of Inhibitory Mechanism G->I H->I

Figure 1. A generalized experimental workflow for the characterization of a novel 50S ribosomal subunit inhibitor.

Conclusion

While the identity and mechanism of action of "this compound" remain elusive based on currently available information, the established knowledge of other 50S ribosomal subunit inhibitors provides a robust framework for its potential characterization. Future research, should "this compound" emerge as a valid scientific entity, would likely involve a combination of biochemical assays and structural biology techniques to elucidate its precise binding site and inhibitory mechanism. Such studies are crucial for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

In Vitro Efficacy of Estocin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro activities of Estocin, a novel therapeutic candidate. Due to the limited publicly available data on this compound, this guide serves as a template, outlining the requisite experimental data and their standardized presentation. It is designed to be populated with specific findings as they emerge from ongoing research. The guide details methodologies for key in vitro assays, including antimicrobial, cytotoxicity, and enzyme inhibition studies, and provides a framework for presenting quantitative data and visualizing associated signaling pathways.

Antimicrobial Activity of this compound

The antimicrobial potential of this compound is a primary area of investigation. In vitro assays are crucial for determining its spectrum of activity and potency against various microbial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The results from antimicrobial susceptibility testing should be summarized in a clear tabular format to facilitate comparison across different microbial species.

Microbial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Data Not Available
Data Not Available
Data Not Available

Caption: Table 1. Summary of this compound's in vitro antimicrobial activity (MIC and MBC values) against a panel of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate Plate C->D E Determine MIC D->E F Determine MBC E->F

Caption: Broth microdilution workflow for MIC/MBC determination.

Cytotoxicity Profile of this compound

Assessing the cytotoxic potential of this compound is critical for evaluating its safety profile and therapeutic window. Standard in vitro assays are employed to measure its effects on various cell lines.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. These values should be presented in a structured table.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Data Not Available
Data Not Available
Data Not Available

Caption: Table 2. Cytotoxicity of this compound (IC50 values) against various cell lines as determined by in vitro assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Experimental Workflow Diagram

G A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Activity of this compound

If this compound is hypothesized to act via enzyme inhibition, specific assays are required to quantify its inhibitory potency.

Data Presentation: Ki and IC50 Values

The inhibitory constant (Ki) and IC50 values are crucial for characterizing enzyme inhibitors.

Target EnzymeInhibition TypeKi (nM)IC50 (nM)Reference
Data Not Available
Data Not Available
Data Not Available

Caption: Table 3. Enzyme inhibition profile of this compound.

Experimental Protocol: Generic Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme and substrate. The following is a general outline.

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and this compound at various concentrations.

  • Assay Reaction: In a suitable buffer, combine the enzyme and varying concentrations of this compound. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method can be spectrophotometric, fluorometric, or luminescent.

  • Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50. Further kinetic studies are required to determine the mode of inhibition and the Ki value.

Signaling Pathway Diagram

Should this compound be found to modulate a specific signaling pathway, a diagram illustrating its mechanism of action should be generated. The following is a placeholder for such a diagram.

G cluster_pathway Hypothetical this compound-Modulated Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates CellularResponse CellularResponse TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide provides a standardized framework for the in vitro evaluation of this compound. The detailed protocols and data presentation formats are intended to ensure clarity, comparability, and reproducibility of experimental findings. As research on this compound progresses, this document can be populated with specific data to create a comprehensive and valuable resource for the scientific and drug development communities.

Estocin (Enterocin AS-48): A Technical Guide to its Microbiological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin, more commonly known and referred to herein as Enterocin AS-48, is a potent circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis.[1] As a ribosomally synthesized antimicrobial peptide, it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, including significant foodborne pathogens and clinically relevant strains.[1][2] Its unique circular structure, formed by a head-to-tail peptide bond, confers remarkable stability against thermal and pH stress, making it a promising candidate for applications in food preservation and as a therapeutic agent.[2] This technical guide provides an in-depth overview of the core microbiological research on Enterocin AS-48, including its mechanism of action, quantitative activity data, and detailed experimental protocols.

Mechanism of Action

Enterocin AS-48 exerts its bactericidal effect primarily by disrupting the integrity of the target cell's cytoplasmic membrane.[1][3] The proposed mechanism involves a series of steps beginning with the electrostatic interaction between the cationic bacteriocin and the anionic components of the bacterial membrane.[4] This is followed by a conformational change and insertion into the membrane, leading to the formation of pores and subsequent leakage of intracellular contents, dissipation of the proton motive force, and ultimately, cell death.[1][5]

The mechanism can be summarized as follows:

  • Adsorption to the Cell Surface: The positively charged Enterocin AS-48 molecules are electrostatically attracted to the negatively charged phospholipids (B1166683) in the bacterial cell membrane.[6]

  • Conformational Change and Dimerization: Upon interaction with the membrane, the water-soluble dimeric form of Enterocin AS-48 (DF-I) is believed to undergo a conformational change to a membrane-bound dimeric form (DF-II). This transition exposes the hydrophobic helices of the bacteriocin, facilitating its insertion into the lipid bilayer.[1][5]

  • Membrane Insertion and Pore Formation: The hydrophobic regions of Enterocin AS-48 insert into the cytoplasmic membrane, leading to the formation of pores.[1][5] These pores have an estimated diameter of approximately 0.7 nm.[5]

  • Disruption of Cellular Functions: The formation of these pores disrupts the membrane's barrier function, causing the leakage of ions and small molecules, such as ATP.[7] This leads to the dissipation of the membrane potential and a collapse of the proton motive force, which is essential for cellular energy production.[8]

  • Cell Death: The sustained disruption of the cell membrane and loss of essential intracellular components result in the death of the bacterial cell.[1]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of Enterocin AS-48 has been quantified against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values reported in the literature.

Target MicroorganismMIC (µg/mL)Reference
Bacillus cereus2.5 - 4.5[1]
Bacillus subtilis 1681 - 5[1]
Listeria monocytogenes0.1[1]
Uropathogenic Enterococcus strains1.3 - 7.1 (mg/L)[9]
Target MicroorganismIC50 (µM)Incubation TimeReference
Leishmania promastigotes1.3 ± 0.24 hours[8]
Axenic Leishmania amastigotes7.5 ± 0.74 hours[8]
Target MicroorganismIC90 (µM)Incubation TimeReference
Leishmania promastigotes2.7 ± 0.44 hours[8]
Axenic Leishmania amastigotes15.5 ± 2.14 hours[8]

Experimental Protocols

Production and Purification of Enterocin AS-48

This protocol describes a common method for the production and subsequent purification of Enterocin AS-48 from Enterococcus faecalis.

1. Bacterial Culture and Bacteriocin Production:

  • Inoculate a suitable broth medium (e.g., M17 broth) with a bacteriocin-producing strain of Enterococcus faecalis.[10]

  • Incubate the culture at 37°C for 11-16 hours.[10][11]

  • Separate the bacterial cells from the culture supernatant by centrifugation (e.g., 9,000 x g for 30 minutes at 4°C).[10]

2. Initial Purification by Ammonium (B1175870) Sulfate (B86663) Precipitation:

  • Slowly add ammonium sulfate to the cell-free supernatant to a final concentration of 3.5 M.[10]

  • Allow the protein to precipitate, followed by centrifugation (e.g., 10,000 x g for 60 minutes at 4°C) to collect the precipitate.[10]

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).[10]

3. Chromatographic Purification:

  • Further purify the bacteriocin using a series of chromatographic steps. A common sequence includes:

    • Cation-Exchange Chromatography: Use a resin such as SP Sepharose Fast Flow equilibrated with a low pH buffer (e.g., 20 mM sodium phosphate, pH 4.5). Elute the bound bacteriocin with a suitable elution buffer.[11]

    • Hydrophobic Interaction Chromatography. [10]

    • Gel Filtration Chromatography. [10]

  • Monitor the purification process by testing the antimicrobial activity of the fractions against a sensitive indicator strain.[10]

Determination of Antimicrobial Activity (Agar Well Diffusion Assay)

This protocol outlines a standard method for quantifying the antimicrobial activity of Enterocin AS-48.

1. Preparation of Indicator Strain:

  • Prepare a lawn of a sensitive indicator microorganism (e.g., Listeria monocytogenes or Enterococcus faecalis) on an appropriate agar (B569324) medium.[12][13]

2. Well Creation and Sample Application:

  • Cut wells into the agar using a sterile cork borer.[14]

  • Add a known volume of the Enterocin AS-48 solution (or purified fractions) to each well.[14]

3. Incubation and Zone of Inhibition Measurement:

  • Incubate the plates under conditions suitable for the growth of the indicator strain.

  • Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the concentration of the bacteriocin.[13]

Membrane Permeabilization Assay

This protocol describes a method to assess the membrane-disrupting activity of Enterocin AS-48 using a fluorescent dye.

1. Cell Preparation:

  • Grow the target bacterial cells to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer (e.g., HBSS-Glc).[7]

2. Fluorescent Dye Loading:

  • Add a membrane-impermeable fluorescent dye, such as Sytox Green, to the cell suspension.[7] Sytox Green only fluoresces upon binding to nucleic acids and can only enter cells with compromised membranes.

3. Bacteriocin Treatment and Fluorescence Measurement:

  • Add Enterocin AS-48 to the cell suspension at various concentrations.

  • Monitor the increase in fluorescence over time using a fluorometer.[7] An increase in fluorescence indicates membrane permeabilization.

Visualizations

Signaling Pathway and Mechanism of Action

Estocin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Estocin_Dimer_I This compound (DF-I Dimer) Membrane_Binding Binding to Anionic Phospholipids Estocin_Dimer_I->Membrane_Binding Electrostatic Interaction Estocin_Dimer_II Conformational Change (DF-II Dimer) Membrane_Binding->Estocin_Dimer_II Induces Pore_Formation Membrane Insertion & Pore Formation Estocin_Dimer_II->Pore_Formation Leads to Ion_Leakage Leakage of Ions (K+, etc.) Pore_Formation->Ion_Leakage Causes ATP_Depletion ATP Depletion Pore_Formation->ATP_Depletion Causes PMF_Collapse Proton Motive Force Collapse Ion_Leakage->PMF_Collapse ATP_Depletion->PMF_Collapse Cell_Death Cell Death PMF_Collapse->Cell_Death

Caption: Mechanism of action of Enterocin AS-48.

Experimental Workflow: Antimicrobial Activity Assay

Antimicrobial_Activity_Workflow Start Start Prepare_Indicator Prepare Indicator Strain Lawn Start->Prepare_Indicator Create_Wells Create Wells in Agar Prepare_Indicator->Create_Wells Add_Sample Add this compound Sample Create_Wells->Add_Sample Incubate Incubate Plates Add_Sample->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for agar well diffusion assay.

References

Preliminary Studies on Estocin Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The brand name "Estocin" refers to an ophthalmic antibiotic ointment. The active ingredient in different formulations of this compound may be either Erythromycin or Azithromycin (B1666446) . Both are macrolide antibiotics and share a primary mechanism of antibacterial action. This guide will provide a comprehensive overview of the efficacy of ophthalmic formulations of both Azithromycin and Erythromycin, which is representative of the efficacy of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin and Azithromycin are bacteriostatic antibiotics, meaning they inhibit the growth of bacteria rather than directly killing them.[1] This is achieved by interfering with bacterial protein synthesis. Specifically, these macrolide antibiotics bind to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby preventing the translation of messenger RNA (mRNA) into proteins that are essential for the bacteria's survival and replication.[1]

Bacterial Cell Bacterial Cell 50S Ribosomal Subunit 50S Ribosomal Subunit Protein Synthesis Protein Synthesis 50S Ribosomal Subunit->Protein Synthesis Inhibits Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to Bacterial Cell Death Bacterial Cell Death Bacterial Growth Inhibition->Bacterial Cell Death Results in Macrolide Antibiotic\n(Azithromycin/Erythromycin) Macrolide Antibiotic (Azithromycin/Erythromycin) Macrolide Antibiotic\n(Azithromycin/Erythromycin)->50S Ribosomal Subunit Binds to

Diagram 1: Mechanism of antibacterial action of Macrolides.

Anti-inflammatory Properties of Azithromycin

Beyond its antibacterial activity, Azithromycin has demonstrated anti-inflammatory and immunomodulatory effects.[2] These properties are independent of its ability to inhibit bacterial growth and contribute to its clinical efficacy. Azithromycin can suppress the production of pro-inflammatory mediators and cytokines by inhibiting the NF-κB signaling pathway.[2]

Azithromycin Azithromycin NF-κB Pathway NF-κB Pathway Azithromycin->NF-κB Pathway Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Induces Production of Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Mediates

Diagram 2: Anti-inflammatory signaling pathway of Azithromycin.

Clinical Efficacy Data

The efficacy of ophthalmic Azithromycin and Erythromycin has been evaluated in numerous clinical trials for the treatment of bacterial conjunctivitis and other ocular infections.

Study/ParameterAzithromycin 1%Azithromycin 1.5%Tobramycin (B1681333) 0.3% (Comparator)Reference
Clinical Cure Rate (Day 3) 47.1%-28.7%[3]
Clinical Cure Rate (Day 7) 89.2%-78.2%[3]
Bacteriological Resolution (Day 7) 89.8%-87.2%[3]
Clinical Cure Rate (Short duration ≤5 days) More effective than TobramycinMore effective than Tobramycin-[4]
Study/ParameterErythromycin Ophthalmic OintmentPlacebo/ControlReference
Clinical Remission (Days 2-5) Higher rates (RR 1.36)Lower rates[5]
Clinical Remission (Days 6-10) Modest benefit (RR 1.21)Lower rates[5]
Neonatal Chlamydial Conjunctivitis (Clinical Cure) 96%-[5]
Neonatal Chlamydial Conjunctivitis (Microbiological Cure) 97%-[5]

Experimental Protocols

The following provides a generalized experimental protocol for a randomized controlled trial evaluating the efficacy of an ophthalmic antibiotic for bacterial conjunctivitis.

Objective: To compare the clinical and microbiological efficacy of this compound (Azithromycin 1.5% eye drops) with a standard comparator (e.g., Tobramycin 0.3% eye drops) in the treatment of purulent bacterial conjunctivitis in a pediatric population.

Study Design: A multicenter, randomized, investigator-masked, active-controlled, parallel-group study.

Inclusion Criteria:

  • Age: 1 day to 18 years.

  • Clinical diagnosis of purulent bacterial conjunctivitis in at least one eye.

  • Presence of purulent discharge and conjunctival injection.

  • Informed consent from a parent or legal guardian.

Exclusion Criteria:

  • Known hypersensitivity to macrolides or aminoglycosides.

  • Use of any topical or systemic antibiotics within 72 hours prior to enrollment.

  • Concurrent viral or allergic conjunctivitis.

  • Contact lens wear.

Treatment Regimen:

  • Azithromycin Group: One drop of 1.5% solution in the affected eye(s) twice daily (morning and evening) for 3 days.

  • Tobramycin Group: One drop of 0.3% solution in the affected eye(s) every 2 hours while awake for 2 days, then four times daily for 5 days.

Outcome Measures:

  • Primary Efficacy Endpoint: Clinical cure in the worse eye at the test-of-cure visit (Day 7), defined as the absence of conjunctival injection and purulent discharge.

  • Secondary Efficacy Endpoints:

    • Clinical cure at Day 3.

    • Microbiological resolution at Day 7, defined as the eradication of the baseline pathogen(s).

  • Safety Assessments: Incidence of treatment-emergent adverse events.

Microbiological Procedures:

  • Conjunctival swabs are collected from the affected eye(s) at baseline and at the test-of-cure visit.

  • Samples are cultured for bacterial identification and antibiotic susceptibility testing.

Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Treatment Group A\n(this compound) Treatment Group A (this compound) Randomization->Treatment Group A\n(this compound) Treatment Group B\n(Comparator) Treatment Group B (Comparator) Randomization->Treatment Group B\n(Comparator) Treatment Period Treatment Period Treatment Group A\n(this compound)->Treatment Period Treatment Group B\n(Comparator)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Diagram 3: Generalized workflow for a clinical trial of an ophthalmic antibiotic.

Quantitative Analysis of Ocular Pharmacokinetics

The efficacy of a topical ophthalmic drug is highly dependent on its ability to penetrate and be retained in ocular tissues. Studies have quantified the concentration of Azithromycin in various ocular compartments.

Ocular CompartmentConcentration RangeTime Post-AdministrationReference
Tears 82 to 2892 ng/mL3 hours to 4 days[6]
Conjunctiva 0.7 to 32 µg/g1 to 14 days[6]
Aqueous Humor 10 to 69 ng/mL3 hours to 4 days[6]

These studies demonstrate that Azithromycin achieves and maintains high concentrations in target ocular tissues, which supports its clinical efficacy with less frequent dosing schedules.[6]

Conclusion

Preliminary studies on this compound, based on the well-documented efficacy of its active ingredients Azithromycin and Erythromycin, demonstrate its effectiveness in treating bacterial eye infections. The primary mechanism of action is the inhibition of bacterial protein synthesis. Azithromycin also possesses clinically relevant anti-inflammatory properties. Clinical trial data supports the use of these macrolide antibiotics for bacterial conjunctivitis, showing high rates of clinical cure and microbiological eradication. The favorable pharmacokinetic profile, particularly of Azithromycin, allows for effective treatment with reduced dosing frequency, which can improve patient compliance. Further research and well-controlled clinical trials specifically on the "this compound" formulation would be beneficial to confirm its bioequivalence and clinical efficacy relative to other commercially available ophthalmic macrolide preparations.

References

A Technical Guide to the Therapeutic Applications of Azithromycin, the Active Ingredient in Estocin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Estocin" is a brand name for an ophthalmic formulation of Azithromycin (B1666446), an established macrolide antibiotic. There is no publicly available scientific literature on a novel therapeutic agent named "this compound" for broader systemic applications. This guide will, therefore, focus on the well-documented and potential therapeutic applications of Azithromycin, the active pharmaceutical ingredient.

This technical guide provides an in-depth overview of the established antibacterial mechanism and explores the growing body of evidence for the non-antibiotic, immunomodulatory, and anti-inflammatory applications of Azithromycin. The content is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Antibacterial Action

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translation of messenger RNA (mRNA).[1] This action is primarily bacteriostatic but can be bactericidal at high concentrations.

Immunomodulatory and Anti-inflammatory Actions

Beyond its antimicrobial properties, Azithromycin exhibits significant immunomodulatory and anti-inflammatory effects. These are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] The primary mechanisms include:

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Azithromycin can suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1][2][3] This leads to a downstream reduction in the production of inflammatory cytokines.

  • Modulation of Cytokine and Chemokine Production: It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, while in some contexts, it may increase the production of the anti-inflammatory cytokine IL-10.[1][4]

  • Effects on Macrophage Polarization: Azithromycin can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-reparative M2 phenotype.[5][6]

  • Inhibition of Phospholipase A2 (PLA2): Some studies suggest that Azithromycin's anti-inflammatory activity may be due to its interaction with cytosolic phospholipase A2 (cPLA₂), which is involved in the production of eicosanoids, potent inflammatory mediators.[7]

Therapeutic Applications

Established Antibacterial Indications

Azithromycin is approved for the treatment of a variety of bacterial infections, including:

  • Acute bacterial sinusitis[1]

  • Community-acquired pneumonia[8]

  • Certain sexually transmitted infections[9]

  • Skin and soft tissue infections[8]

  • Mycobacterium avium complex (MAC) infection in individuals with HIV[9]

Potential and Investigational Therapeutic Applications

The immunomodulatory properties of Azithromycin have led to its investigation in several non-bacterial and chronic inflammatory diseases.

  • Cystic Fibrosis (CF): Chronic Azithromycin use in CF patients is recommended to improve lung function and reduce the frequency of pulmonary exacerbations.[10][11] Its benefits in this context are thought to be due to its anti-inflammatory effects and its ability to disrupt Pseudomonas aeruginosa biofilms.[11]

  • Chronic Obstructive Pulmonary Disease (COPD) and Asthma: Azithromycin is used to suppress inflammatory processes in the airways of patients with COPD and asthma, potentially reducing exacerbations.[1][12]

Azithromycin has been investigated for its potential role in treating viral infections, not by directly targeting the virus, but by modulating the host's immune response and potentially interfering with viral replication processes. It has been studied in the context of infections by rhinoviruses, influenza, Zika virus, and coronaviruses.[13][14] One of its proposed antiviral mechanisms is the enhancement of type I and III interferon responses.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Azithromycin.

Table 1: In Vitro Anti-inflammatory Activity of Azithromycin

AssayCell LineStimulantMeasured EffectIC50 ValueReference
NF-κB InhibitionA549TNF-αInhibition of NF-κB activity56 µM[15][16][17]

Table 2: Clinical Efficacy of Azithromycin in Cystic Fibrosis

Study PopulationTreatmentDurationPrimary OutcomeResultReference
Children with CF and early P. aeruginosa infectionAzithromycin + Tobramycin Inhalation Solution (TIS) vs. Placebo + TIS18 monthsRisk of pulmonary exacerbations44% reduction in risk[18]
Meta-analysis of CF patientsAzithromycin6 monthsRelative change in FEV15.8% improvement[10]

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between laboratories. However, the methodologies cited in the literature provide a basis for understanding how the effects of Azithromycin are studied.

NF-κB Activity Assay
  • Objective: To quantify the inhibitory effect of Azithromycin on NF-κB activation.

  • Methodology: A common method is a reporter gene assay.

    • Cell Culture: A human cell line, such as A549 (lung carcinoma cells), is cultured. These cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

    • Treatment: Cells are pre-incubated with varying concentrations of Azithromycin or a control compound (e.g., dexamethasone).

    • Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).

    • Measurement: After a set incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The light output is proportional to the amount of NF-κB activation.

    • Analysis: Dose-response curves are generated to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the NF-κB activity.[17][19]

Cytokine Production Measurement
  • Objective: To measure the effect of Azithromycin on the production of specific cytokines.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique.

    • Cell Culture and Treatment: Immune cells (e.g., macrophages) or other relevant cell types are cultured and treated with Azithromycin.

    • Stimulation: The cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

    • Sample Collection: The cell culture supernatant is collected.

    • ELISA: The supernatant is added to microplate wells coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Detection: A detection antibody, also specific for the cytokine, is added. This antibody is linked to an enzyme.

    • Quantification: A substrate for the enzyme is added, resulting in a color change. The intensity of the color is measured with a spectrophotometer and is proportional to the concentration of the cytokine in the sample.[6]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Azithromycin_Antibacterial_Mechanism cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits mRNA mRNA mRNA->Bacterial_Ribosome Translation Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Azithromycin Azithromycin Azithromycin->Bacterial_Ribosome Binds to

Caption: Antibacterial mechanism of Azithromycin.

Azithromycin_Anti_inflammatory_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus DNA DNA NFkB_n->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Gene_Transcription->Cytokines Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK Activates Azithromycin Azithromycin Azithromycin->IKK Inhibits Azithromycin->NFkB Inhibits Translocation

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

Experimental Workflows

ELISA_Workflow Start Start: Cell Culture with Azithromycin Treatment Stimulation Stimulate with LPS Start->Stimulation Incubation Incubate Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Add_to_Plate Add Supernatant to Antibody-Coated Plate Collect_Supernatant->Add_to_Plate Incubate_Wash1 Incubate and Wash Add_to_Plate->Incubate_Wash1 Add_Detection_Ab Add Enzyme-Linked Detection Antibody Incubate_Wash1->Add_Detection_Ab Incubate_Wash2 Incubate and Wash Add_Detection_Ab->Incubate_Wash2 Add_Substrate Add Substrate Incubate_Wash2->Add_Substrate Measure_Absorbance Measure Color Change (Spectrophotometer) Add_Substrate->Measure_Absorbance Analyze Analyze Data and Quantify Cytokine Measure_Absorbance->Analyze

Caption: General workflow for ELISA to measure cytokine production.

References

Estocin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Estocin (Ethosuximide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known scientifically as Ethosuximide, is a prominent anticonvulsant medication belonging to the succinimide (B58015) class.[1] It is a first-line treatment for absence seizures, particularly in children, due to its specific mechanism of action and generally favorable side-effect profile.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Ethosuximide, designed for professionals in research and drug development.

Chemical and Physicochemical Properties

Ethosuximide is a white to off-white crystalline powder or waxy solid.[5][6] Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 77-67-8[7][8]
IUPAC Name 3-ethyl-3-methylpyrrolidine-2,5-dione[6]
Molecular Formula C₇H₁₁NO₂[1][7]
Molecular Weight 141.17 g/mol [1][7]
Melting Point 64-65 °C[9]
Water Solubility 101.0 mg/mL[5]
LogP 0.38[5]
pKa (strongest acidic) 10.73[5]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of Ethosuximide involves the blockade of low-threshold, T-type voltage-gated calcium channels in thalamic neurons.[1][9][10] These channels are crucial in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[3] By inhibiting these channels, Ethosuximide reduces the abnormal rhythmic firing of neurons, thereby preventing seizures.[1][10]

Estocin_Mechanism_of_Action This compound This compound (Ethosuximide) T_type_Ca_Channel T-type Calcium Channel (Thalamic Neurons) This compound->T_type_Ca_Channel Blocks Ca_Influx Calcium Influx T_type_Ca_Channel->Ca_Influx Mediates Neuronal_Hyperactivity Neuronal Hyperactivity (3 Hz Spike-and-Wave) Ca_Influx->Neuronal_Hyperactivity Leads to Absence_Seizure Absence Seizure Neuronal_Hyperactivity->Absence_Seizure Causes

Caption: Mechanism of Action of this compound (Ethosuximide).

Experimental Protocols

Chemical Synthesis of Ethosuximide

A common synthetic route for Ethosuximide starts from methylethylketone and cyanoacetic ester.[7][11]

Methodology:

  • Knoevenagel Condensation: Methylethylketone is condensed with cyanoacetic ester.[7][11]

  • Michael Addition: Hydrogen cyanide is added to the product from the previous step.[7][11]

  • Hydrolysis and Decarboxylation: The resulting dinitrile undergoes acidic hydrolysis and decarboxylation to form 2-methyl-2-ethylsuccinic acid.[7][11]

  • Cyclization: The succinic acid derivative is reacted with ammonia (B1221849) to form the diammonium salt, which upon heating, undergoes heterocyclization to yield Ethosuximide.[7][11]

Ethosuximide_Synthesis Start Methylethylketone + Cyanoacetic Ester Step1 Knoevenagel Condensation Start->Step1 Intermediate1 Unsaturated Cyano Ester Step1->Intermediate1 Step2 Michael Addition (HCN) Intermediate1->Step2 Intermediate2 Dinitrile Compound Step2->Intermediate2 Step3 Acidic Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 2-Methyl-2-ethylsuccinic Acid Step3->Intermediate3 Step4 Reaction with Ammonia & Heat (Cyclization) Intermediate3->Step4 Final Ethosuximide Step4->Final

Caption: Chemical Synthesis Workflow for Ethosuximide.

Quantification of Ethosuximide in Human Plasma via UPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Ethosuximide in human plasma.[12]

Methodology:

  • Sample Preparation:

    • A 0.25 mL aliquot of human plasma is used.

    • A simple solid-phase extraction is performed to isolate the analyte.[12]

  • Chromatographic Separation:

    • Column: Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 µm).[12]

    • Mobile Phase: Isocratic elution at a flow rate of 0.250 mL/min.[12]

    • Internal Standard: Pravastatin is used as the internal standard.[12]

  • Mass Spectrometric Detection:

    • Instrument: Triple-quadrupole tandem mass spectrometer.[12]

    • Ionization: Electrospray ionization (ESI).[12]

    • Mode: Multiple Reaction Monitoring (MRM).[12]

Method Validation Parameters:

  • Linearity: 0.25-60.0 µg/mL.[12]

  • Lower Limit of Quantification (LLOQ): 0.25 µg/mL.[12]

  • Precision and Accuracy: Within 10.0% for within- and between-day analysis.[12]

  • Recovery: 95.1% for Ethosuximide.[12]

  • Analysis Time: 1.8 minutes per sample.[12]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Use of Estocin (Azithromycin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of Estocin, a brand name for the macrolide antibiotic Azithromycin (B1666446). Beyond its well-established antibacterial properties, Azithromycin is recognized for its significant immunomodulatory and anti-inflammatory effects, making it a molecule of interest in various research and drug development settings.

Mechanism of Action

This compound (Azithromycin) exhibits a dual mechanism of action, targeting both bacterial cells and host immune responses.

  • Antibacterial Action: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms.[1][2] This action interferes with the transpeptidation/translocation step of protein synthesis, thereby halting bacterial growth and proliferation.[1]

  • Immunomodulatory and Anti-inflammatory Effects: In mammalian cells, Azithromycin exerts anti-inflammatory and immunomodulatory effects primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the mammalian Target of Rapamycin (mTOR).[3][4][5][6] By modulating these pathways, Azithromycin can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and enhance the production of anti-inflammatory cytokines like IL-10.[1][7][8]

Signaling Pathways

The immunomodulatory effects of Azithromycin are mediated through its influence on critical intracellular signaling cascades.

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Azithromycin.
Figure 2: Overview of the mTOR signaling pathway and its inhibition by Azithromycin, leading to suppressed T-cell activation.

Quantitative Data Summary

The following tables summarize key quantitative data for Azithromycin from various in vitro studies.

Table 1: In Vitro Efficacy of Azithromycin

ParameterCell Line/OrganismValueReference
IC50 (NF-κB Inhibition) A549 human lung carcinoma56 µM[3][9]
IC50 (Cytotoxicity) Porcine Corneal Endothelial CellsNot significantly cytotoxic at therapeutic concentrations[10]
MIC (C. trachomatis) HeLa 229 cells0.0625 - 0.25 µg/mL[2]
MIC (C. pneumoniae) HeLa 229 cells0.0625 - 0.125 µg/mL[2]

Table 2: Effects of Azithromycin on Cytokine Production in J774 Macrophages

CytokineTreatmentResultReference
IL-12 IFNγ + LPS + AzithromycinSignificantly reduced production[7]
IL-6 IFNγ + LPS + AzithromycinSignificantly reduced production[7]
IL-10 IFNγ + LPS + AzithromycinIncreased production[7]
TNF-α IFNγ + LPS + AzithromycinNo significant difference[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of Azithromycin in a laboratory setting.

Figure 3: General experimental workflow for in vitro cell-based assays with Azithromycin.

This protocol is designed to determine the cytotoxic effects of Azithromycin on mammalian cells.[10][11]

Materials:

  • Mammalian cell line of interest (e.g., A549, J774)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azithromycin stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Azithromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Azithromycin solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This protocol details the investigation of Azithromycin's effect on the NF-κB signaling pathway by analyzing the nuclear translocation of the p65 subunit.[4][5]

Materials:

  • J774 murine macrophages or other suitable cell line

  • Complete culture medium

  • Azithromycin stock solution

  • LPS (Lipopolysaccharide) for stimulation

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate J774 cells and allow them to adhere. Pre-treat the cells with various concentrations of Azithromycin for a specified time (e.g., 2 hours) before stimulating with LPS (e.g., 100 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.

  • Cell Lysis and Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear loading control), and GAPDH (cytoplasmic loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in Azithromycin-treated cells indicates inhibition of NF-κB activation.

This protocol is for quantifying the effect of Azithromycin on the production of pro- and anti-inflammatory cytokines.[7][12][13][14][15]

Materials:

  • Macrophage cell line (e.g., J774) or primary macrophages

  • Complete culture medium

  • Azithromycin stock solution

  • Stimulating agent (e.g., LPS, IFN-γ)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • 96-well ELISA plates

  • Plate washer and reader

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a 24-well or 48-well plate. Pre-treat the cells with Azithromycin for a designated time before adding a stimulating agent to induce cytokine production. Incubate for a suitable period (e.g., 24 hours) to allow for cytokine secretion into the supernatant.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.

    • This typically involves coating the plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and finally a substrate.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in Azithromycin-treated samples to the control samples.

This protocol provides a general framework for evaluating the anti-inflammatory effects of Azithromycin in a mouse model of LPS-induced lung inflammation.[16][17][18][19]

Materials:

  • Mice (e.g., C57BL/6)

  • Azithromycin for oral administration

  • LPS for intratracheal or intraperitoneal administration

  • Anesthesia

  • Materials for bronchoalveolar lavage (BAL) or tissue collection

  • Kits for cell counting and cytokine analysis (ELISA)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Treatment Groups: Divide the mice into groups: a vehicle control group, an LPS-only group, and LPS + Azithromycin treatment groups (at various doses).

  • Azithromycin Administration: Administer Azithromycin orally (e.g., by gavage) at the predetermined doses for a specified period before the LPS challenge.

  • LPS Challenge: Induce inflammation by administering LPS either intratracheally for lung-specific inflammation or intraperitoneally for systemic inflammation.

  • Sample Collection: At a specified time point after the LPS challenge (e.g., 24 hours), euthanize the mice and collect samples. This may include performing a bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid, or collecting tissues such as the lungs for histological analysis or homogenization.

  • Analysis:

    • Cell Counts: Perform total and differential cell counts on the BAL fluid to assess inflammatory cell infiltration.

    • Cytokine Levels: Measure the concentration of inflammatory cytokines in the BAL fluid or tissue homogenates using ELISA.

    • Histology: Process lung tissue for histological staining (e.g., H&E) to evaluate the extent of inflammation and tissue damage.

  • Data Analysis: Compare the inflammatory parameters (cell counts, cytokine levels, histological scores) between the different treatment groups to determine the in vivo anti-inflammatory efficacy of Azithromycin.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. Always adhere to institutional guidelines for animal care and use and laboratory safety procedures.

References

Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Estocin Dosage for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The term "this compound" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a novel compound, a proprietary name not yet in public literature, or a misspelling of another agent. The following application notes are based on general principles for determining the in vitro dosage of a new chemical entity (NCE) and provide a framework for establishing effective concentrations for in vitro experiments. Researchers should adapt these protocols based on the specific characteristics of their compound.

Introduction

These application notes provide a general framework for determining the appropriate dosage of a novel investigational compound, referred to here as "this compound," for various in vitro experiments. The primary objective of these initial studies is to ascertain the cytotoxic or modulatory concentrations of the compound, which will inform the design of more complex mechanism-of-action and signaling pathway investigations. The protocols outlined below are intended to be adapted to the specific cell types and experimental endpoints relevant to the compound's anticipated therapeutic application.

Data Presentation: Determining Effective Concentrations

The initial step in characterizing a new compound in vitro is to determine its concentration-dependent effects on cell viability and proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Table 1: Hypothetical In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineHistotypeIC50 (µM) after 72hNotes
MCF-7Breast Adenocarcinoma5.2Estrogen receptor-positive
MDA-MB-231Breast Adenocarcinoma12.8Triple-negative breast cancer
A549Lung Carcinoma8.5Non-small cell lung cancer
HCT116Colorectal Carcinoma3.1Colon cancer
HepG2Hepatocellular Carcinoma7.9Liver cancer

Note: The data presented in this table is purely illustrative and serves as a template for presenting experimental findings.

Experimental Protocols

Cell Culture and Maintenance

A critical aspect of in vitro experimentation is the consistent and sterile maintenance of cell cultures.

Protocol 3.1.1: General Cell Culture

  • Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin is commonly used for many cancer cell lines.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 70-80% confluency to maintain exponential growth. Use trypsin-EDTA to detach adherent cells.

Preparation of this compound Stock Solutions

Proper preparation and storage of the compound are crucial for reproducible results.

Protocol 3.2.1: Stock Solution Preparation

  • Solvent Selection: Use a solvent in which "this compound" is highly soluble and that has minimal toxicity to the cells at the final working concentration (e.g., DMSO, ethanol).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Cytotoxicity/Proliferation Assay (MTT/XTT Assay)

This assay is fundamental for determining the dose-response of cells to a new compound.

Protocol 3.3.1: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualization of Experimental and Logical Workflows

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a compound in a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare & Seed Cells treat_cells Treat Cells with 'this compound' prep_cells->treat_cells prep_compound Prepare 'this compound' Serial Dilutions prep_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for IC50 Determination of a Novel Compound.
Hypothetical Signaling Pathway Inhibition

Should preliminary studies suggest that "this compound" acts on a specific signaling pathway, further experiments would be designed to elucidate this mechanism. For instance, if "this compound" were hypothesized to inhibit a generic kinase cascade, the logical relationship could be visualized as follows.

G cluster_pathway Hypothetical Kinase Cascade receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation This compound This compound This compound->inhibition inhibition->kinase2 Inhibition

Hypothetical Inhibition of a Signaling Pathway by this compound.

Application Note & Protocol: Determination of Estocin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin is an antibiotic belonging to the macrolide class.[1] Its active component, erythromycin, functions by inhibiting bacterial protein synthesis.[1][2] This is achieved through binding to the 50S ribosomal subunit of susceptible bacteria, thereby blocking the translocation step essential for peptide chain elongation.[1][2] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations against certain species.[1]

This document provides detailed protocols for evaluating the antibacterial efficacy of this compound through standardized in vitro susceptibility testing methods. The primary assays described are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays. These tests are fundamental in preclinical research and drug development for characterizing the potency and activity spectrum of antimicrobial agents.[3][4]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[7][8]

Principle: A standardized suspension of the test bacterium is added to wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The lowest concentration of this compound that inhibits growth is recorded as the MIC.

Materials:

  • This compound (analytical grade)

  • 96-well sterile, flat-bottom microtiter plates[8]

  • Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • McFarland turbidity standards (0.5 standard)[10]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35-37°C)[7][11]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it further in the test medium to the desired starting concentration.[9] Note that the final concentration of the solvent should not inhibit bacterial growth.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][8]

  • Microtiter Plate Setup:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without this compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7][8]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[7][11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a logical extension of the MIC test and helps to determine whether an agent is bactericidal or bacteriostatic.[14]

Principle: Following the determination of the MIC, aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[13][14]

Materials:

  • Completed MIC microtiter plate

  • Nutrient agar or other suitable agar plates

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

Protocol:

  • Subculturing: From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, and the growth control well, take a 10-20 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a quadrant of a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% kill).[12][13][14] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that allows for the growth of ≤ 500 CFU/mL.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[15] It is a dynamic measure of antimicrobial activity and can help to further characterize whether an agent is bactericidal or bacteriostatic.[4][15]

Principle: A standardized bacterial inoculum is exposed to different concentrations of this compound (typically based on the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[4][16]

Materials:

  • This compound (analytical grade)

  • Test bacterial strain

  • Appropriate broth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Shaking incubator (35-37°C)

  • Sterile saline or PBS for dilutions

  • Nutrient agar plates

  • Micropipettes and sterile tips

  • Timer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in pre-warmed broth to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[16]

  • Test Setup: Prepare flasks containing the broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control flask without any antibiotic.[16]

  • Inoculation: Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16][17]

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]

Data Presentation

Quantitative data from these assays should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213
Streptococcus pyogenes ATCC 19615
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
12
24

Visualizations

Estocin_Mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis (Elongation) Ribosome->Protein enables Ribosome->Protein INHIBITS Growth Bacterial Growth & Replication Protein->Growth leads to This compound This compound (Erythromycin) This compound->Ribosome Binds to

Caption: Mechanism of action of this compound (Erythromycin).

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of this compound in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate 16-20h at 37°C C->D E Observe for Turbidity D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Select Wells from MIC Plate (MIC, 2x MIC, 4x MIC) F->G Proceed with non-turbid wells H Plate Aliquots onto Antibiotic-Free Agar G->H I Incubate 18-24h at 37°C H->I J Count Colonies I->J K Determine MBC (Lowest concentration with ≥99.9% killing) J->K

Caption: Workflow for MIC and MBC determination.

Time_Kill_Workflow A Prepare Bacterial Culture (~5x10^5 CFU/mL) B Add this compound at Different Concentrations (0.5x, 1x, 2x, 4x MIC) and a Growth Control A->B C Incubate in Shaking Incubator at 37°C B->C D Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 12, 24h) C->D Repeat for each time point E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates 18-24h F->G H Count Colonies (CFU) G->H I Calculate CFU/mL and Plot Log10 CFU/mL vs. Time H->I

Caption: Experimental workflow for a time-kill kinetics assay.

References

Application Notes and Protocols for Estocin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A search for the compound "Estocin" did not yield any specific results in the context of cell culture applications, signaling pathways, or cytotoxicity data. It is possible that "this compound" is a novel or proprietary compound with limited publicly available information, or there may be a typographical error in the name.

The following application notes and protocols are based on general principles and commonly used techniques for evaluating a novel compound's efficacy and mechanism of action in a cell culture setting. Should further information on this compound's specific biological activities become available, these protocols can be adapted accordingly.

Data Presentation

To facilitate the analysis and comparison of this compound's effects, all quantitative data should be organized into clear, structured tables.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)Max Inhibition (%)
e.g., MCF-7e.g., MTTe.g., 48DataData
e.g., A549e.g., MTTe.g., 48DataData
e.g., HepG2e.g., MTTe.g., 48DataData

Table 2: Induction of Apoptosis by this compound in a Representative Cell Line (e.g., MCF-7)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
e.g., Controle.g., 0DataData
e.g., this compounde.g., 10DataData
e.g., this compounde.g., 25DataData

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and the properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway potentially affected by this compound.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for a novel anti-cancer compound.

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Downregulates Genes Apoptosis Apoptosis Nucleus->Apoptosis Upregulates Genes

Caption: A potential signaling pathway inhibited by this compound.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start SeedCells Seed Cells (96-well plate) Start->SeedCells Treat Treat with this compound (Serial Dilutions) SeedCells->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add DMSO IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of this compound.

Techniques for Measuring Estocin Binding to Ribosomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin is a novel therapeutic agent with potential antimicrobial properties, believed to exert its effect by targeting the bacterial ribosome and inhibiting protein synthesis. Understanding the molecular interactions between this compound and the ribosome is crucial for elucidating its mechanism of action, optimizing its efficacy, and developing next-generation derivatives. This document provides detailed application notes and protocols for several key biophysical and biochemical techniques to quantitatively and qualitatively assess the binding of this compound to ribosomes.

The following protocols are designed to be adaptable for various bacterial species and research objectives. They provide a framework for measuring binding affinity (Kd), kinetics (kon, koff), stoichiometry (n), and identifying the ribosomal subunit targeted by this compound.

Data Presentation: Summary of Quantitative Binding Parameters

The following tables provide a template for summarizing the quantitative data obtained from the described experimental techniques. Representative data for the hypothetical binding of this compound to E. coli 70S ribosomes are included for illustrative purposes.

Table 1: Filter Binding Assay - this compound Binding to 70S Ribosomes

[this compound] (nM)[Ribosome-Estocin Complex] (nM)% Bound
00.00
101.818
253.939
506.363
1008.585
2509.595
5009.898
Kd ~45 nM

Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants

Analyte (this compound) Conc. (nM)kon (1/Ms)koff (1/s)Kd (nM)
12.52.1 x 1051.1 x 10-252.4
252.2 x 1051.0 x 10-245.5
502.1 x 1051.1 x 10-252.4
1002.3 x 1051.0 x 10-243.5
2002.2 x 1051.1 x 10-250.0
Average 2.18 x 105 1.06 x 10-2 48.8

Table 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Parameters

ParameterValue
Stoichiometry (n)0.98 ± 0.05
Affinity (Kd)55 ± 7 nM
Enthalpy (ΔH)-12.5 ± 0.8 kcal/mol
Entropy (ΔS)-8.7 cal/mol·K

Experimental Protocols and Workflows

Nitrocellulose Filter Binding Assay

This technique is a rapid and sensitive method for quantifying the binding of a radiolabeled or fluorescently labeled ligand to a macromolecule.[1][2][3][4][5] The principle lies in the fact that proteins and ribosomes bind to nitrocellulose membranes, whereas small molecules like unbound this compound do not.[4]

Filter_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_ribosomes Isolate & Purify Ribosomes incubate Incubate Ribosomes with Labeled this compound prep_ribosomes->incubate prep_this compound Synthesize Labeled This compound (e.g., ³H, ¹⁴C) prep_this compound->incubate prep_buffers Prepare Binding & Wash Buffers prep_buffers->incubate filter Vacuum Filtration through Nitrocellulose Membrane incubate->filter wash Wash with Cold Wash Buffer filter->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (Binding Curve, Kd) scintillation->analysis Sucrose_Gradient_Workflow cluster_prep Preparation cluster_binding_separation Binding & Separation cluster_analysis Analysis prep_lysate Prepare Cell Lysate incubate Incubate Lysate with Labeled this compound prep_lysate->incubate prep_gradient Prepare Linear Sucrose Gradient (e.g., 10-40%) layer Layer Incubated Lysate onto Sucrose Gradient prep_gradient->layer prep_this compound Labeled this compound prep_this compound->incubate incubate->layer centrifuge Ultracentrifugation layer->centrifuge fractionate Fractionate Gradient with UV Monitoring (A₂₆₀) centrifuge->fractionate detect Measure Radioactivity in Each Fraction fractionate->detect correlate Correlate Radioactivity with Ribosomal Peaks detect->correlate SPR_Workflow cluster_prep Preparation cluster_binding_analysis Binding Analysis cluster_data Data Processing prep_chip Prepare Sensor Chip immobilize Immobilize Ribosomes (Ligand) on Chip prep_chip->immobilize association Inject this compound (Association) immobilize->association prep_analyte Prepare this compound (Analyte) Dilutions prep_analyte->association dissociation Inject Running Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgram association->sensorgram regeneration Regenerate Chip Surface dissociation->regeneration dissociation->sensorgram regeneration->association fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine kon, koff, Kd fitting->kinetics ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ribosomes Prepare Ribosomes in ITC Buffer load_cell Load Ribosomes into Sample Cell prep_ribosomes->load_cell prep_this compound Prepare this compound in Same ITC Buffer load_syringe Load this compound into Syringe prep_this compound->load_syringe degas Degas Both Samples degas->load_cell degas->load_syringe titrate Inject this compound into Sample Cell (Sequential Injections) load_cell->titrate load_syringe->titrate raw_data Measure Heat Change per Injection titrate->raw_data binding_isotherm Generate Binding Isotherm raw_data->binding_isotherm fitting Fit Isotherm to Binding Model binding_isotherm->fitting thermo Determine Kd, n, ΔH, ΔS fitting->thermo

References

Application Notes and Protocols for Estocin (Azithromycin) Solution Preparation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin is an ophthalmic antibiotic formulation with Azithromycin (B1666446) as its active pharmaceutical ingredient. Azithromycin, a macrolide antibiotic, is a valuable tool in a variety of research applications beyond its clinical use. These notes provide detailed protocols for the preparation and use of Azithromycin solutions in a laboratory setting, focusing on microbiological and immunological research. Azithromycin acts by inhibiting protein synthesis in susceptible bacteria.[1] Beyond its antibacterial properties, it has also been noted for its immunomodulatory effects, including the alteration of cytokine production by human monocytes.[2]

Data Presentation

Table 1: Solubility of Azithromycin

This table summarizes the solubility of Azithromycin in various common laboratory solvents. This information is critical for the preparation of stock solutions.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~5 mg/mL[2]
Ethanol (B145695)~16 mg/mL[2]
Dimethylformamide (DMF)~16 mg/mL[2]
WaterSparingly soluble[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[2]
Table 2: Minimum Inhibitory Concentrations (MIC) of Azithromycin against various bacteria

This table provides a summary of reported MIC values for Azithromycin against a selection of bacterial species. MIC values can vary based on the strain and the specific testing methodology used.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source
Streptococcus pneumoniae≤0.01 - >2560.52FDA Label
Staphylococcus aureus≤0.01 - >2561>256FDA Label
Haemophilus influenzae≤0.01 - 812FDA Label
Moraxella catarrhalis≤0.01 - 0.50.030.06FDA Label
Neisseria gonorrhoeae≤0.01 - >2560.251FDA Label
Mycobacterium avium complex0.06 - 6416>64[1][3]
Klebsiella pneumoniae≤16 - >64--[4]
Table 3: In Vitro Anti-inflammatory Activity of Azithromycin

This table presents the half-maximal inhibitory concentration (IC50) of Azithromycin in an in vitro anti-inflammatory assay, specifically measuring the inhibition of TNF-α stimulated NF-κB activity.

CompoundIC50Cell LineSource
Azithromycin56 µMA549[5][6][7][8]
Hydrocortisone2.6 nMA549[5][6][7][8]
Dexamethasone0.18 nMA549[5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of Azithromycin Stock Solution

This protocol details the preparation of a concentrated stock solution of Azithromycin, which can then be diluted to working concentrations for various assays.

Materials:

  • Azithromycin powder (crystalline solid)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of Azithromycin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the Azithromycin is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Note: Azithromycin is sparingly soluble in aqueous buffers. For preparing aqueous working solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[2] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of Azithromycin against a specific bacterial strain.

Materials:

  • Azithromycin stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

  • Plate reader (optional)

Procedure:

  • In a sterile 96-well plate, add 100 µL of sterile broth to all wells except the first column.

  • Add 200 µL of the highest concentration of Azithromycin to be tested (prepared from the stock solution) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum suspension and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plate at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of Azithromycin that inhibits visible bacterial growth. This can also be quantified using a plate reader to measure optical density.

Protocol 3: In Vitro Cytokine Production Assay

This protocol outlines a general procedure to assess the effect of Azithromycin on cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocyte cell line.

Materials:

  • Azithromycin working solutions

  • Isolated immune cells (e.g., human monocytes)

  • Complete cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • 96-well cell culture plates

  • CO2 incubator

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare different concentrations of Azithromycin in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of Azithromycin. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Pre-incubate the cells with Azithromycin for a specific period (e.g., 1-2 hours).

  • Add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production. Include an unstimulated control.

  • Incubate the plate for an appropriate time (e.g., 24 hours) in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Mechanism of Action of Azithromycin

Azithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit P_site P Site E_site E Site (Exit) P_site->E_site Translocation Blocked A_site A Site Polypeptide Growing Polypeptide Chain E_site->Polypeptide Inhibition of Protein Synthesis mRNA mRNA mRNA->A_site Translation tRNA_peptide Peptidyl-tRNA Azithromycin Azithromycin Azithromycin->E_site Binds to 50S subunit near the exit tunnel

Caption: Mechanism of action of Azithromycin on the bacterial ribosome.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_azm Prepare Azithromycin Stock Solution start->prep_azm serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_azm->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Stability and Storage

Azithromycin in its solid, crystalline form is stable for years when stored at -20°C.[2] Stock solutions in organic solvents like DMSO and ethanol should also be stored at -20°C and are generally stable for several months, although it is best practice to use freshly prepared solutions. Aqueous solutions of Azithromycin are less stable and it is not recommended to store them for more than one day.[2] The stability of Azithromycin is pH-dependent, with increased degradation in acidic conditions.[9][10] It is also sensitive to light and temperature, so solutions should be protected from light and stored at appropriate temperatures.

Safety and Handling

Azithromycin should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols: Utilizing Azithromycin (Active Ingredient in Estocin) in a Mouse Model of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is the active pharmaceutical ingredient in the ophthalmic formulation known as Estocin.[1] Beyond its well-established antibacterial properties, which stem from the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, Azithromycin exhibits significant immunomodulatory and anti-inflammatory effects.[1][2][3] These dual functions make it a compound of interest for in vivo studies of bacterial infections, where both pathogen clearance and the host's inflammatory response are critical to outcomes. These application notes provide detailed protocols and compiled data for the use of Azithromycin in systemic mouse models of bacterial infection.

Data Presentation: Efficacy of Azithromycin in Murine Infection Models

The following tables summarize the quantitative data from preclinical studies of Azithromycin in various mouse models of infection.

Table 1: Efficacy of Azithromycin in a Mouse Model of Pneumococcal Pneumonia

Mouse StrainInfection ModelTreatment RegimenRoute of AdministrationKey FindingsReference
Swiss & C57BL/6jStreptococcus pneumoniae pneumoniaProphylactic: 25 mg/kg (single dose, 7h pre-infection)Oral (p.o.)92% survival in the subacute model[4][5][6]
SwissStreptococcus pneumoniae pneumoniaProphylactic: 50 mg/kg (single dose, 24h pre-infection)Subcutaneous (s.c.)80% survival in the acute model[4][5][6]
C57BL/6jStreptococcus pneumoniae pneumoniaTherapeutic: 12.5 mg/kg (two doses, 12h apart, initiated 48h post-infection)Oral (p.o.)80% survival[4][5][6]
C57BL/6jStreptococcus pneumoniae pneumoniaTherapeutic: 25 mg/kg (two doses, at 48h and 65h post-infection)Subcutaneous (s.c.)Complete clearance of bacteria from lungs and blood[4][5]

Table 2: Efficacy of Azithromycin in a Mouse Model of Sepsis

Mouse StrainInfection ModelTreatment RegimenRoute of AdministrationKey FindingsReference
Not SpecifiedLipopolysaccharide (LPS)-induced sepsis100 mg/kg (1h prior to LPS)Intraperitoneal (i.p.)75% survival at 24h[7][8]
Not SpecifiedCecal Ligation and Puncture (CLP) polymicrobial sepsis100 mg/kg (in combination with ceftriaxone, 3h post-CLP)Intraperitoneal (i.p.)Significantly improved survival and attenuated inflammatory cytokines[9]

Table 3: Efficacy of Azithromycin against other Bacterial Infections in Mice

Mouse StrainInfection ModelTreatment RegimenRoute of AdministrationKey FindingsReference
Not SpecifiedMethicillin-Resistant Staphylococcus aureus (MRSA) pneumoniaProphylactic: 24h before and 2h after infectionIntraperitoneal (i.p.)Significantly longer survival and fewer bacteria in the lungs[10]
Not SpecifiedVentilator-Associated Pneumonia (VAP) with multidrug-resistant Acinetobacter baumannii10 and 100 mg/kg (every 24h, starting 3h post-inoculation)Subcutaneous (s.c.)Significantly longer survival times and inhibited lung inflammation[11]
C57BL/6Haemophilus influenzae lung infectionVarious oral dosage regimens initiated 4h post-infectionOral (p.o.)More active than erythromycin (B1671065) in bacterial killing in the lung[12]
Not SpecifiedSalmonella enteritidis (liver and spleen) and Staphylococcus aureus (thigh muscle) tissue infectionsNot specifiedOral (p.o.)Effective against established tissue infections[13]

Experimental Protocols

Protocol 1: General Murine Model of Systemic Bacterial Infection

This protocol provides a general framework for establishing a systemic bacterial infection in mice. Specific parameters such as bacterial strain, inoculum size, and mouse strain should be optimized based on the research question.

Materials:

  • 6-8 week old mice (e.g., C57BL/6, BALB/c, Swiss)

  • Mid-logarithmic phase culture of the desired bacterial strain (e.g., Streptococcus pneumoniae, Staphylococcus aureus, uropathogenic Escherichia coli)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Spectrophotometer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Azithromycin for injection or oral gavage

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Bacterial Preparation:

    • Culture the bacterial strain to mid-logarithmic phase in an appropriate broth medium.

    • Harvest the bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired colony-forming units (CFU)/mL using a spectrophotometer and pre-determined growth curves. The final inoculum should be confirmed by plating serial dilutions.

  • Infection:

    • Anesthetize the mice if required by the route of administration.

    • For systemic infection, administer the bacterial suspension via intravenous (i.v.) injection into the tail vein or via intraperitoneal (i.p.) injection. A typical inoculum for systemic infection can range from 10^5 to 10^8 CFU per mouse, depending on the pathogen's virulence.[14]

  • Treatment:

    • Prepare a stock solution of Azithromycin in a suitable vehicle.

    • Administer Azithromycin or the vehicle control at the desired dose and schedule. Administration can be prophylactic (before infection) or therapeutic (after infection).[4][5][6][10] Common routes of administration for systemic treatment include oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) injection.[4][5][6][7]

  • Monitoring and Endpoints:

    • Monitor the mice regularly for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).

    • At predetermined time points, humanely euthanize a subset of mice.

    • Collect blood and organs (e.g., lungs, spleen, liver) for bacterial load determination by plating serial dilutions of tissue homogenates.

    • Tissues can also be collected for histopathological analysis or measurement of inflammatory markers (e.g., cytokines).

Protocol 2: Murine Model of Pneumococcal Pneumonia

This protocol is adapted from studies evaluating Azithromycin in a lung infection model.[4][5]

Materials:

  • As listed in Protocol 1, with Streptococcus pneumoniae as the pathogen.

  • Intratracheal delivery device.

Procedure:

  • Bacterial Preparation:

    • Prepare a virulent strain of S. pneumoniae as described in Protocol 1.

  • Infection:

    • Anesthetize the mice.

    • Infect the mice by oral or intratracheal delivery of approximately 10^5 CFU of S. pneumoniae in a small volume (e.g., 50 µL).

  • Treatment:

    • Administer Azithromycin as described in Protocol 1. For prophylactic studies, a single dose can be given hours to a day before infection.[4][5][6] For therapeutic studies, treatment can be initiated 48 hours post-infection.[4][5][6]

  • Monitoring and Endpoints:

    • Monitor survival rates over a period of 7-14 days.

    • For bacterial clearance studies, euthanize mice at specific time points and determine the bacterial load in the lungs and blood.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Immunomodulatory Effects of Azithromycin

Azithromycin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway.[1][2][3] This leads to a reduction in the production of pro-inflammatory cytokines.

Azithromycin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits DNA DNA NF-κB->DNA Translocates & Binds Azithromycin Azithromycin Azithromycin->IKK Inhibits Azithromycin->NF-κB Inhibits Nuclear Translocation Pro-inflammatory Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, IL-8) DNA->Pro-inflammatory Genes

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of Azithromycin in a mouse model of infection.

Experimental_Workflow Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Animal_Acclimatization Acclimatize Mice Start->Animal_Acclimatization Infection Induce Infection (e.g., i.p., i.v., intratracheal) Bacterial_Culture->Infection Group_Allocation Randomize into Groups (Vehicle, Azithromycin) Animal_Acclimatization->Group_Allocation Treatment_Prophylactic Prophylactic Treatment (Optional) Group_Allocation->Treatment_Prophylactic Group_Allocation->Infection Treatment_Prophylactic->Infection Treatment_Therapeutic Therapeutic Treatment Infection->Treatment_Therapeutic Monitoring Monitor Clinical Signs & Survival Treatment_Therapeutic->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (CFU in organs/blood) Endpoint->Bacterial_Load Inflammation_Analysis Assess Inflammation (Cytokines, Histology) Endpoint->Inflammation_Analysis Data_Analysis Data Analysis & Interpretation Bacterial_Load->Data_Analysis Inflammation_Analysis->Data_Analysis End Data_Analysis->End

Caption: General workflow for an in vivo Azithromycin efficacy study.

References

Application Notes and Protocols for High-Throughput Screening of Enterocin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocins are a diverse class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria of the Enterococcus genus.[1][2] These peptides exhibit a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria, including important foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[1][3] The diverse mechanisms of action of enterocins, which include cell membrane disruption, inhibition of cell wall synthesis, and interference with nucleic acid synthesis, make them attractive candidates for the development of novel antimicrobial agents.[1][4] This document provides detailed application notes and high-throughput screening (HTS) protocols for the discovery and characterization of novel Enterocin analogs with therapeutic potential.

Mechanisms of Action of Enterocins

Enterocins are broadly classified into different classes based on their structure and post-translational modifications. Their mechanisms of action are often linked to their classification:

  • Class I (Lantibiotics): These are small, post-translationally modified peptides. Some Class I enterocins have a dual mechanism of action: they can bind to Lipid II, a precursor molecule in peptidoglycan synthesis, thereby inhibiting cell wall formation. They can also utilize Lipid II to form pores in the bacterial cell membrane, leading to cell death.[1][4]

  • Class II: These are small, heat-stable, unmodified peptides. Class II enterocins typically act by forming pores in the cytoplasmic membrane of target bacteria. Their amphiphilic helical structure allows them to insert into the membrane, leading to the dissipation of the proton motive force and leakage of essential cellular components.[1][4]

  • Class III (Bacteriolysins): These are larger, heat-labile proteins that can function as murein hydrolases, directly degrading the cell wall of susceptible bacteria.[4]

  • Other Mechanisms: Some enterocins have been reported to interfere with gene expression by inhibiting DNA replication or mRNA synthesis and transcription.[1]

High-Throughput Screening Assays for Enterocin Analogs

The following sections detail HTS assays designed to identify and characterize Enterocin analogs based on their primary mechanisms of action.

Assays for Cell Membrane Disruption (Pore Formation)

This assay is designed to identify Enterocin analogs that disrupt the integrity of the bacterial cell membrane.

Principle: This assay utilizes a fluorescent dye, such as propidium (B1200493) iodide (PI), which is normally impermeant to cells with an intact membrane. Upon membrane disruption by an active Enterocin analog, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.

Materials:

  • Bacterial strain (e.g., Listeria monocytogenes, Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Enterocin analog library (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., a known membrane-disrupting agent like nisin)

  • Negative control (vehicle, e.g., DMSO)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

  • Cell Suspension: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend in the same buffer to a final optical density (OD600) of 0.5.

  • Assay Plate Preparation:

    • Add 50 µL of the bacterial cell suspension to each well of the microplate.

    • Add 1 µL of each Enterocin analog from the library to the respective wells.

    • Include positive and negative controls on each plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Dye Addition: Add 5 µL of PI stock solution to each well to a final concentration of 10 µg/mL.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for PI (e.g., Ex: 535 nm, Em: 617 nm).

  • Data Analysis: Calculate the percentage of membrane permeabilization for each compound relative to the positive and negative controls.

Compound IDConcentration (µM)Fluorescence Intensity (RFU)% Membrane Permeabilization
Analog-0011015,23485
Analog-002101,8905
Analog-0031012,56770
Positive Control1017,500100
Negative Control-1,5000
Assays for Inhibition of Cell Wall Synthesis

This assay is designed to identify Enterocin analogs that inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Principle: This biochemical assay measures the binding of Enterocin analogs to Lipid II. A fluorescently labeled Enterocin analog (or a known Lipid II-binding peptide) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Lipid II molecule, its rotation slows down, leading to an increase in fluorescence polarization. Test compounds that compete for binding to Lipid II will displace the fluorescent probe, causing a decrease in polarization.

Materials:

  • Purified Lipid II

  • Fluorescently labeled probe (e.g., a known fluorescently tagged Enterocin or vancomycin)

  • Enterocin analog library

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Plate Preparation:

    • To each well, add 10 µL of the fluorescent probe at a fixed concentration (e.g., 10 nM).

    • Add 1 µL of each Enterocin analog from the library.

    • Include controls for high polarization (probe + Lipid II) and low polarization (probe only).

  • Initiation of Reaction: Add 10 µL of purified Lipid II to each well (final concentration determined by prior titration, e.g., 50 nM).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore used.

  • Data Analysis: Calculate the percent inhibition of binding for each compound.

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Inhibition of Binding
Analog-1011012080
Analog-102102855
Analog-1031015065
High Control-3000
Low Control-100100
Assays for Inhibition of DNA Replication

This assay is designed to identify Enterocin analogs that interfere with bacterial DNA replication.

Principle: This whole-cell assay utilizes a bacterial strain engineered with a fluorescent reporter protein (e.g., Green Fluorescent Protein - GFP) under the control of a promoter that is induced in response to DNA damage or replication stress (e.g., the SOS response promoter, recA). Inhibition of DNA replication by an active Enterocin analog will trigger the SOS response, leading to the expression of GFP and a measurable increase in fluorescence.

Materials:

  • Engineered bacterial strain (e.g., E. coli with a recA-GFP reporter fusion)

  • Growth medium (e.g., LB Broth)

  • Enterocin analog library

  • Positive control (e.g., a known DNA replication inhibitor like ciprofloxacin)

  • Negative control (vehicle)

  • 96- or 384-well clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow the reporter strain overnight. Dilute the culture in fresh medium and grow to the early logarithmic phase.

  • Assay Plate Preparation:

    • Add 100 µL of the diluted bacterial culture to each well.

    • Add 1 µL of each Enterocin analog from the library.

    • Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for 2-4 hours with shaking.

  • Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity of GFP (e.g., Ex: 485 nm, Em: 520 nm).

  • Data Analysis: Normalize the GFP fluorescence to the OD600 to account for differences in cell density. Calculate the fold induction of the SOS response for each compound.

Compound IDConcentration (µM)Normalized Fluorescence (RFU/OD600)Fold Induction of SOS Response
Analog-201105,50011.0
Analog-202105501.1
Analog-203104,2508.5
Positive Control16,00012.0
Negative Control-5001.0

Visualization of Pathways and Workflows

Signaling and Action Pathways

Enterocin_Mechanisms cluster_0 Enterocin Analogs cluster_1 Bacterial Cell cluster_2 Cell Wall cluster_3 Cell Membrane cluster_4 Cytoplasm Enterocin Enterocin Analogs LipidII Lipid II Enterocin->LipidII Binds to (Class I) Membrane Cell Membrane Enterocin->Membrane Inserts into (Class II) DNA DNA Replication Enterocin->DNA Inhibits mRNA mRNA Synthesis Enterocin->mRNA Inhibits Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Inhibits Pore Pore Formation Membrane->Pore Leads to

Caption: Mechanisms of action of different classes of Enterocin analogs against bacterial cells.

Experimental Workflows

HTS_Workflow_Membrane_Permeability cluster_workflow Membrane Permeability Assay Workflow prep_cells Prepare Bacterial Cell Suspension plate_setup Dispense Cells and Analogs into Microplate prep_cells->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_dye Add Propidium Iodide incubation1->add_dye measure Measure Fluorescence add_dye->measure analyze Analyze Data & Identify Hits measure->analyze HTS_Workflow_LipidII_Binding cluster_workflow Lipid II Binding Assay Workflow plate_setup Dispense Fluorescent Probe and Analogs add_lipid Add Purified Lipid II plate_setup->add_lipid incubation Incubate at RT add_lipid->incubation measure Measure Fluorescence Polarization incubation->measure analyze Analyze Data & Identify Hits measure->analyze HTS_Workflow_DNA_Replication cluster_workflow DNA Replication Inhibition Assay Workflow prep_culture Prepare Reporter Bacterial Culture plate_setup Dispense Culture and Analogs into Microplate prep_culture->plate_setup incubation Incubate at 37°C plate_setup->incubation measure Measure OD600 and GFP Fluorescence incubation->measure analyze Analyze Data & Identify Hits measure->analyze

References

Application Notes and Protocols for the Synthesis of Azithromycin (Estocin) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for creating derivatives of Azithromycin (B1666446), a macrolide antibiotic marketed under brand names such as Estocin. The protocols detailed below are intended for research and development purposes and should be performed by qualified personnel in a properly equipped laboratory setting.

Introduction

Azithromycin is a second-generation macrolide antibiotic derived from erythromycin (B1671065).[1][2] It is characterized by a 15-membered macrocyclic lactone ring and is known for its broad-spectrum antibacterial activity, favorable pharmacokinetic profile, and good tolerability.[1][2] The primary mechanism of action for azithromycin and its derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of nascent peptide chains.[3][4][5][6][7]

The synthesis of azithromycin derivatives is a key strategy in medicinal chemistry to address the challenge of growing antibiotic resistance and to improve upon the pharmacological properties of the parent drug.[8] Modifications to the azithromycin scaffold can lead to compounds with enhanced potency, altered spectrum of activity, and improved pharmacokinetic parameters.[2][8] This document outlines key synthetic strategies and detailed protocols for the preparation of novel azithromycin analogs.

Synthetic Strategies for Azithromycin Derivatives

The synthesis of azithromycin derivatives typically starts from azithromycin itself or its precursors, which are derived from erythromycin A.[2][9] Common strategies involve modification at various reactive sites on the azithromycin molecule, including the hydroxyl groups and the amino group.

A general workflow for the synthesis of azithromycin derivatives is depicted below:

G ErythromycinA Erythromycin A AzithromycinPrecursor Azithromycin Precursor (e.g., 9-Deoxo-9a-aza-9a-homoerythromycin A) ErythromycinA->AzithromycinPrecursor Beckmann Rearrangement, Reduction Azithromycin Azithromycin AzithromycinPrecursor->Azithromycin Reductive N-methylation Derivative Azithromycin Derivative Azithromycin->Derivative Chemical Modification (e.g., Acylation, Alkylation, Glycosylation)

Caption: General synthetic workflow from Erythromycin A to Azithromycin derivatives.

Key Synthetic Protocols

Protocol 1: Synthesis of 3-O-Descladinosyl-azithromycin (Intermediate B)

This protocol describes the removal of the L-cladinose sugar from azithromycin, a common first step in the synthesis of various derivatives.[1]

Experimental Protocol:

  • Dissolve azithromycin (10 g, 13 mmol) in water (60 mL) at room temperature.

  • Slowly add 36% aqueous HCl dropwise to the solution until the pH is adjusted to 1.0-2.0.

  • Stir the resulting solution for 5 hours at room temperature.

  • Adjust the pH of the solution to 9 with 25% aqueous ammonia.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Crystallize the solid from acetone (B3395972) to yield 3-O-descladinosyl-azithromycin (Compound B).

ParameterValueReference
Yield91%[1]
Melting Point139-141 °C[1]
Protocol 2: Synthesis of 2′-O-Acetyl-3-O-descladinosyl-azithromycin-11,12-cyclic carbonate (Intermediate D)

This protocol details the protection of the 2'-hydroxyl group and the formation of a cyclic carbonate.[1]

Experimental Protocol:

  • Protect the 2'-hydroxyl group of Compound B with acetic anhydride (B1165640) to obtain Compound C (2'-O-acetyl-3-O-descladinosyl-azithromycin).

  • To a solution of Compound C (3.59 g, 5.6 mmol) in toluene (B28343) (30 mL), add triethylamine (B128534) (Et3N) (2.2 mL, 14 mmol) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (2.27 g, 14 mmol).

  • Stir the resulting solution for 48 hours at 80 °C.

  • Quench the reaction with saturated sodium bicarbonate (NaHCO3) solution (30 mL).

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in a vacuum to afford Compound D.

ParameterValueReference
Yield93%[1]
Melting Point149-151 °C[1]
Protocol 3: General Procedure for the Preparation of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives (G1-G8)

This protocol describes the glycosylation of the activated intermediate D.[1]

Experimental Protocol:

  • Prepare the desired glycosylated intermediate compounds (1f-8f) from commercially available carbohydrates.

  • React the intermediate D with the appropriate glycosylated intermediate in a suitable solvent.

  • Dissolve the crude product from the previous step in methanol (B129727) (15 mL).

  • Heat the solution to 55 °C and stir for 36 hours.

  • Concentrate the reaction solution under vacuum.

  • Purify the residue by flash chromatography (DCM/MeOH, 4:1, v/v) to afford the final glycosylated azithromycin derivative.

CompoundYield (%)
G1 75
G2 72
G3 68
G4 78
G5 70
G6 65
G7 73
G8 69
Yields are for the final deprotection step.[1]
Protocol 4: Synthesis of Azithromycin from 9-Deoxo-9a-aza-9a-homoerythromycin A

This protocol describes the final N-methylation step in the synthesis of azithromycin.[10]

Experimental Protocol:

  • Dissolve 9-Deoxo-9a-aza-9a-homoerythromycin A (73.5 g, 0.1 mole) in 250 mL of acetonitrile (B52724).

  • To this solution, add formic acid (19 mL, 0.5 mole) followed by formaldehyde (B43269) (37%, 20 mL, 0.25 mole).

  • Reflux the solution for 24 hours.

  • Adjust the pH of the reaction mixture to 10.5 with sodium hydroxide (B78521) (NaOH) solution.

  • Filter the solution to remove any particulate matter.

  • To the filtered acetonitrile solution, add an equal volume of water to precipitate azithromycin monohydrate.

  • Filter the precipitated crystals and dry.

Mechanism of Action

The primary mechanism of action of azithromycin and its derivatives is the inhibition of bacterial protein synthesis.

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site Exit_Tunnel Peptide Exit Tunnel Nascent_Peptide Nascent Peptide Exit_Tunnel->Nascent_Peptide Blocked Azithromycin Azithromycin Derivative Azithromycin->Exit_Tunnel Binds to tRNA Peptidyl-tRNA tRNA->P_site Occupies Nascent_Peptide->Exit_Tunnel Elongation

Caption: Mechanism of action of Azithromycin derivatives on the bacterial ribosome.

These compounds bind to the 23S rRNA within the large (50S) ribosomal subunit, at or near the peptidyl transferase center.[7][11] This binding event physically obstructs the path of the growing polypeptide chain through the ribosomal exit tunnel, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[7][11] The ultimate result is the cessation of protein synthesis, which inhibits bacterial growth and replication.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives against various bacterial strains.[1]

CompoundS. aureus ATCC 29213S. epidermidis ATCC 12228S. pneumoniae ATCC 49619E. faecalis ATCC 29212M. catarrhalis ATCC 25238H. influenzae ATCC 49247E. coli ATCC 25922
Azithromycin 10.50.12510.0614
G1 10.50.12520.0614
G2 210.2520.12528
G3 10.50.12510.0614
G4 210.2520.12528
G5 10.50.12510.0614
G6 210.2520.12528
G7 10.50.12510.0614
G8 210.2520.12528

Conclusion

The synthetic protocols and data presented herein provide a foundation for the development of novel azithromycin derivatives. The modular nature of the synthetic routes allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of antibacterial properties. Researchers are encouraged to adapt and refine these methods to generate new chemical entities with the potential to overcome existing challenges in the treatment of bacterial infections.

References

Application Notes and Protocols for the Analysis of Estocin (Azithromycin) using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin, with the active pharmaceutical ingredient Azithromycin (B1666446), is a macrolide antibiotic widely used to treat bacterial infections.[1][2][3] Accurate and reliable quantitative analysis of Azithromycin in various matrices is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of Azithromycin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Azithromycin is an azalide, a subclass of macrolide antibiotics.[1] It acts by binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis.[1][2]

I. Liquid Chromatography Methods for Azithromycin Analysis

Two common and effective methods for the analysis of Azithromycin are HPLC-UV and LC-MS/MS. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for the quantification of Azithromycin in bulk drug substances and pharmaceutical dosage forms.

Key Chromatographic Parameters and Performance Data for HPLC-UV Analysis of Azithromycin

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)[4]Xterra C18 (150 x 4.6 mm, 5 µm)[5]Hypersil GOLD C-18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol (B129727):Buffer (90:10 v/v)[4]Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 7.5) (50:50 v/v)[5]Acetonitrile:Ammonium Acetate (B1210297) (30 mmol/L, pH 6.8) (82:18 v/v)[6]
Flow Rate 1.5 mL/min[4]1.0 mL/min[5]0.7 mL/min[6]
Detection Wavelength 210 nm[4]215 nm[5]210 nm[6]
Injection Volume 500 µL[4]50 µL[5]Not Specified
Linearity Range Wide range[4]300-700 µg/mL[5]5-200 µg/mL[6]
Correlation Coefficient (r²) Not Specified0.998[5]> 0.9999[6]
Limit of Detection (LOD) Not SpecifiedNot Specified0.476 µg/mL[6]
Limit of Quantification (LOQ) Not SpecifiedNot Specified1.443 µg/mL[6]
Precision (%RSD) Precise[4]< 2.0%[5]Not Specified
Accuracy (% Recovery) Accurate[4]> 100%[5]Not Specified
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing Azithromycin in complex biological matrices such as plasma.[3]

Key Chromatographic and Mass Spectrometric Parameters for LC-MS/MS Analysis of Azithromycin in Human Plasma

ParameterMethod 1Method 2Method 3
Column ACE C18 (2.1 x 100 mm, 1.7 µm)[7]Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm)[8]Not Specified
Mobile Phase 0.1% Formic acid and Methanol:Acetonitrile (1:1, v/v)[7]Acetonitrile:Ammonium acetate buffer (50 mM, 0.05% acetic acid) (85:15)[8]Not Specified
Flow Rate 0.25 mL/min[7]Not SpecifiedNot Specified
Ionization Mode Positive Electrospray Ionization (ESI+)[7]Electrospray Ionization (ESI)[8]HPLC-APCI
MRM Transition (m/z) 749.50 > 591.45[7]Not SpecifiedProtonated molecular ions monitored[9]
Internal Standard (IS) AZI-d5[7]Roxithromycin[8]Deuterium-labeled azithromycin[9]
Linearity Range 0.5 - 2000 ng/mL[7]3.048 - 1016 µg/L[10]10 - 250 ng/mL[9]
Correlation Coefficient (r) Not Specified0.9995[10]Not Specified
Recovery ~90%[7]> 90%[10]Not Specified
Precision (%RSD) < 15%[10]< 15% (intra- and inter-day)[10]Not Specified
Plasma Volume 100 µL[7]Not Specified50 µL[9]
Run Time 4.5 min[7]2 min[8]Not Specified

II. Experimental Protocols

A. Protocol 1: HPLC-UV Analysis of Azithromycin in Bulk Drug

This protocol is a starting point for the quantitative analysis of Azithromycin in bulk powder.

1. Materials and Reagents

  • Azithromycin reference standard

  • Acetonitrile (HPLC grade)

  • Dipotassium (B57713) hydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Buffer Preparation (Dipotassium hydrogen phosphate): Dissolve an appropriate amount of dipotassium hydrogen phosphate in water to achieve the desired concentration (e.g., 6.7 g/L) and adjust the pH to 8.0 with phosphoric acid.[11]

  • Mobile Phase: Prepare a mixture of acetonitrile and dipotassium hydrogen phosphate buffer in a 60:40 (v/v) ratio.[11] Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in the mobile phase to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-200 µg/mL).[6]

4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Dipotassium hydrogen phosphate buffer (pH 8.0) (60:40, v/v)[11]

  • Flow Rate: 1.2 mL/min[11]

  • Column Temperature: 40°C[11]

  • Detection Wavelength: 210 nm[11]

  • Injection Volume: 20 µL[11]

5. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of Azithromycin.

  • Prepare the sample solution by accurately weighing the Azithromycin bulk powder and dissolving it in the mobile phase to a known concentration within the calibration range.

  • Inject the sample solution and determine the concentration of Azithromycin from the calibration curve.

B. Protocol 2: LC-MS/MS Analysis of Azithromycin in Human Plasma

This protocol describes a sensitive method for the quantification of Azithromycin in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents

  • Azithromycin reference standard

  • Azithromycin-d5 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm)[7]

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add methanol for protein precipitation.[10]

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Column: ACE C18 (2.1 x 100 mm, 1.7 µm)[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).[7]

  • Flow Rate: 0.25 mL/min[7]

  • Injection Volume: 10 µL

  • Ionization: ESI positive mode

  • MRM Transitions:

    • Azithromycin: m/z 749.50 > 591.45[7]

    • Azithromycin-d5 (IS): m/z 754.50 > 596.45[7]

5. Data Analysis

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Azithromycin and the internal standard.

  • Process the samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of Azithromycin to the internal standard against the concentration.

  • Determine the concentration of Azithromycin in the unknown samples from the calibration curve.

III. Visualization of Signaling Pathway and Experimental Workflow

A. Mechanism of Action of Azithromycin

Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[12][13] This binding occurs near the polypeptide exit tunnel and interferes with the translocation of peptides, thereby halting bacterial growth.[14]

Azithromycin_Mechanism cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Subunit_50S 50S Subunit Subunit_30S 30S Subunit Protein Bacterial Protein (Synthesis Blocked) Subunit_50S->Protein Inhibits Translocation mRNA mRNA mRNA->Ribosome Translation Azithromycin Azithromycin (this compound) Azithromycin->Subunit_50S Binds

Caption: Mechanism of action of Azithromycin.

B. Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Azithromycin in a biological matrix using LC-MS/MS.

LCMSMS_Workflow start Start: Plasma Sample sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation Liquid Chromatography (Separation on C18 Column) sample_prep->lc_separation ionization Mass Spectrometry (Electrospray Ionization) lc_separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End: Concentration Result data_analysis->end

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Bacteriocins

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mass Spectrometry Analysis of Bacteriocins Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "Estocin" did not yield information on a specific bacteriocin (B1578144). The following application notes and protocols are provided for the general mass spectrometry analysis of bacteriocins, a class of ribosomally synthesized antimicrobial peptides.

Introduction

Bacteriocins are a diverse group of proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Their specificity and potency make them attractive candidates for novel antimicrobial agents, food preservatives, and alternatives to traditional antibiotics. Accurate and detailed characterization of these peptides is crucial for understanding their structure, function, and mechanism of action. Mass spectrometry (MS) has emerged as a powerful tool for the comprehensive analysis of bacteriocins, enabling precise molecular weight determination, amino acid sequencing, and identification of post-translational modifications. This document provides detailed protocols and application notes for the mass spectrometry-based analysis of bacteriocins.

Core Principles of Bacteriocin Analysis by Mass Spectrometry

The mass spectrometry analysis of bacteriocins typically involves a multi-step workflow.[1][2][3] This process begins with the isolation and purification of the bacteriocin from the producing bacterial strain.[4] The purified peptide is then subjected to mass spectrometry analysis, often coupled with liquid chromatography (LC-MS) for separation of complex mixtures.[1][5] The two most common ionization techniques employed for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[5] Tandem mass spectrometry (MS/MS) is subsequently used to fragment the peptide ions, providing sequence information and enabling the identification of modifications.[5]

Experimental Protocols

Sample Preparation: Purification of Bacteriocins from Bacterial Culture

This protocol outlines the steps for the initial purification of bacteriocins from a bacterial culture supernatant.

Materials:

  • Bacterial culture producing the bacteriocin of interest

  • Centrifuge and appropriate centrifuge tubes

  • 0.22 µm sterile filters

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE activation solution (e.g., 100% methanol)

  • SPE equilibration solution (e.g., 0.1% trifluoroacetic acid (TFA) in water)

  • SPE wash solution (e.g., 5% acetonitrile, 0.1% TFA in water)

  • SPE elution buffer (e.g., 80% acetonitrile, 0.1% TFA in water)

  • Lyophilizer

Procedure:

  • Culture Supernatant Collection: Grow the bacteriocin-producing bacterial strain in an appropriate liquid medium to the desired growth phase. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully collect the supernatant, which contains the secreted bacteriocin.

  • Ammonium Sulfate Precipitation: While gently stirring the supernatant on ice, slowly add solid ammonium sulfate to a final saturation of 40-60% (this may need to be optimized for the specific bacteriocin). Continue stirring on ice for at least 1-2 hours to allow the bacteriocin to precipitate.

  • Protein Pellet Collection: Centrifuge the ammonium sulfate mixture at a higher speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the precipitated proteins. Discard the supernatant.

  • Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). Transfer the resuspended pellet to a dialysis tube and dialyze against the same buffer overnight at 4°C with at least two buffer changes to remove excess salt.

  • Solid-Phase Extraction (SPE):

    • Activate the C18 SPE cartridge by passing the activation solution through it.

    • Equilibrate the cartridge with the equilibration solution.

    • Load the dialyzed sample onto the cartridge.

    • Wash the cartridge with the wash solution to remove any remaining salts and hydrophilic impurities.

    • Elute the bacteriocin from the cartridge using the elution buffer.

  • Lyophilization: Freeze-dry the eluted sample to obtain a purified bacteriocin powder. The sample is now ready for mass spectrometry analysis.

Mass Spectrometry Analysis: LC-MS/MS for Bacteriocin Characterization

This protocol provides a general workflow for the analysis of a purified bacteriocin sample using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 analytical column

  • Mass spectrometer equipped with an ESI source (e.g., Orbitrap, Q-TOF)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Reconstitution: Reconstitute the lyophilized bacteriocin sample in Mobile Phase A to a suitable concentration (e.g., 1 µg/µL).

  • LC Separation:

    • Inject an appropriate amount of the reconstituted sample (e.g., 1-5 µL) onto the analytical column.

    • Separate the peptides using a gradient of Mobile Phase B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-45 min: 5-60% B

      • 45-50 min: 60-95% B

      • 50-55 min: 95% B

      • 55-60 min: 95-5% B

      • 60-70 min: 5% B (re-equilibration)

  • MS Data Acquisition:

    • Acquire mass spectra in positive ion mode.

    • Perform a full MS scan over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ions of the bacteriocin and any co-eluting peptides.

    • Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.

    • Fragment the selected precursor ions using an appropriate fragmentation method (e.g., Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)).

    • Acquire MS/MS spectra of the fragment ions.

  • Data Analysis:

    • Process the raw MS data using a suitable software (e.g., Proteome Discoverer, MaxQuant).

    • Perform a database search of the MS/MS spectra against a relevant protein database (e.g., NCBI, UniProt) to identify the bacteriocin. If the bacteriocin is novel, de novo sequencing may be necessary.

    • Determine the accurate molecular weight from the full MS scan.

    • Analyze the MS/MS spectra to confirm the amino acid sequence and identify any post-translational modifications.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables for clear comparison and interpretation.

ParameterExperimental Value (m/z)Theoretical Value (m/z)Delta (ppm)
Monoisotopic Mass 3351.743351.725.97
Average Mass 3353.913353.895.96

Table 1: Molecular Weight Determination of a Hypothetical Bacteriocin. This table presents a comparison between the experimentally determined molecular weight and the theoretical molecular weight of a known bacteriocin, allowing for confirmation of its identity.

ConditionRelative Abundance (Peak Area)Fold Change
Control 1.2 x 10^8-
Treated 3.6 x 10^83.0

Table 2: Relative Quantification of Bacteriocin Production. This table shows an example of how mass spectrometry can be used to quantify the relative change in bacteriocin production under different experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis culture Bacterial Culture centrifugation1 Centrifugation culture->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Resuspend & Dialyze centrifugation2->pellet spe Solid-Phase Extraction pellet->spe lyophilization Lyophilization spe->lyophilization reconstitution Sample Reconstitution lyophilization->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_acquisition MS Data Acquisition (Full Scan & DDA) lc_separation->ms_acquisition msms_fragmentation MS/MS Fragmentation ms_acquisition->msms_fragmentation data_processing Raw Data Processing msms_fragmentation->data_processing database_search Database Search data_processing->database_search identification Bacteriocin Identification & PTM Analysis database_search->identification quantification Quantification identification->quantification

Caption: Experimental workflow for bacteriocin analysis.

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Peptidoglycan Synthesis Pathway bacteriocin Bacteriocin receptor Bacterial Membrane Receptor bacteriocin->receptor Binding lipid_ii Lipid II bacteriocin->lipid_ii Direct Binding receptor->lipid_ii Sequestration transglycosylase Transglycosylase lipid_ii->transglycosylase Substrate transpeptidase Transpeptidase lipid_ii->transpeptidase Substrate peptidoglycan Peptidoglycan Synthesis transglycosylase->peptidoglycan transpeptidase->peptidoglycan cell_lysis Cell Lysis peptidoglycan->cell_lysis Inhibition leads to

Caption: Hypothetical bacteriocin mechanism of action.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Estocin (with Enterocin AS-48 as a Model)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The study of novel antimicrobial agents and the mechanisms by which bacteria develop resistance to them is crucial for the development of new therapeutic strategies. Estocin, a member of the enterocin (B1671362) class of bacteriocins, has shown promise as an antimicrobial agent. Enterocins are ribosomally synthesized peptides produced by Enterococcus species that exhibit bactericidal activity, primarily against Gram-positive bacteria.[1][2]

This document provides detailed application notes and protocols for utilizing this compound, with the well-characterized Enterocin AS-48 serving as a practical model, to investigate bacterial resistance mechanisms. Enterocin AS-48 is a circular, cationic bacteriocin (B1578144) that acts by forming pores in the bacterial cytoplasmic membrane, leading to dissipation of the proton motive force and ultimately cell death.[3][4][5] Understanding how bacteria circumvent this mechanism is key to unlocking the full therapeutic potential of this compound and related bacteriocins.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's effectiveness. The following table summarizes the MIC values of Enterocin AS-48 against various pathogenic bacteria, providing a baseline for susceptibility studies with this compound.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592327 - 109[6]
Staphylococcus aureus (MRSA)Clinical IsolatesActive[7]
Listeria monocytogenes0.1[2]
Bacillus cereusActive[3][8]
Enterococcus faecalis (uropathogenic)Clinical Isolates1.3 - 7.1 (average 3.1)[9]
Enterococcus faecium (vancomycin-resistant)Active[10]
Clostridium perfringensActive[11]
Escherichia coliK-12>150[3][8]
Salmonella enterica>100[3][8]

Note: The activity of Enterocin AS-48 against Gram-negative bacteria is significantly enhanced in the presence of outer-membrane permeabilizing agents.[2][3]

Mechanism of Action: Membrane Permeabilization

This compound, like Enterocin AS-48, belongs to a class of bacteriocins that do not require a specific receptor for their activity.[12][13] The primary mechanism of action is the disruption of the bacterial cell membrane.

dot

This compound This compound (Enterocin AS-48) Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Insertion & Oligomerization PMF Dissipation of Proton Motive Force Pore->PMF Autolysis Induction of Autolysis Pore->Autolysis Death Cell Death PMF->Death Metabolism Inhibition of Macromolecule Synthesis PMF->Metabolism Autolysis->Death

Caption: Mechanism of action of this compound (modeled on Enterocin AS-48).

The cationic nature of the peptide facilitates its interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane.[12] This is followed by the insertion of the bacteriocin into the lipid bilayer, leading to the formation of pores.[3][4][5] These pores disrupt the membrane's integrity, causing the dissipation of the proton motive force (PMF), leakage of intracellular components, and ultimately, cell death.[3][5] In some bacteria, this membrane damage can also trigger autolytic enzymes, further contributing to cell lysis.[4]

Bacterial Resistance Mechanisms to this compound

Bacteria can develop resistance to bacteriocins like this compound through various mechanisms. Understanding these is critical for predicting and overcoming resistance in clinical and industrial settings.

Efflux Pumps

A primary mechanism of resistance involves the active removal of the antimicrobial agent from the cell via efflux pumps. In the context of enterocins, ATP-binding cassette (ABC) transporters have been implicated in providing immunity to the producing organism and potentially mediating cross-resistance to other bacteriocins.[14] Overexpression of these pumps can reduce the intracellular concentration of this compound, preventing it from reaching a lethal threshold at the cell membrane.

dot

Estocin_in This compound (extracellular) Membrane Cell Membrane Estocin_in->Membrane Attempts to enter Estocin_out This compound (intracellular) Membrane->Estocin_out EffluxPump ABC Transporter (Efflux Pump) EffluxPump->Estocin_in ATP-dependent expulsion Resistance Resistance EffluxPump->Resistance Estocin_out->EffluxPump Binding This compound This compound MembraneStress Membrane Stress This compound->MembraneStress SensorKinase Sensor Histidine Kinase (TCS) MembraneStress->SensorKinase Senses ResponseRegulator Response Regulator (TCS) SensorKinase->ResponseRegulator Phosphorylation cascade GeneExpression Altered Gene Expression ResponseRegulator->GeneExpression Regulates ResistancePhenotype Resistance Phenotype GeneExpression->ResistancePhenotype cluster_0 Day 1: Preparation cluster_1 Day 1: Exposure cluster_2 Day 1 & 2: Sampling & Enumeration cluster_3 Day 2: Analysis A1 Overnight culture of target bacteria A2 Grow to mid-log phase A1->A2 A3 Adjust inoculum to ~5x10^5 - 5x10^6 CFU/mL A2->A3 B1 Add this compound at various MIC multiples A3->B1 B2 Incubate with shaking B1->B2 C1 Withdraw aliquots at multiple time points B2->C1 C2 Perform serial dilutions C1->C2 C3 Plate dilutions on agar C2->C3 C4 Incubate and count colonies C3->C4 D1 Plot log10 CFU/mL vs. Time D2 Determine bactericidal/bacteriostatic effect D1->D2

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Compound X for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with the hypothetical research compound, "Compound X," in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Compound X poorly soluble in aqueous solutions?

A1: Compound X exhibits low aqueous solubility primarily due to its physicochemical properties. It is a lipophilic molecule with a stable crystal lattice structure, making it difficult for polar water molecules to surround and dissolve it.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, which poses a significant challenge for formulation scientists.[1]

Q2: What is the difference between thermodynamic and kinetic solubility, and which is more relevant for my experiments?

A2: Thermodynamic solubility is the true equilibrium solubility of a compound, determined after a long incubation period (e.g., 24 hours) with the solid material present.[1] Kinetic solubility, on the other hand, is the concentration of a compound that can be reached by diluting a stock solution in an organic solvent into an aqueous buffer.[2] For many in vitro experiments, kinetic solubility is more relevant as it reflects the conditions under which the compound is introduced to the assay system.[2]

Q3: Which organic solvents are recommended for preparing a stock solution of Compound X?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice for dissolving poorly soluble compounds for in vitro testing due to its ability to dissolve a wide range of polar and nonpolar compounds.[3][4] Other potential solvents include dimethylformamide (DMF), ethanol, and acetone. The choice of solvent will depend on the specific experimental requirements and the tolerance of the assay system to the solvent.[5] It is crucial to use the lowest possible concentration of the organic solvent in the final assay to avoid solvent-induced artifacts.[6]

Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?

A4: To avoid cellular toxicity, the final concentration of DMSO in cell culture medium should typically be kept below 0.5%.[7] However, even at lower concentrations (0.25% to 0.5%), DMSO can sometimes have inhibitory or stimulatory effects on cells.[6][8] It is always advisable to include a vehicle control (medium with the same concentration of DMSO as the test samples) in your experiments to account for any solvent effects.[7]

Q5: How can I improve the aqueous solubility of Compound X without using organic solvents?

A5: Several techniques can enhance the aqueous solubility of poorly soluble drugs. These can be categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension) and dispersing the drug in a carrier (solid dispersions).[9] Chemical modifications may involve pH adjustment, the use of buffers, or complexation with agents like cyclodextrins.[10]

Q6: How does pH affect the solubility of Compound X?

A6: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly basic compound, solubility will increase as the pH decreases (becomes more acidic) due to protonation. Conversely, for a weakly acidic compound, solubility will increase as the pH increases (becomes more basic) due to deprotonation. It is important to determine the pKa of Compound X to predict its solubility at different pH values.

Q7: Can I use heat to dissolve Compound X?

A7: For many compounds, solubility increases with temperature.[1] Gentle warming can be an effective method to aid dissolution. However, it is critical to first establish the thermal stability of Compound X, as excessive heat can cause degradation.[11]

Q8: How should I store my stock solution of Compound X?

A8: Once prepared, stock solutions should be stored in tightly sealed vials, protected from light.[12] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound X precipitates out of solution upon dilution into aqueous buffer. The concentration of Compound X exceeds its kinetic solubility in the final medium.• Reduce the final concentration of Compound X.• Increase the percentage of the organic co-solvent (e.g., DMSO), but keep it within the acceptable limits for your assay (typically <0.5%).• Use a different co-solvent or a combination of co-solvents.
My stock solution of Compound X is cloudy or has visible particles. The compound is not fully dissolved in the organic solvent.• Try vortexing for a longer period.• Use a sonicating water bath to aid dissolution.• Gently warm the solution if the compound is known to be heat-stable.• If particles persist, the solubility limit in that solvent may have been reached. Consider using a different solvent or a lower concentration.
I am observing inconsistent or non-reproducible results in my experiments. This could be due to the compound precipitating out of solution during the experiment.• Visually inspect your solutions for any signs of precipitation before and during the experiment.[11]• Perform a filtration test: filter your solution and measure the concentration of the filtrate to see if it has decreased.[11]• Re-evaluate your solubilization strategy to ensure the compound remains in solution throughout the assay.
The biological activity of Compound X appears to be lower than expected. The compound may have degraded in the stock solution or in the assay medium.• Check the stability of Compound X in your chosen solvent and storage conditions.• Prepare fresh stock solutions more frequently.• Assess the stability of Compound X in the assay medium over the time course of the experiment.

Data Presentation

Table 1: Solubility of Compound X in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)50
Dimethylformamide (DMF)40
Ethanol (95%)15
Acetone25
Acetonitrile10

Table 2: Effect of pH on the Aqueous Solubility of Compound X at 25°C

pHSolubility (µg/mL)
3.05.2
5.01.1
7.4< 0.1
9.0< 0.1

Table 3: Effect of Temperature on the Solubility of Compound X in 1% DMSO/Water

Temperature (°C)Solubility (µg/mL)
40.5
25 (Room Temperature)1.2
372.8

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound X in DMSO

(Molecular Weight of Compound X = 500 g/mol )

  • Weigh the Compound: Accurately weigh 5 mg of Compound X using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 10-15 minutes.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.[14]

Protocol 2: Thermodynamic Solubility Determination

  • Prepare a Suspension: Add an excess amount of solid Compound X (e.g., 1-2 mg) to a vial containing 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibrate: Rotate the vial at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid from Solution: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the supernatant without disturbing the pellet.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify: Determine the concentration of Compound X in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound X dissolve Dissolve in 100% DMSO weigh->dissolve intermediate Prepare Intermediate Dilution in DMSO dissolve->intermediate Use Stock final Dilute into Cell Culture Medium (Final DMSO < 0.5%) intermediate->final add_to_cells Add Working Solution to Cells final->add_to_cells Use Working Solution incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Experimental workflow for preparing Compound X for a cell-based assay.

decision_workflow start Start: Need to dissolve Compound X is_aqueous Is aqueous solution required? start->is_aqueous organic_solvent Use organic solvent (e.g., DMSO, Ethanol) is_aqueous->organic_solvent No solubility_test Perform solubility test in various aqueous buffers is_aqueous->solubility_test Yes is_soluble Is solubility sufficient? solubility_test->is_soluble use_solution Use resulting solution is_soluble->use_solution Yes enhance_solubility Employ solubility enhancement techniques is_soluble->enhance_solubility No ph_adjustment pH Adjustment enhance_solubility->ph_adjustment cyclodextrin Cyclodextrin Complexation enhance_solubility->cyclodextrin cosolvents Use of Co-solvents enhance_solubility->cosolvents signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression compound_x Compound X compound_x->raf Inhibition growth_factor Growth Factor growth_factor->receptor

References

Technical Support Center: Overcoming Estocin (Azithromycin) Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Estocin (Azithromycin) degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (Azithromycin) degradation in aqueous solutions?

A1: The degradation of this compound in aqueous solutions is primarily driven by two chemical processes: hydrolysis of the cladinose (B132029) sugar moiety, particularly in acidic conditions, and the opening of the macrolide lactone ring. The stability of Azithromycin (B1666446) is highly dependent on the pH of the solution.[1][2][3]

Q2: At what pH is this compound most stable?

A2: this compound exhibits maximum stability in a slightly acidic to neutral pH range, approximately between pH 6.0 and 7.2.[1][2] Degradation increases significantly in both acidic (pH < 6.0) and alkaline conditions.[1][3]

Q3: How does temperature affect the stability of this compound in solution?

A3: Temperature significantly accelerates the degradation of this compound. The degradation process follows Arrhenius kinetics, meaning the rate of degradation increases with a rise in temperature.[1] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (e.g., 5°C) and avoid exposure to high temperatures.[4]

Q4: What are the main degradation products of this compound?

A4: The major degradation products of this compound depend on the degradation conditions. In acidic solutions, the primary degradation product is desosaminylazithromycin, which results from the hydrolytic cleavage of the cladinose sugar.[1][3] Under oxidative stress, Azithromycin N-oxide can be formed.[5][6] Other degradation products associated with the opening of the lactone ring have also been identified.[2][3]

Q5: Can the container used for storage affect this compound's stability?

A5: Yes, the type of container can influence the stability of this compound solutions. A study has reported the formation of an azithromycin hydrogen borate (B1201080) degradation product due to leaching of boron from borosilicate glass volumetric flasks and vials. To avoid this, it is recommended to use boron-free containers such as polypropylene (B1209903) (PP) or polytetrafluoroethylene (PTFE) for the preparation and storage of this compound solutions.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. - Inappropriate pH: The pH of the solution may be too acidic or too alkaline. - High storage temperature: The solution is being stored at an elevated temperature. - Hydrolysis: Cleavage of the cladinose sugar. - Lactone ring opening: Degradation of the macrolide structure.- Adjust the pH of the solution to the optimal range of 6.0-7.2 using a suitable buffer system (e.g., phosphate (B84403) buffer).[1][2] - Store the solution at refrigerated temperatures (2-8°C) and protect from light. - Use freshly prepared solutions whenever possible.
Appearance of unknown peaks in HPLC analysis. - Degradation: The unknown peaks are likely degradation products of this compound. - Contamination from glassware: Leaching of substances from the container.- Perform a forced degradation study to identify potential degradation products. - Use a validated stability-indicating HPLC method for analysis. - Utilize boron-free glassware (e.g., polypropylene) to prevent the formation of boron-related adducts.[6]
Precipitation of this compound in the solution. - Poor solubility: this compound has low aqueous solubility, which can be affected by pH and temperature. - Interaction with buffer components. - Ensure the pH is within the optimal range for both stability and solubility. - Consider using co-solvents or formulating as a solid dispersion to enhance solubility.[7][8] - Evaluate the compatibility of this compound with the chosen buffer system.
Inconsistent experimental results. - Degradation during experiment: The stability of this compound in the experimental medium may be compromised.- Confirm the stability of this compound under your specific experimental conditions (e.g., cell culture media, assay buffers). - Prepare fresh solutions for each experiment. - Minimize the exposure of the solution to harsh conditions (e.g., high temperature, extreme pH).

Quantitative Data on this compound (Azithromycin) Degradation

Table 1: Effect of pH on Azithromycin Degradation Rate

pHBuffer System (0.05 M)Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Reference
4.0Acetate (B1210297)70~0.6[1]
5.0Acetate70~0.2[1]
6.0Phosphate70~0.05[1]
6.3Phosphate70~0.04 (most stable)[1]
7.0Phosphate70~0.06[1]
7.2Phosphate70~0.08[1]

Table 2: Effect of Temperature on Azithromycin Degradation at pH 6.3

Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Predicted Half-life (t₁/₂, days)Reference
70~0.04~17[1]
80Not explicitly stated, but degradation increases with temperature-[1]
90Not explicitly stated, but degradation increases with temperature-[1]
100Not explicitly stated, but degradation increases with temperature-[1]
25 (extrapolated)~0.0002~3465[1]
40 (extrapolated)~0.001~693[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound (Azithromycin) Solution

This protocol describes the preparation of a buffered Azithromycin solution to enhance its stability for in vitro experiments.

Materials:

  • Azithromycin dihydrate powder

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Purified water (HPLC grade)

  • pH meter

  • Sterile polypropylene tubes

Procedure:

  • Prepare 0.05 M Phosphate Buffer (pH 6.3):

    • Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in purified water to achieve a final concentration of 0.05 M.

    • Adjust the pH to 6.3 using a pH meter by adding small amounts of a concentrated phosphate buffer solution of the appropriate pH.

  • Prepare Azithromycin Stock Solution:

    • Accurately weigh the desired amount of Azithromycin dihydrate powder.

    • Dissolve the powder in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or methanol) if necessary, before diluting with the 0.05 M phosphate buffer (pH 6.3) to the final desired concentration. Ensure the final concentration of the organic solvent is minimal and does not affect the experiment.

  • Storage:

    • Store the prepared solution in sterile polypropylene tubes at 2-8°C.

    • Protect the solution from light.

    • For best results, use the solution within a short period. For longer storage, conduct a stability study under your specific conditions.

Protocol 2: Stability-Indicating HPLC Method for Azithromycin

This protocol outlines a general reverse-phase HPLC method for the analysis of Azithromycin and its degradation products. Method parameters may need to be optimized for your specific instrumentation and application.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: A mixture of ammonium (B1175870) acetate buffer (e.g., 30 mmol/L, pH 6.8) and acetonitrile (B52724) (e.g., 18:82, v/v).[2]

  • Flow Rate: 0.7 mL/min[2]

  • Detection Wavelength: 210 nm[2]

  • Column Temperature: 60°C[2]

  • Injection Volume: 10 µL[2]

Procedure:

  • Standard Preparation: Prepare a stock solution of Azithromycin reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of Azithromycin in the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main Azithromycin peak and the appearance of new peaks.

Visualizations

Mechanism of Action of this compound (Azithromycin)

Estocin_Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome 70S Ribosome subunit_50S 50S Subunit ribosome->subunit_50S comprises subunit_30S 30S Subunit ribosome->subunit_30S comprises protein_synthesis Protein Synthesis subunit_50S->protein_synthesis Essential for subunit_50S->protein_synthesis Inhibits This compound This compound (Azithromycin) This compound->subunit_50S Binds to

Caption: Mechanism of this compound (Azithromycin) action in a bacterial cell.

Workflow for Investigating this compound Degradation

Estocin_Degradation_Workflow prep Prepare this compound Solution (e.g., in buffer) stress Apply Stress Conditions (pH, Temp, Light) prep->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data conclusion Determine Stability Profile & Optimal Conditions data->conclusion

Caption: Experimental workflow for studying this compound degradation.

Logical Relationship of Factors Affecting this compound Stability

Estocin_Stability_Factors stability This compound Stability ph pH ph->stability influences temp Temperature temp->stability influences buffer Buffer System buffer->stability influences ionic_strength Ionic Strength ionic_strength->stability influences container Storage Container container->stability influences

Caption: Key factors influencing the stability of this compound in solution.

References

Troubleshooting Estocin in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Estocin In Vitro Assays

Welcome to the technical support center for this compound in vitro assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound in vitro assays in a question-and-answer format.

Q1: Why am I observing high variability between my replicate wells?

A1: High variability between replicates is a common issue that can obscure the true effects of this compound. The source of this variability can often be traced to several factors during the experimental setup:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of the microplate is a primary cause of variability. Ensure that your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.

  • Pipetting Inaccuracy: Small volumes of reagents, if pipetted inaccurately, can lead to significant concentration differences between wells.[1] It is crucial to use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider using reverse pipetting.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth and the assay's outcome.[2] To mitigate this, it is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.[1]

  • Temperature Gradients: Ensure that plates and reagents are equilibrated to the appropriate temperature before use. Temperature differences across a plate can lead to varied reaction rates.[2]

Q2: My positive control is not working, or the signal is very low. What could be the problem?

A2: A failing positive control can invalidate the results of an entire experiment. A systematic check of the components is the best approach to identify the issue:

  • Reagent Integrity: Ensure that all assay reagents, including the positive control compound, have been stored correctly and have not expired. Repeated freeze-thaw cycles can degrade sensitive reagents.[1] It is advisable to aliquot stock solutions for single use.

  • Cell Health and Passage Number: The responsiveness of cells can change with a high passage number, leading to phenotypic drift.[2][3] It is recommended to use cells within a consistent and low passage number range. Also, confirm that the cells are healthy and free from contamination, such as mycoplasma, which can alter cellular responses.[2][4]

  • Protocol Adherence: Double-check all incubation times and concentrations specified in the protocol. Deviations from the established protocol can lead to suboptimal assay performance.

Q3: I am experiencing a high background signal in my assay. What are the common causes?

A3: A high background signal can mask the specific signal generated by the cellular response to this compound. Potential causes include:

  • Reagent Contamination: Assay reagents may become contaminated with substances that generate a signal, leading to a high background.[2] Always use sterile techniques when preparing and handling reagents.

  • Compound Interference: this compound itself might interfere with the assay's detection method. To test for this, include a control well with this compound in cell-free media to see if it generates a signal on its own.[2]

  • Media Components: Some components in cell culture media, like phenol (B47542) red, can interfere with absorbance or fluorescence readings.[2] If this is the case, consider using phenol red-free media for the duration of the assay.

  • Choice of Microplates: For fluorescent assays, use black plates to minimize background fluorescence, and for luminescent assays, use white plates to maximize the signal.[2]

Q4: My results are not reproducible between experiments. How can I improve consistency?

A4: Lack of reproducibility is a significant concern in research. Several factors can contribute to this issue:

  • Biological Variability: Use a consistent source of cells and maintain them under standardized culture conditions.[3] Using a large, quality-controlled batch of cryopreserved cells can reduce variability between experiments.[3]

  • Reagent Lot-to-Lot Variability: Different lots of reagents, such as serum or antibodies, can have varying performance. It is important to qualify new lots of critical reagents to ensure they perform similarly to previous lots.

  • Standard Operating Procedures (SOPs): A detailed and consistent experimental protocol is key to reproducibility. Ensure that all steps, from cell culture and passaging to the final assay readout, are performed consistently every time.[1][3]

Below is a logical workflow to help you troubleshoot issues with your this compound in vitro assay.

Caption: A step-by-step workflow for troubleshooting this compound assay variability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal cell seeding densities for the this compound assay?

A1: The optimal cell seeding density is cell-line dependent. It is crucial that cells are in the exponential growth phase during the experiment.[2] Overly confluent or sparse cell populations can respond differently to this compound. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line.

Q2: How should I prepare and store this compound and other critical reagents?

A2: For long-term storage, this compound should be stored as a concentrated stock solution in an appropriate solvent, such as DMSO, at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] Aqueous working solutions should ideally be prepared fresh for each experiment.

Q3: What type of microplates are recommended for this assay?

A3: The choice of microplate depends on the assay's readout method.

  • For colorimetric assays, clear-bottom plates are suitable.

  • For fluorescence assays, use black, clear-bottom plates to reduce background signal.[2]

  • For luminescence assays, use white, solid-bottom plates to maximize light output.[2]

Q4: How does this compound work? What is its mechanism of action?

A4: this compound is a novel compound that acts as an agonist for a specific G-protein coupled receptor (GPCR), designated as the this compound Receptor (EstR). Upon binding, it initiates a signaling cascade that leads to the modulation of various cellular processes. The specific downstream effects are cell-type dependent.

Data Presentation

Table 1: Recommended Parameters for this compound In Vitro Assay

ParameterRecommended GuidelineNotes
Cell Line User-definedOptimal conditions are cell-type specific.
Seeding Density 5,000 - 20,000 cells/wellDetermined by cell titration for a 96-well plate.
This compound Concentration 1 nM - 10 µMA dose-response curve should be generated.
Incubation Time 4 - 24 hoursDependent on the specific cellular endpoint being measured.
Positive Control 10 µM of a known agonistUse a control that activates the same signaling pathway.
Vehicle Control DMSO, not exceeding 0.1%Ensure the vehicle does not affect cell viability or the assay signal.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound initiates its biological effects by binding to and activating the this compound Receptor (EstR), a G-protein coupled receptor. This activation leads to the dissociation of the G-protein subunits, initiating a downstream signaling cascade involving second messengers and protein kinases, ultimately resulting in a cellular response.

Estocin_Signaling_Pathway This compound This compound EstR This compound Receptor (EstR) (GPCR) This compound->EstR Binds G_Protein G-Protein (αβγ) EstR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Phospho_Target Phosphorylated Target Protein Target_Protein->Phospho_Target Response Cellular Response Phospho_Target->Response

Caption: The hypothetical signaling pathway of this compound via a G-protein coupled receptor.

Experimental Workflow for this compound In Vitro Assay

The following diagram outlines the key steps for a typical this compound in vitro assay.

Experimental_Workflow start Start seed_cells 1. Seed Cells Plate cells in a multi-well plate and allow them to adhere overnight. start->seed_cells add_this compound 2. Add this compound Treat cells with a range of This compound concentrations. seed_cells->add_this compound incubate 3. Incubate Incubate for the desired time (e.g., 4-24 hours). add_this compound->incubate add_reagent 4. Add Detection Reagent Add the assay-specific reagent (e.g., for viability, reporter activity). incubate->add_reagent read_plate 5. Read Plate Measure the signal using a plate reader (absorbance, fluorescence, or luminescence). add_reagent->read_plate analyze_data 6. Analyze Data Plot dose-response curves and calculate EC50 values. read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for conducting an this compound in vitro assay.

References

Technical Support Center: Optimizing Estocin Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Estocin concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line.[1][2] A common starting approach is to use a wide range, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions.[3] A preliminary literature search for similar compounds or previous studies on your cell line of interest can also provide a more targeted starting range.[1]

Q2: How long should I incubate my cells with this compound?

A2: Incubation time is a critical parameter that can significantly influence the observed effects of this compound.[4] Typical incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours.[1] The choice of incubation time should be based on the cell line's doubling time and the specific biological question being addressed.[1][4] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.[1]

Q3: Which cell viability assay is best for determining the cytotoxicity of this compound?

A3: The choice of assay depends on several factors, including the cell type, this compound's mechanism of action, and the desired throughput and sensitivity.[4] Common assays measure various cellular parameters that indicate cell health, such as metabolic activity (e.g., MTT, MTS, XTT), membrane integrity (e.g., LDH release), and ATP levels.[3] For instance, luminescent assays like those measuring ATP are generally more sensitive than colorimetric assays like MTT. It is also crucial to consider potential interference between this compound and the assay reagents.[4]

Q4: How do I interpret the IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) is a measure of this compound's potency and represents the concentration at which it inhibits 50% of a biological process, such as cell viability.[5] A lower IC50 value indicates higher potency. It's important to note that the IC50 value can be influenced by the experimental conditions, including the cell line used, incubation time, and the specific viability assay performed.[5][6]

Q5: What should I do if I don't observe a significant effect of this compound on cell viability?

A5: If this compound does not show a significant effect, consider the following:

  • Concentration Range: The tested concentrations may be too low. It is advisable to test a wider and higher range of concentrations.[1]

  • Incubation Time: The duration of exposure may be too short. Try increasing the incubation period.[1][4]

  • Cell Line Resistance: The chosen cell line may be resistant to this compound. Consider using a different, more sensitive cell line.[1]

  • Compound Stability: Ensure proper storage and handling of this compound to prevent degradation.[1][4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?

Answer: High variability can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique to plate the same number of cells in each well.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth.[4] To minimize this, maintain proper humidity in the incubator and consider leaving the outer wells empty or filling them with sterile PBS or media.[4]

  • Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate.[8] Inadequate mixing or insufficient solvent volume can lead to variability.[8]

  • Pipetting Errors: Calibrate your pipettes regularly to ensure accurate dispensing of cells, media, and reagents.

Issue 2: Inconsistent Results Between Experiments

Question: I am repeating an experiment with this compound, but the results are not consistent with my previous findings. Why might this be happening?

Answer: Lack of reproducibility can be due to several factors:

  • Cell Passage Number: The passage number of your cells can influence their response to drugs. Use cells within a consistent and low passage number range for all experiments.

  • Reagent Quality: Ensure that all reagents, including media, serum, and assay components, are from the same lot or have been quality-controlled.

  • Incubation Conditions: Small variations in incubator temperature, humidity, or CO2 levels can impact cell growth and drug response.[9]

  • Compound Potency: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Issue 3: Unexpected Increase in Viability at High this compound Concentrations

Question: My dose-response curve shows an unexpected increase in cell viability at the highest concentrations of this compound. What could explain this?

Answer: This "U-shaped" or hormetic response can be caused by:

  • Compound Interference: At high concentrations, this compound might directly interact with the assay reagents, leading to a false signal.[10] To test for this, run a cell-free control with this compound and the assay reagent.[4]

  • Compound Precipitation: High concentrations of this compound may not be fully soluble in the culture medium, leading to inaccurate dosing.[4] Visually inspect the wells for any precipitate.

  • Off-Target Effects: At high concentrations, some compounds can have off-target effects that may paradoxically promote cell survival or proliferation.[11]

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay Used
HeLaCervical Carcinoma4812.5MTT
MCF-7Breast Adenocarcinoma4825.8XTT
A549Lung Carcinoma728.2PrestoBlue
U-87 MGGlioblastoma483.5CellTiter-Glo

Note: These are example values and may not be representative of actual experimental results.

Table 2: Troubleshooting Common Issues in Cell Viability Assays
IssuePotential CauseRecommended Solution
High Background Signal Reagent contamination; Compound interferenceUse fresh, sterile reagents. Run a "media only" and a "compound only" control.[3]
Low Signal/Absorbance Cell number too low; Insufficient incubation timeOptimize cell seeding density. Increase incubation time with the assay reagent.
Positive Control Shows No Effect Degraded control compound; Incorrect concentrationUse a fresh, validated positive control at a known effective concentration.[3]
Inconsistent Replicates Uneven cell plating; Pipetting errors; Edge effectEnsure a homogenous cell suspension; Calibrate pipettes; Avoid using outer wells or fill them with sterile liquid.[12]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Cell Preparation: Prepare a single-cell suspension of the desired cell line.

  • Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate. Include "no-cell" control wells containing only medium.[4]

  • Incubation: Incubate the plate for the intended duration of your drug sensitivity assay (e.g., 24, 48, or 72 hours).[4]

  • Assay: Perform your chosen cell viability assay (e.g., MTT).

  • Analysis: Plot the viability signal against the cell density. The optimal seeding density should fall within the linear portion of the curve, ensuring cells are in an exponential growth phase during the experiment.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[4]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.[4]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[3]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[13]

Visualizations

Estocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Signal_Transduction Signal Transduction (e.g., MAPK Pathway) Receptor->Signal_Transduction Activates Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Signal_Transduction->Apoptosis_Regulators Modulates Transcription_Factors Transcription Factors (e.g., AP-1, p53) Signal_Transduction->Transcription_Factors Activates Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental_Workflow Start Start Optimize_Seeding 1. Optimize Cell Seeding Density Start->Optimize_Seeding Range_Finding 2. Range-Finding Experiment (Broad Concentration Range) Optimize_Seeding->Range_Finding Dose_Response 3. Definitive Dose-Response Experiment (Narrow Range) Range_Finding->Dose_Response Viability_Assay 4. Perform Cell Viability Assay Dose_Response->Viability_Assay Data_Analysis 5. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Inconsistent Results? Check_Variability High variability between replicates? Start->Check_Variability Yes Check_Reproducibility Poor reproducibility between experiments? Start->Check_Reproducibility No Solution_Variability - Check cell seeding uniformity - Minimize edge effects - Ensure complete solubilization - Calibrate pipettes Check_Variability->Solution_Variability Solution_Reproducibility - Use consistent cell passage number - Check reagent quality and lots - Monitor incubator conditions - Verify compound stability Check_Reproducibility->Solution_Reproducibility

Caption: Troubleshooting decision tree for inconsistent cell viability results.

References

Estocin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Estocin, a novel small molecule inhibitor of the KRX signaling pathway. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, prepared in DMSO, shows precipitation after being stored at -20°C. What is causing this and how can I resolve it?

A1: Precipitation of this compound in DMSO stock solutions upon freezing is a common issue that can arise from a few factors.[1][2] One primary cause is the absorption of water by DMSO, which can reduce the solubility of the compound, especially at low temperatures.[1] Repeated freeze-thaw cycles can also promote precipitation.[1] To resolve this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] Before use, gently warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved.[1] Using anhydrous, high-purity DMSO for stock preparation is also critical.[2]

Q2: I observed immediate precipitation when diluting my this compound DMSO stock into aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds like this compound.[3] It occurs when the concentrated DMSO stock is diluted into an aqueous buffer where the compound has much lower solubility.[1] The rapid change in solvent polarity causes the compound to precipitate. To mitigate this, consider performing a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Adding the compound dropwise while gently vortexing the media can also help.[3] Additionally, ensure the final concentration of this compound does not exceed its maximum soluble concentration in the assay medium.[3]

Q3: My experimental results with this compound are inconsistent, even when using the same batch. Could this be a stability issue?

A3: Yes, inconsistent results are a strong indicator of compound instability.[4] The degradation of this compound under your specific experimental conditions can lead to a reduced effective concentration, causing variability in your data.[4] Factors such as the pH of your buffer, exposure to light, and incubation temperature can all impact stability.[4] It is highly recommended to perform a stability assessment under your specific experimental conditions to identify and control for these variables.

Q4: I noticed a slight yellowing of my this compound stock solution after a few weeks of storage. What does this indicate?

A4: A color change in the stock solution may be a sign of chemical degradation, potentially due to oxidation.[2] This can occur if the compound is sensitive to air. If you observe a color change, it is best to discard the stock solution.[2] To prevent this, consider preparing fresh stock solutions more frequently and, if the compound is known to be oxygen-sensitive, storing it under an inert gas like argon or nitrogen.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers During Experiments
  • Observation : A cloudy appearance or visible precipitate forms in the experimental well or tube over time.

  • Potential Causes & Solutions :

Potential CauseRecommended Solution
Temperature Shift Pre-warm all aqueous buffers and media to the experimental temperature (e.g., 37°C) before adding this compound.[1][3] Minimize the time that culture vessels are outside of a controlled temperature environment.[3]
pH Sensitivity Check the pKa of this compound and ensure the pH of your experimental buffer is optimal for its solubility. If your media pH changes during the experiment (e.g., due to cell metabolism), consider using a more robust buffering system like HEPES.[1]
Interaction with Media Components Some salts or proteins in complex media can reduce compound solubility.[1] Test this compound's stability in a simpler buffer (e.g., PBS) to see if media components are the cause.[1]
Exceeding Solubility Limit Determine the maximum soluble concentration of this compound in your specific experimental medium by performing a solubility test.[3]
Issue 2: Suspected Degradation of this compound Leading to Loss of Activity
  • Observation : Reduced or inconsistent biological effect of this compound in assays over time.

  • Potential Causes & Solutions :

Potential CauseRecommended Solution
Hydrolytic Instability This compound may be susceptible to hydrolysis in aqueous solutions. Assess stability at different pH values to find the optimal range.[4] Minimize the incubation time in aqueous buffers when possible.[4]
Photosensitivity Many compounds degrade upon exposure to light.[5] Store this compound powder and stock solutions in the dark or in amber vials.[5] Conduct experiments under low-light conditions if photosensitivity is confirmed.
Oxidative Degradation Exposure to air can oxidize sensitive functional groups.[2] Prepare fresh solutions and consider purging with an inert gas (argon or nitrogen) before sealing for storage if the compound is highly sensitive.
Improper Storage Long-term storage at incorrect temperatures can lead to degradation.[5][6] Lyophilized powder should be stored at -20°C or below, protected from moisture.[7] Aliquotted DMSO stocks should be kept at -80°C for long-term storage.[6]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Aqueous Buffers

This table illustrates the results of a stability study where this compound (10 µM) was incubated in different buffers at 37°C for 24 hours. The percentage of remaining this compound was determined by HPLC analysis.

Buffer SystempH% Remaining this compound (24h)Appearance
Phosphate-Buffered Saline (PBS)7.485%Clear
Tris-HCl8.065%Slight Haze
Citrate Buffer5.598%Clear
RPMI 1640 Media + 10% FBS7.292%Clear

This data is for illustrative purposes only.

Table 2: Forced Degradation Study of this compound

The following table summarizes hypothetical data from a forced degradation study on this compound, targeting 5-20% degradation to identify potential degradation products.[8][9]

Stress ConditionTime% this compound RemainingNumber of Degradants Detected
0.1 M HCl24h82%2
0.1 M NaOH8h75%3
5% H₂O₂24h88%1
Heat (60°C)48h91%1
Light (1.2 million lux hours)7 days89%2

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of this compound by HPLC
  • Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions : Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed (37°C) test buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.5, and cell culture medium).

  • Time-Zero Sample : Immediately after preparation, take a sample from each test solution for HPLC analysis. This will serve as the T=0 reference.

  • Incubation : Incubate the remaining test solutions at 37°C, protecting them from light.

  • Sample Collection : Collect samples at various time points (e.g., 2, 8, 24, and 48 hours).

  • HPLC Analysis : Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Prepare Stock Solution : Create a high-concentration stock of this compound (e.g., 50 mM) in 100% DMSO. Ensure the compound is fully dissolved.[3]

  • Serial Dilutions : Prepare a series of dilutions of the stock solution directly into your pre-warmed (37°C) cell culture medium.[3] Aim for final concentrations ranging from 1 µM to 200 µM.

  • Initial Visual Inspection : Immediately after dilution, visually inspect each sample for any signs of precipitation (cloudiness, crystals).[3] A microscope can be used to detect fine precipitates.[1]

  • Incubation : Incubate the dilutions at 37°C in a humidified incubator for a duration that mimics your experiment (e.g., 24 or 48 hours).[3]

  • Final Inspection : After incubation, visually inspect the solutions again for any delayed precipitation.[3]

  • Determination : The highest concentration that remains clear and free of precipitate after the incubation period is the maximum soluble concentration for your experimental conditions.[3]

Visualizations

G start This compound Precipitation Observed in Experiment q1 Is the solution visibly cloudy immediately after dilution? start->q1 cause1 Likely Cause: Solvent Shock or Exceeding Solubility Limit q1->cause1 Yes q2 Did precipitation occur over time at 37°C? q1->q2 No sol1 Solution: 1. Perform serial dilution in warm media. 2. Lower final concentration. 3. Add dropwise while vortexing. cause1->sol1 end Issue Resolved sol1->end cause2 Likely Causes: - Temperature Shift - pH Change - Media Interaction q2->cause2 Yes q2->end No sol2 Solution: 1. Pre-warm all reagents. 2. Check media pH and buffering. 3. Test solubility in simpler buffer. cause2->sol2 sol2->end

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase krx KRX (Kinase) receptor->krx Activates This compound This compound This compound->krx Inhibits sub1 Substrate 1 krx->sub1 Phosphorylates sub2 Substrate 2 sub1->sub2 tf Transcription Factor sub2->tf gene Gene Expression (Proliferation, Survival) tf->gene

Caption: Hypothetical KRX signaling pathway inhibited by this compound.

G prep_stock 1. Prepare 50 mM This compound Stock in DMSO prep_dilutions 2. Create Serial Dilutions in Pre-Warmed Media (1 µM to 200 µM) prep_stock->prep_dilutions inspect1 3. Immediate Visual Inspection for Precipitate prep_dilutions->inspect1 incubate 4. Incubate at 37°C for 24-48 hours inspect1->incubate inspect2 5. Final Visual Inspection for Precipitate incubate->inspect2 determine 6. Identify Highest Concentration that Remains Clear inspect2->determine

Caption: Experimental workflow for determining maximum soluble concentration.

References

How to prevent Estocin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Estocin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in my cell culture medium?

Precipitation of a compound like this compound, which is presumed to be hydrophobic, typically occurs for several reasons:

  • Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[1]

  • "Crashing Out": When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the sudden change in solvent polarity can cause the compound to fall out of solution.[2]

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.[1]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]

  • Temperature and pH: The solubility of many compounds is dependent on temperature and pH. Adding the stock solution to cold media can decrease solubility, and changes in the media's pH during incubation can also cause precipitation.[1][3]

  • Evaporation: Over time, evaporation of water from the culture medium can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[1][4]

Q2: My DMSO-dissolved this compound precipitates immediately when I add it to the media. What can I do?

This is a common issue known as "crashing out."[2] Here are several strategies to prevent it:

  • Optimize the Dilution Process: Instead of adding the concentrated stock directly to your full volume of media, perform a stepwise serial dilution.[3] Adding the compound stock slowly or dropwise into pre-warmed media while gently vortexing can prevent localized high concentrations that trigger precipitation.[1]

  • Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[1]

  • Reduce Final Concentration: Your target concentration may be too high. It is crucial to determine the maximum soluble concentration of this compound in your specific media formulation.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[1][2] It is critical to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.[3]

Q4: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?

Delayed precipitation can be caused by several factors:

  • Temperature Stability: The compound may be less stable at 37°C over long periods, leading to degradation and precipitation.

  • pH Changes: As cells metabolize, they produce waste products that can alter the pH of the medium.[3] This pH shift can decrease the solubility of a pH-sensitive compound like this compound.

  • Evaporation: As mentioned, evaporation from culture plates can concentrate the compound over time, causing it to precipitate.[1] Ensure your incubator has adequate humidity and that culture plates are properly sealed.[4]

  • Interaction with Serum Proteins: If you are using serum-free media, the absence of proteins like albumin, which can help solubilize hydrophobic compounds, may lead to precipitation over time.[3]

Q5: Can I filter out the precipitate from my media?

Filtering is generally not recommended. The precipitate is your active compound, so filtering it out will lower its concentration in the media to an unknown extent, making experimental results unreliable.[3] The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guide: this compound Precipitation

Use the following table to diagnose and solve common precipitation issues.

Observation Potential Cause Recommended Solution
Immediate, cloudy precipitate upon adding stock to media. Rapid Dilution / "Crashing Out" Perform a stepwise or serial dilution. Add the stock solution slowly to pre-warmed (37°C) media while vortexing.[1]
High Final Concentration Decrease the final working concentration of this compound. Perform a solubility test to find the maximum soluble concentration.[1]
Low Temperature of Media Always use media pre-warmed to 37°C for all dilutions.[1]
Crystals form on the surface of the culture vessel over time. Evaporation Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed to prevent water loss.[4]
Precipitate appears after 24-48 hours in culture. pH Instability Monitor the pH of your culture. More frequent media changes may be necessary for dense cultures.[3]
Compound Instability Prepare fresh media with this compound more frequently rather than storing it for long periods.
Precipitate appears in freshly thawed media or serum. Temperature Shock Thaw media and serum slowly at 4°C or in a 37°C water bath with gentle swirling. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

Since the physicochemical properties of this compound are not defined, the following table presents a hypothetical solubility profile based on common observations with hydrophobic small molecules. Researchers should generate their own empirical data.

Table 1: Hypothetical Solubility of this compound in Various Solvents and Media

Solvent / Medium Temperature Approximate Solubility Notes
DMSO25°C> 100 mMReadily soluble. Recommended for primary stock solution.[2]
Ethanol (100%)25°C~20 mMSoluble, may require gentle warming.
PBS (pH 7.4)37°C< 1 µMInsoluble in aqueous buffers.[2]
DMEM + 10% FBS (0.1% DMSO)37°C~10 µMLimited solubility, prone to precipitation at higher concentrations.[2]
DMEM + 10% FBS (0.5% DMSO)37°C~40 µMImproved solubility, but cell line tolerance to DMSO must be verified.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a systematic approach to dissolving and diluting a hydrophobic compound like this compound to minimize precipitation for cell-based assays.

Objective: To prepare a final working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

Procedure:

  • Prepare High-Concentration Primary Stock (e.g., 10 mM):

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (37°C) or brief sonication can be used.[2]

    • Aliquot the primary stock into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[3]

  • Create an Intermediate Dilution (e.g., 500 µM):

    • In a sterile microcentrifuge tube, add a small volume of the primary stock to pre-warmed (37°C) complete cell culture medium.

    • Example: Add 5 µL of 10 mM stock to 95 µL of medium.

    • Vortex gently immediately after adding the stock to prevent localized precipitation. This creates a 500 µM intermediate solution in 5% DMSO.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • In a new sterile tube, add the required volume of the intermediate solution to the final volume of pre-warmed complete medium.

    • Example: Add 20 µL of the 500 µM intermediate solution to 980 µL of medium.

    • This results in a final concentration of 10 µM this compound in 0.1% DMSO.

    • Mix gently by pipetting or inverting before adding to your cells.

Protocol 2: Determining the Maximum Soluble Concentration

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile clear microplates or tubes

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is important to cover a broad range (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Include a vehicle control (medium with the highest corresponding percentage of DMSO).

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).

  • Incubate the samples at 37°C in a humidified incubator.

  • Visually inspect the samples again after 1, 4, and 24 hours. For a more sensitive measurement, you can read the absorbance at a high wavelength (e.g., 600 nm) on a plate reader; an increase in absorbance indicates scattering from a precipitate.

  • The highest concentration that remains clear after 24 hours is the maximum working soluble concentration for your experimental conditions.

Visualizations

G cluster_start Step 1: Stock Preparation cluster_intermediate Step 2: Intermediate Dilution cluster_final Step 3: Final Working Solution Powder This compound Powder Stock 10 mM Primary Stock in 100% DMSO Powder->Stock Dissolve & Vortex/Sonicate DMSO 100% DMSO DMSO->Stock Intermediate 500 µM Intermediate Solution in 5% DMSO Stock->Intermediate Add dropwise to warm media & vortex Media1 Pre-warmed Media (37°C) Media1->Intermediate Final 10 µM Final Solution in 0.1% DMSO Intermediate->Final Dilute to final concentration Media2 Pre-warmed Media (37°C) Media2->Final Cells Cell Culture Final->Cells Add to Cells

Caption: Workflow for preparing this compound working solutions.

G Start Precipitation Observed? When When did it occur? Start->When Immediate Immediately upon dilution When->Immediate Immediately Delayed After hours/days in incubator When->Delayed Delayed CheckDilution Is dilution rapid? Immediate->CheckDilution CheckEvap Is there evaporation? (e.g., edge effects) Delayed->CheckEvap Sol_SlowDilute Solution: Use serial dilution, add dropwise to warm, vortexing media. CheckDilution->Sol_SlowDilute Yes CheckConc Is concentration high? CheckDilution->CheckConc No Sol_LowerConc Solution: Lower the final concentration. Determine max solubility. CheckConc->Sol_LowerConc Yes Sol_Humidify Solution: Increase incubator humidity, seal plates. CheckEvap->Sol_Humidify Yes CheckpH Is media pH changing? (e.g., color change) CheckEvap->CheckpH No Sol_MediaChange Solution: Change media more frequently. CheckpH->Sol_MediaChange Yes

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Refining Estocin (Azithromycin) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of Estocin (the active ingredient, Azithromycin) in animal models for preclinical research. The following information is intended to facilitate experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (Azithromycin)?

A1: this compound, a macrolide antibiotic, primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with the translation of mRNA.[1] Nucleic acid synthesis is not affected.[1] Beyond its antimicrobial properties, Azithromycin (B1666446) also exhibits significant immunomodulatory effects. It can suppress the activation of transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][2]

Q2: What are the key pharmacokinetic features of Azithromycin in common animal models?

A2: Azithromycin is characterized by rapid absorption, extensive tissue distribution, and a long elimination half-life in most animal species.[3][4] Concentrations in tissues can be over 50 to 100 times higher than in plasma.[1][5] This is attributed to its high lipid solubility and ion trapping within cells.[1] The oral bioavailability of Azithromycin varies among species.[5]

Q3: What are the recommended routes of administration for Azithromycin in animal models?

A3: The most common routes for systemic administration in animal models are oral (PO) and intravenous (IV). Oral gavage is frequently used for rodents.[3] Subcutaneous (SC) administration has also been reported in mice.[6] The choice of administration route will depend on the experimental objectives and the desired pharmacokinetic profile.

Q4: How should Azithromycin be stored?

A4: Azithromycin powder for injection should be stored at room temperature.[7] Reconstituted oral suspensions are typically stable at room temperature for up to 10 days, and refrigeration should be avoided.[7] However, specific stability can be formulation-dependent, and it is crucial to refer to the manufacturer's instructions or conduct stability studies for custom formulations.[8] Azithromycin has been shown to degrade when exposed to ultraviolet light, acidic, and basic solutions.[9]

Troubleshooting Guides

Problem: High variability in plasma concentrations after oral administration.

Possible CauseTroubleshooting Steps
Poor Drug Solubility/Formulation Issues Azithromycin has poor water solubility.[10] Ensure the formulation is appropriate for oral delivery. Consider using a suspension in a vehicle like 0.5% methylcellulose (B11928114) or creating a microemulsion to improve solubility and absorption.[10]
Food Effects The absorption of Azithromycin can be affected by the presence of food.[11] Standardize the feeding schedule for all animals. Fasting animals before dosing may reduce variability.
Inconsistent Gavage Technique Ensure all personnel are properly trained in oral gavage techniques to minimize variability in administration and potential for dosing errors.

Problem: Lack of expected therapeutic effect in the animal model.

Possible CauseTroubleshooting Steps
Inadequate Dose or Dosing Regimen The dose may be too low to achieve therapeutic concentrations in the target tissue. Review literature for effective dose ranges in your specific model and for the intended therapeutic effect. Due to faster metabolism in rodents, higher or more frequent dosing compared to humans may be necessary.[12]
Poor Bioavailability Oral bioavailability can be variable.[5] Consider a pilot pharmacokinetic study to determine the bioavailability of your formulation in the chosen animal model. If oral bioavailability is a significant issue, consider an alternative administration route such as intravenous or subcutaneous injection.
Drug Degradation Ensure the stability of your formulation under your storage and experimental conditions. Azithromycin can degrade in acidic or basic conditions and upon exposure to light.[9] Prepare fresh formulations as needed.[8]

Problem: Adverse effects observed in animals (e.g., gastrointestinal distress).

Possible CauseTroubleshooting Steps
High Dose High doses of Azithromycin can lead to gastrointestinal side effects like diarrhea and vomiting.[7] Consider reducing the dose or using a dose-escalation study to determine the maximum tolerated dose.
Formulation/Vehicle Toxicity The vehicle used for administration may be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to assess any vehicle-specific effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Azithromycin in Various Animal Models (Oral Administration)

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference(s)
Mouse 500.8 - 1.00.17 - 0.3343 (serum)-[13]
Rat 10 - 40Dose-proportional increase-~40 (tissue)46[5][14]
Dog 30--~90 (tissue)97[5]
Cat ----59[5]
Cynomolgus Monkey ----Well-absorbed[4]

Note: Pharmacokinetic parameters can vary significantly based on the formulation, animal strain, and analytical methods used.

Experimental Protocols

Protocol 1: Preparation of Azithromycin for Oral Gavage in Mice
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Drug Suspension: Weigh the required amount of Azithromycin powder. Create a uniform paste by adding a small amount of the 0.5% methylcellulose vehicle. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration (e.g., 10 mg/mL).

  • Administration: Administer the suspension to mice via oral gavage at the desired dosage (e.g., 100 mg/kg). The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice).

  • Stability: It is recommended to use the freshly prepared suspension. If storage is necessary, store at room temperature and protected from light for no longer than 24 hours, and ensure the suspension is thoroughly mixed before each use.[7][9]

Protocol 2: Preparation and Administration of Azithromycin for Intravenous Injection in Rats
  • Reconstitution: Reconstitute a 500 mg vial of Azithromycin for injection with 4.8 mL of Sterile Water for Injection to obtain a solution with a concentration of 100 mg/mL.[7]

  • Dilution: Further dilute the reconstituted solution in a suitable vehicle such as 0.9% saline or 5% dextrose in water to the final desired concentration for injection. The final concentration should not exceed 2 mg/mL to avoid injection site reactions.[15]

  • Administration: Administer the diluted solution to rats via intravenous injection (e.g., through the tail vein) at the desired dosage. The infusion should be given slowly over a recommended period of time (e.g., over 60 minutes for a 2 mg/mL solution) to minimize potential cardiac side effects.[7] Azithromycin should not be administered as an IV bolus.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation Formulation Preparation (e.g., 0.5% Methylcellulose) Dosing Dosing Calculation (Based on Body Weight) Formulation->Dosing Administration Administration (Oral Gavage or IV) Dosing->Administration Animal_Model Animal Model (e.g., Mouse, Rat) Animal_Model->Administration Blood_Collection Blood Collection (Pharmacokinetics) Administration->Blood_Collection Tissue_Harvesting Tissue Harvesting (Pharmacodynamics) Administration->Tissue_Harvesting PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Cytokine Levels, Histology) Tissue_Harvesting->PD_Analysis

Caption: A generalized experimental workflow for in vivo studies with Azithromycin.

mechanism_of_action cluster_bacterial Bacterial Cell cluster_immune Immune Cell (e.g., Macrophage) Azithromycin_in Azithromycin Ribosome 50S Ribosomal Subunit Azithromycin_in->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Azithromycin_immune Azithromycin IKK IKKβ Azithromycin_immune->IKK Inhibits NFkB NF-κB Activation IKK->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Reduces

Caption: Dual mechanism of action of Azithromycin: antibacterial and immunomodulatory.

References

Addressing off-target effects of Estocin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and mitigating the off-target effects of Estocin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target the Serine/Threonine Kinase 1 (STK1). It is frequently used in research to study the STK1 signaling pathway, which is implicated in cell proliferation and survival.

Q2: What are the known major off-target effects of this compound?

A2: Kinome-wide screening has identified that at higher concentrations, this compound can inhibit other kinases, most notably VEGFR2 (also known as KDR) and SRC.[1] These off-target activities can lead to confounding experimental results, such as unexpected effects on angiogenesis and cell adhesion.

Q3: How can I confirm that the cellular effect I observe is due to on-target STK1 inhibition?

Q4: I'm observing a discrepancy between my biochemical IC50 and my cell-based assay results. What could be the cause?

A4: This is a common issue with kinase inhibitors.[3] One major reason is the difference in ATP concentration; biochemical assays are often run at low ATP levels, while intracellular ATP concentrations are much higher and can outcompete ATP-competitive inhibitors like this compound.[3][4] Other factors can include poor cell permeability, active efflux from the cell by pumps like P-glycoprotein, or low expression of the target kinase in your cell model.[3]

Troubleshooting Guides

Issue 1: I'm observing unexpectedly high levels of cell death in my experiment.

This could be due to off-target effects, especially if you are using a high concentration of this compound.

  • Recommendation: Perform a dose-response experiment to determine the IC50 of this compound for its on-target activity versus its effect on overall cell viability.[1] Aim to use the lowest concentration that gives you the desired on-target effect while minimizing cytotoxicity.[2]

Issue 2: My experimental results are inconsistent between different experiments.

Inconsistent results can stem from compound instability or variations in experimental handling.

  • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. It is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Ensure consistent cell seeding densities and treatment times across all experiments.

Issue 3: The observed phenotype does not align with the known function of the target kinase, STK1.

This is a strong indicator of a potential off-target effect.[3]

  • Recommendation: Use an orthogonal method to validate your findings. For example, use siRNA or shRNA to knock down STK1.[1] If the phenotype from the genetic knockdown recapitulates the phenotype from this compound treatment, it is more likely an on-target effect. If not, the effect is likely off-target.

Data Presentation

Table 1: this compound Kinase Inhibitory Profile (IC50 Values)

This table shows the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (STK1) and its major known off-targets. Lower values indicate higher potency. Data are derived from in vitro kinase assays.[1]

Kinase TargetIC50 (nM)
STK112
KDR (VEGFR2)180
SRC650

Table 2: Recommended Concentration Ranges for Cellular Assays

Use this table to guide the selection of this compound concentrations for different experimental goals.[1]

Experimental GoalRecommended Concentration RangeRationale
High Specificity (On-Target Focus)15 - 50 nMThis range maximizes STK1 inhibition while minimizing engagement of KDR and SRC.
High Potency (e.g., Phenotypic Screens)50 - 250 nMEffective for inducing a strong biological response, but be aware of potential KDR inhibition. Off-target effects should be validated.
Avoid (High Off-Target Risk)> 500 nMConcentrations in this range will likely inhibit SRC and other kinases, confounding data interpretation.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Cellular Pathways This compound This compound STK1 STK1 (On-Target) This compound->STK1 High Affinity (Low nM IC50) KDR KDR (Off-Target) This compound->KDR Lower Affinity SRC SRC (Off-Target) This compound->SRC Lowest Affinity Proliferation Proliferation & Survival STK1->Proliferation Angiogenesis Angiogenesis KDR->Angiogenesis Adhesion Cell Adhesion SRC->Adhesion

Caption: this compound's on-target and off-target signaling pathways.

G observe Observe Phenotype with this compound dose_response Step 1: Dose-Response Is phenotype dose-dependent? observe->dose_response orthogonal Step 2: Orthogonal Control Use siRNA for STK1 dose_response->orthogonal Yes rescue Step 3: Rescue Experiment Express resistant STK1 orthogonal->rescue siRNA recapitulates phenotype off_target Conclusion: Off-Target Effect orthogonal->off_target siRNA does not recapitulate phenotype on_target Conclusion: On-Target Effect rescue->on_target Rescue reverses phenotype rescue->off_target Rescue has no effect

Caption: Experimental workflow for distinguishing on-target vs. off-target effects.[1]

Experimental Protocols

Protocol 1: Determining On-Target IC50 vs. Cytotoxicity

This protocol determines and compares the IC50 of this compound for its target (STK1) and its effect on cell viability.

  • Materials:

    • Cell line of interest

    • Complete growth medium

    • This compound stock solution (10 mM in DMSO)

    • 96-well plates

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies for a known downstream substrate of STK1 (e.g., p-SubstrateX) and total-SubstrateX

    • A luminescent cell viability assay kit (e.g., CellTiter-Glo®)[1]

  • Procedure:

    • Cell Plating: Seed cells in two separate 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with concentrations ranging from 1 nM to 10 µM for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.

    • Western Blot Plate:

      • Lyse the cells directly in the plate using lysis buffer.

      • Determine protein concentration for each lysate.

      • Perform Western blotting to detect the levels of p-SubstrateX and total-SubstrateX.[5][6][7][8][9]

    • Viability Plate:

      • Perform the luminescent cell viability assay according to the manufacturer's instructions.[10][11][12]

    • Data Analysis:

      • For the Western blot, quantify the band intensities for p-SubstrateX and normalize to total-SubstrateX.

      • Plot the normalized signal and the viability data against the log of this compound concentration.

      • Use a non-linear regression model to calculate the IC50 for both on-target inhibition and cytotoxicity.[13][14]

Protocol 2: Orthogonal Control using siRNA Knockdown

This protocol validates an observed phenotype using gene silencing as a non-pharmacological alternative to inhibitor treatment.[1]

  • Materials:

    • Cell line of interest

    • Lipofectamine™ RNAiMAX or similar transfection reagent

    • Opti-MEM™ or other reduced-serum medium

    • siRNA targeting STK1 (and a non-targeting scramble control)

    • This compound

  • Procedure:

    • Transfection:

      • On Day 1, seed cells so they will be 70-90% confluent at the time of transfection.

      • On Day 2, transfect one group of cells with siRNA targeting STK1 and another group with a non-targeting scramble control, following the transfection reagent manufacturer's protocol.

    • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

    • Validation of Knockdown: Harvest a subset of cells from each group to confirm STK1 protein knockdown by Western blot.

    • Phenotypic Assay:

      • Re-plate the remaining cells for your specific phenotypic assay (e.g., proliferation, migration).

      • Include a set of non-transfected cells treated with this compound (at the lowest effective concentration) and a vehicle control.

    • Analysis: Compare the phenotype of the STK1 knockdown cells to the cells treated with this compound. If the phenotypes are similar, it provides strong evidence for an on-target effect.

References

Technical Support Center: Synthesis of Estocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Estocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for optimizing the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the overall yield of this compound synthesis?

A1: The multi-step synthesis of this compound is sensitive to several factors that can significantly impact the overall yield. Key parameters include the purity of starting materials and reagents, precise control of reaction conditions (temperature, pressure, pH), solvent choice, and the efficiency of purification at each step. Even minor deviations can lead to the formation of side products and a reduction in yield.

Q2: I am observing a significant loss of product during the purification steps. What are the likely causes and solutions?

A2: Product loss during purification is a common issue. Potential causes include the degradation of this compound on the stationary phase during chromatography, co-elution with impurities, or precipitation during solvent extraction. To troubleshoot this, consider the following:

  • Chromatography: Screen different stationary and mobile phases. Adding a small amount of an appropriate modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape and recovery.

  • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Perform multiple extractions with smaller volumes of organic solvent for higher efficiency.

  • Stability: Assess the stability of this compound under the purification conditions. If it is unstable, consider alternative purification methods such as crystallization or precipitation.

Q3: My final product shows the presence of persistent impurities that are difficult to remove. How can I improve the purity of this compound?

A3: Persistent impurities often arise from side reactions or incomplete reactions in the synthesis. To address this, you can:

  • Re-evaluate the reaction conditions: Use techniques like Design of Experiments (DoE) to systematically optimize reaction parameters and minimize the formation of byproducts.

  • Protecting groups: If side reactions are occurring at reactive functional groups, consider using appropriate protecting groups.

  • Alternative purification: Explore more advanced purification techniques like preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.

Troubleshooting Guides

Issue 1: Low Yield in the Final Step of this compound Synthesis (Cyclization)

  • Possible Cause 1: Catalyst Inactivity. The catalyst used in the cyclization step may be poisoned or degraded.

    • Troubleshooting Steps:

      • Use a fresh batch of catalyst.

      • Ensure all reagents and solvents are anhydrous and free of impurities that could act as catalyst poisons.

      • Consider using a different type of catalyst.

  • Possible Cause 2: Unfavorable Reaction Equilibrium. The cyclization reaction may be reversible, leading to a low yield of the desired product.

    • Troubleshooting Steps:

      • Try to remove one of the byproducts (e.g., water) from the reaction mixture to drive the equilibrium towards the product.

      • Investigate the effect of temperature and concentration on the reaction equilibrium.

  • Possible Cause 3: Steric Hindrance. The conformation of the precursor molecule may not favor the intramolecular cyclization.

    • Troubleshooting Steps:

      • Modify the reaction conditions (e.g., solvent, temperature) to favor the desired conformation.

      • Consider redesigning the precursor to reduce steric hindrance.

Issue 2: Inconsistent Yields Between Batches

  • Possible Cause 1: Variability in Starting Material Quality. The purity and isomeric ratio of the starting materials can affect the reaction outcome.

    • Troubleshooting Steps:

      • Source high-purity starting materials from a reliable vendor.

      • Implement rigorous quality control checks for all incoming materials.

  • Possible Cause 2: Poor Control of Reaction Parameters. Minor variations in temperature, reaction time, or agitation can lead to inconsistent results.

    • Troubleshooting Steps:

      • Use automated laboratory reactors for precise control of reaction parameters.

      • Develop and strictly follow a detailed Standard Operating Procedure (SOP).

  • Possible Cause 3: Atmospheric Moisture and Oxygen. Some of the intermediates in the this compound synthesis may be sensitive to air and moisture.

    • Troubleshooting Steps:

      • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Optimization of the Final Cyclization Step using Design of Experiments (DoE)

This protocol describes a statistical approach to optimize the final cyclization step of the this compound synthesis to improve the yield.

1. Factor Screening:

  • Identify potential factors affecting the yield, such as temperature, catalyst loading, and reaction time.
  • Perform a fractional factorial design to screen for the most significant factors.

2. Response Surface Methodology (RSM):

  • Once the critical factors are identified, use a central composite design (CCD) to model the relationship between the factors and the yield.
  • This will allow you to find the optimal conditions for maximizing the yield.

Table 1: Example of a Central Composite Design for the Optimization of the Cyclization Step

RunTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
18011265
210011275
38021270
410021285
58012468
610012478
78022472
810022488
9901.51882
10901.51883
...............

Visualizations

Estocin_Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Functional Group Transformation cluster_step3 Step 3: Cyclization cluster_purification Purification A Starting Material A C Intermediate 1 A->C Reagent X, Solvent Y B Starting Material B B->C D Intermediate 2 C->D Reagent Z, 60°C E Crude this compound D->E Catalyst, 100°C F Purified this compound E->F Chromatography

Caption: General workflow for the multi-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity Pure Purity > 99%? CheckPurity->Pure OptimizeConditions Optimize Reaction Conditions (T, t, conc.) Optimized Yield Improved? OptimizeConditions->Optimized CheckSideReactions Analyze for Side Products (LC-MS, NMR) SideProductIdentified Side Product Identified? CheckSideReactions->SideProductIdentified PurificationLoss Evaluate Purification Efficiency Recovery Recovery > 90%? PurificationLoss->Recovery Pure->Start No, Source High-Purity Materials Pure->OptimizeConditions Yes Optimized->CheckSideReactions No End High Yield Achieved Optimized->End Yes SideProductIdentified->PurificationLoss No ModifySynthesis Modify Synthetic Route or Conditions SideProductIdentified->ModifySynthesis Yes Recovery->End Yes ChangePurification Change Purification Method Recovery->ChangePurification No ModifySynthesis->OptimizeConditions ChangePurification->PurificationLoss

Troubleshooting inconsistent results with Estocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results during experiments with Estocin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ, a key regulator in the ABC signaling pathway implicated in cell proliferation and survival. By binding to the ATP-binding pocket of the kinase domain, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Q2: We are observing significant batch-to-batch variability in the IC50 of this compound in our cell viability assays. What could be the cause?

Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds.[1] This variability can often be attributed to the synthesis and purification processes. Minor deviations in reaction conditions can result in different impurity profiles, and the presence of residual solvents may interfere with biological assays.[1]

To address this, we recommend the following:

  • Analytical Characterization: Perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm purity and structure.

  • Standardized Protocols: Ensure a consistent and robust purification protocol is used for every synthesis.

  • Impurity Analysis: If possible, identify and quantify major impurities to determine if a specific impurity is responsible for the observed variability.[1]

Q3: The potency of this compound appears to fluctuate between experiments. What factors should we investigate?

The bioactivity of a compound can be highly sensitive to experimental parameters.[1] Several factors related to the compound's properties and the assay conditions can influence its apparent potency.[1] Key areas to investigate include:

  • Solubility: Poor solubility is a common cause of inconsistent results.[1] Ensure this compound is fully dissolved in the assay buffer at all tested concentrations.

  • Stability: this compound may be unstable under certain conditions (e.g., prolonged exposure to light, specific pH, or repeated freeze-thaw cycles).

  • Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration in the culture medium can all impact cellular response to treatment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Inconsistent IC50 values for this compound can arise from multiple sources. The following guide provides a systematic approach to identify the root cause.

Troubleshooting Workflow

G A Inconsistent IC50 B Check Compound Integrity A->B C Review Assay Protocol A->C D Verify Cell Culture Conditions A->D E Confirm Purity & Identity (HPLC, LC-MS) B->E F Assess Solubility in Assay Medium B->F G Evaluate Stability (Freeze-Thaw, Light Exposure) B->G K Consistent Incubation Times C->K L Validate Reagent Quality C->L H Standardize Cell Density D->H I Use Consistent Passage Number D->I J Check Serum Concentration D->J

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary: Hypothetical IC50 Values

Batch NumberPurity (HPLC)IC50 (µM)
199.2%0.52
295.1%1.25
399.5%0.48
Issue 2: Suspected Off-Target Effects

Observing cellular effects at concentrations significantly different from the IC50 for the primary target (Kinase XYZ) may indicate off-target activity.

Signaling Pathway: this compound's On-Target Effect

G This compound This compound KinaseXYZ Kinase XYZ This compound->KinaseXYZ Inhibition DownstreamEffector Downstream Effector KinaseXYZ->DownstreamEffector Proliferation Proliferation DownstreamEffector->Proliferation Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: this compound's intended inhibitory effect on the Kinase XYZ pathway.

Troubleshooting Off-Target Effects

  • Selectivity Profiling: Test this compound against a panel of related kinases to determine its selectivity.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of a known specific inhibitor of Kinase XYZ or to cells where Kinase XYZ has been knocked down using siRNA.

  • Dose-Response Analysis: A steep dose-response curve is often indicative of a specific on-target effect, whereas a shallow curve may suggest multiple off-target interactions.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total Kinase XYZ and downstream effectors overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Issue 3: Compound Solubility and Stability

Poor solubility and degradation of this compound can lead to a significant underestimation of its potency.

Recommendations for Handling this compound

  • Solubility Testing: Determine the solubility of this compound in various solvents (e.g., DMSO, ethanol) and in your specific assay medium.

  • Storage: Store stock solutions of this compound at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.

Quantitative Data Summary: this compound Stability

ConditionPurity after 24h (HPLC)
Room Temperature, Light85.2%
Room Temperature, Dark95.1%
4°C, Dark98.9%
-20°C, Dark (3 Freeze-Thaw Cycles)96.5%

This technical support center provides a framework for addressing common issues encountered when working with this compound. For further assistance, please contact our technical support team.

References

Technical Support Center: EC-1 (A-Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Estocin" is the brand name for an antibiotic eye ointment containing Azithromycin, used for treating bacterial eye infections.[1][2] Its mechanism of action is the inhibition of bacterial protein synthesis.[2][3] It is not typically used as an experimental compound in cell biology research for studying signaling pathways.

Therefore, this technical support guide has been created for a hypothetical experimental compound, EC-1 , a novel A-Kinase inhibitor, to demonstrate the requested content format for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for EC-1?

A1: EC-1 is a potent and selective inhibitor of A-Kinase, a key enzyme in the PI3K/Akt signaling pathway. By binding to the ATP-binding pocket of A-Kinase, EC-1 prevents the phosphorylation of its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Q2: How should I dissolve and store EC-1?

A2: EC-1 is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.

Q3: I am observing precipitation of EC-1 in my cell culture media. What should I do?

A3: Precipitation can occur if the final concentration of DMSO in the media is too high or if the compound's solubility limit is exceeded. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. If precipitation persists, try warming the media to 37°C before adding the final dilution of EC-1. Always add the EC-1 stock solution to the media and mix gently but thoroughly.

Q4: What is the recommended concentration range for EC-1 in cell-based assays?

A4: The optimal concentration of EC-1 is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for a cell viability assay is between 0.1 µM and 100 µM.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension between plating each row.
Inaccurate pipetting of EC-1Use calibrated pipettes and change tips for each dilution.
No significant decrease in cell viability at expected concentrations Cell line is resistant to EC-1Verify the expression and activity of A-Kinase in your cell line. Consider using a positive control compound known to be effective in your cell line.
EC-1 stock solution has degradedPrepare a fresh stock solution from the lyophilized powder.
Unexpected increase in cell viability at low concentrations Hormesis effectThis can occasionally be observed with kinase inhibitors. Report the observation and focus on the inhibitory concentration range.
Weak or No Signal in Western Blot for Phospho-Proteins
Problem Possible Cause Solution
No decrease in phosphorylation of A-Kinase target protein after EC-1 treatment Insufficient treatment time or concentrationPerform a time-course (e.g., 1, 6, 24 hours) and dose-response experiment to determine optimal conditions.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times.
Weak overall signal for both total and phospho-protein Insufficient protein loadingQuantify your protein lysates using a BCA assay and load a consistent amount (e.g., 20-30 µg) per lane.
Poor antibody qualityUse an antibody that is validated for Western Blotting and has positive reviews.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of EC-1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the EC-1 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4][5]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for A-Kinase Pathway Analysis
  • Cell Lysis: After treatment with EC-1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-A-Kinase target and total A-Kinase target overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

Quantitative Data Summary

Table 1: IC50 Values of EC-1 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.5
U87Glioblastoma25.1

Visualizations

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKinase A-Kinase PI3K->AKinase Downstream Downstream Targets AKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation EC1 EC-1 EC1->AKinase Inhibition G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with EC-1 serial dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read absorbance at 490nm incubate3->read end End read->end G problem Weak/No Signal in Western Blot check_conc Is EC-1 concentration optimal? problem->check_conc check_time Is treatment time sufficient? check_conc->check_time Yes solution_dose Perform dose-response check_conc->solution_dose No check_protein Is protein loading adequate? check_time->check_protein Yes solution_time Perform time-course check_time->solution_time No check_antibody Is the primary antibody working? check_protein->check_antibody Yes solution_protein Run BCA and load more protein check_protein->solution_protein No check_antibody->problem No, try again solution_antibody Use positive control / new antibody check_antibody->solution_antibody Yes, problem persists

References

Technical Support Center: Minimizing Estocin Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Estocin toxicity in their cell line experiments. The following information is based on established principles of in vitro toxicology and cell culture.

Frequently Asked Questions (FAQs)

Q1: My cells look unhealthy or are dying after this compound treatment, even at low concentrations. What are the initial troubleshooting steps?

A1: Unexpected cytotoxicity can arise from several factors. A systematic approach is crucial to identify the source of the problem. Begin by evaluating your control groups. If your vehicle-treated control cells also show significant death, the issue may not be with this compound itself but with the experimental conditions. Key factors to investigate include the quality of your cell culture medium and serum, potential contamination (especially mycoplasma), and the stability of your incubator's temperature, CO2, and humidity levels.[1] It is also crucial to ensure you are using the correct, authenticated cell line, as misidentification is a common issue in research.[1]

Q2: What is the recommended starting concentration range for this compound, and how do I determine the optimal concentration?

A2: For a new compound like this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic potential. A typical approach is to perform a dose-response curve starting from a low nanomolar range and extending to a high micromolar range (e.g., 1 nM to 100 µM) in logarithmic increments. The goal is to identify the IC50 value, which is the concentration of this compound required to inhibit cell proliferation by 50%.[2] This will provide a benchmark for selecting concentrations for subsequent experiments that aim to study the mechanism of action without causing excessive, non-specific toxicity.

Q3: How can I prepare and store this compound to ensure its stability and minimize solvent-related toxicity?

A3: The stability of this compound in solution is critical for reproducible results. It is advisable to obtain information from the supplier regarding its stability in different solvents and at various temperatures. For many organic compounds, Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent.[3][4] Prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in culture medium immediately before use.

To avoid solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, although some sensitive cell lines may be affected by concentrations as low as 0.1%.[1][3] Always include a vehicle-only control in your experiments to account for any effects of the solvent on cell viability.[1]

Q4: How can I differentiate between this compound-induced apoptosis and necrosis?

A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding this compound's mechanism of action.[5][6] Several methods can be employed:

  • Morphological Assessment: Observe cell morphology using light microscopy. Apoptotic cells typically exhibit shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells often swell and rupture.[6]

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[7]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis.[7]

  • Real-time Imaging: Using live-cell imaging with specific fluorescent probes can allow for the temporal analysis of individual cells, distinguishing between primary necrosis and secondary necrosis following apoptosis.[8][9]

Q5: My cytotoxicity assay results are inconsistent. What are some common pitfalls to avoid?

A5: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common issues and how to address them:

  • Inappropriate Assay Selection: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA content).[10] The choice of assay should be appropriate for the expected mechanism of action of this compound. It is often recommended to use at least two different assays to confirm results.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Optimize the cell density to ensure they are in the logarithmic growth phase during the experiment.[3][10]

  • Incubation Time: The duration of this compound exposure can influence the observed toxicity. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2][11]

  • Assay Interference: The compound itself or the solvent may interfere with the assay reagents. For example, a colored compound can interfere with colorimetric assays. Always include proper controls, such as "no-cell" controls with the compound, to check for interference.[1][12]

Troubleshooting Guides

Guide 1: Unexpected High Cytotoxicity at All Concentrations
Potential Cause Troubleshooting Steps
Incorrect Stock Concentration Verify the initial weighing of the compound and the dilution calculations. If possible, confirm the concentration using an analytical method.
Compound Instability Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Check for precipitation in the stock solution.
Solvent Toxicity Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific cell line. Ensure the final solvent concentration is well below this limit.[1]
Cell Culture Contamination Routinely test your cell cultures for mycoplasma and other microbial contaminants.[1] Discard any contaminated cultures and reagents.
Sub-optimal Cell Health Ensure cells are in the exponential growth phase and have not been passaged too many times. Use cells with a consistent passage number for all experiments.
Guide 2: No or Low Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Compound Inactivity or Degradation Prepare fresh dilutions from a new stock aliquot immediately before each experiment. Confirm the identity and purity of the compound if possible.
Incorrect Concentration Range Test a wider and higher range of concentrations.
Short Exposure Time Increase the duration of treatment (e.g., extend from 24h to 48h or 72h).[11]
Cell Line Resistance Consider using a different cell line that may be more sensitive to the compound's mechanism of action.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the cytotoxic effect. Try an alternative assay that measures a different cell health parameter.
Guide 3: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS or media.
Uneven Compound Distribution Mix the plate gently by tapping or using a plate shaker after adding the compound to ensure even distribution in each well.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate to avoid carryover.
Precipitation of Compound Visually inspect the wells for any signs of compound precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system.

Quantitative Data Summary

The following tables provide a template for organizing and presenting quantitative data from this compound cytotoxicity experiments.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTime Point (hours)IC50 (µM)
Example: MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]
Example: A54924[Insert Value]
48[Insert Value]
72[Insert Value]
Example: HepG224[Insert Value]
48[Insert Value]
72[Insert Value]

Table 2: Solvent Tolerance of Different Cell Lines

Cell LineSolventMaximum Non-Toxic Concentration (%)
Example: MCF-7DMSO[Insert Value]
Example: A549DMSO[Insert Value]
Example: HepG2DMSO[Insert Value]
Example: MCF-7Ethanol[Insert Value]
Example: A549Ethanol[Insert Value]
Example: HepG2Ethanol[Insert Value]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizations

Estocin_Toxicity_Troubleshooting This compound Toxicity Troubleshooting Workflow start High Cell Death Observed check_controls Are vehicle controls also showing high toxicity? start->check_controls troubleshoot_culture Troubleshoot Culture Conditions: - Check for contamination (Mycoplasma) - Verify media/serum quality - Calibrate incubator (Temp, CO2, Humidity) check_controls->troubleshoot_culture Yes troubleshoot_compound Investigate this compound-Specific Toxicity check_controls->troubleshoot_compound No end_culture Resolve culture issues and repeat experiment troubleshoot_culture->end_culture optimize_concentration Optimize this compound Concentration: - Perform dose-response curve - Determine IC50 troubleshoot_compound->optimize_concentration check_stability Check Compound Stability: - Prepare fresh stock - Avoid freeze-thaw cycles troubleshoot_compound->check_stability end_compound Proceed with optimized this compound concentration optimize_concentration->end_compound check_stability->end_compound

Caption: A workflow for troubleshooting unexpected cytotoxicity observed during this compound treatment.

Apoptosis_vs_Necrosis_Differentiation Differentiating Apoptosis and Necrosis start This compound-Treated Cells flow_cytometry Flow Cytometry (Annexin V / PI Staining) start->flow_cytometry caspase_assay Caspase Activity Assay start->caspase_assay morphology Microscopic Observation start->morphology live_cells Live Cells (Annexin V-, PI-) flow_cytometry->live_cells early_apoptosis Early Apoptosis (Annexin V+, PI-) flow_cytometry->early_apoptosis late_apoptosis_necrosis Late Apoptosis / Necrosis (Annexin V+, PI+) flow_cytometry->late_apoptosis_necrosis caspase_active Caspase Activation (Indicates Apoptosis) caspase_assay->caspase_active caspase_inactive No Caspase Activation (Suggests Necrosis) caspase_assay->caspase_inactive apoptotic_morphology Apoptotic Morphology (Blebbing, Shrinkage) morphology->apoptotic_morphology necrotic_morphology Necrotic Morphology (Swelling, Lysis) morphology->necrotic_morphology

Caption: Methods to distinguish between apoptotic and necrotic cell death induced by this compound.

References

Technical Support Center: Optimizing Therapeutic Protein Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. While the query specifically mentioned "Estocin," it's important to clarify that this compound is a brand name for an antibiotic eye ointment containing Azithromycin, which inhibits bacterial protein synthesis.[1][2][3][4] Its mechanism involves binding to the 50S ribosomal subunit of bacteria, thereby stopping their growth.[2][4][5][6]

The following guide has been generalized to address the core scientific question: how to optimize incubation time for a therapeutic protein in a research and drug development context.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for determining the incubation time for a new therapeutic protein?

A common starting point is to review existing literature for similar classes of therapeutic proteins or proteins targeting the same pathway.[7] If no literature is available, a broad time-course experiment is recommended. Start with a range of time points, such as 6, 12, 24, 48, and 72 hours, to get a preliminary idea of the protein's activity.[8]

Q2: How do I know if the incubation time is too short or too long?

  • Too Short: You may observe little to no biological effect, or the effect may not be statistically significant. This indicates that the therapeutic protein has not had enough time to interact with its target and elicit a downstream response.

  • Too Long: Extended incubation can lead to cytotoxicity, where the treatment becomes toxic to the cells, leading to cell death that is independent of the intended therapeutic effect.[9] You might also see a decline in the therapeutic effect due to protein degradation, receptor internalization, or the activation of compensatory signaling pathways.

Q3: Can the optimal incubation time vary between different cell lines?

Yes, absolutely. The optimal incubation time can be highly dependent on the specific cell line being used.[8] Factors such as the cell's metabolic rate, the expression level of the target receptor, and the inherent sensitivity of the cell line to the therapeutic protein can all influence the required incubation time.[7]

Q4: Should I change the media during a long incubation period?

For longer incubation periods (e.g., 48 hours or more), it is good practice to consider a media change. This helps to replenish essential nutrients and remove waste products, which can impact cell health and responsiveness to the therapeutic protein.[8] When changing the media, ensure that the fresh media also contains the therapeutic protein at the desired concentration.

Troubleshooting Guide

Problem Possible Causes Solutions
High variability between replicates - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors- Ensure a homogenous cell suspension before and during plating.- Fill outer wells with sterile PBS or media to minimize evaporation.- Use calibrated pipettes and consistent technique.
No observable effect of the therapeutic protein - Suboptimal incubation time- Incorrect protein concentration- Low target expression in the cell line- Protein instability or degradation- Perform a time-course experiment to identify the optimal incubation period.- Conduct a dose-response experiment to find the effective concentration.- Verify target expression using methods like Western Blot or qPCR.- Ensure proper protein storage and handling; consider the protein's half-life in culture conditions.
High levels of cell death (cytotoxicity) - Incubation time is too long- Protein concentration is too high- Off-target effects of the therapeutic protein- Reduce the incubation time.- Lower the concentration of the therapeutic protein.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between targeted cell death and general cytotoxicity.[9]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a typical workflow for determining the optimal incubation time for a therapeutic protein in a cell-based assay.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.[8]

    • Allow cells to adhere and recover for 24 hours before treatment.

  • Therapeutic Protein Treatment:

    • Prepare a working solution of the therapeutic protein at a concentration determined from a prior dose-response experiment or based on literature values.

    • Treat the cells with the therapeutic protein. Include a vehicle control group (cells treated with the same buffer the protein is dissolved in).

  • Incubation:

    • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Assay Measurement:

    • At each time point, perform the desired assay to measure the biological effect (e.g., cell proliferation assay, gene expression analysis, or a signaling pathway-specific readout).

  • Data Analysis:

    • Normalize the results from the treated wells to the vehicle control wells for each time point.

    • Plot the normalized response against the incubation time to identify the time point that gives the maximal desired effect without inducing significant cytotoxicity.

Protocol 2: Western Blot to Confirm Target Engagement

This protocol can be used to verify that the therapeutic protein is engaging with its intended target within the cell.

  • Cell Lysis:

    • After incubating the cells with the therapeutic protein for the desired time, wash the cells with cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[9]

    • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).[9]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[9]

    • Incubate the membrane with a primary antibody specific to the target of interest (and its phosphorylated form, if applicable) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Visualize the protein bands using an ECL detection system.

    • Analyze the band intensities to determine the effect of the therapeutic protein on the target.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with Therapeutic Protein and Vehicle Control adhere->treat incubate Incubate for Various Time Points (e.g., 6, 12, 24, 48, 72h) treat->incubate assay Perform Biological Assay incubate->assay analyze Analyze Data and Determine Optimal Time assay->analyze

Caption: Workflow for a time-course experiment.

troubleshooting_logic cluster_solutions Potential Solutions start Experiment Start no_effect No Observable Effect start->no_effect high_variability High Variability start->high_variability cytotoxicity High Cytotoxicity start->cytotoxicity solution_no_effect - Optimize Incubation Time - Increase Concentration - Verify Target Expression no_effect->solution_no_effect solution_variability - Check Cell Seeding - Minimize Edge Effects - Calibrate Pipettes high_variability->solution_variability solution_cytotoxicity - Reduce Incubation Time - Decrease Concentration - Perform Viability Assay cytotoxicity->solution_cytotoxicity

Caption: Troubleshooting flowchart for common issues.

References

How to address batch-to-batch variability of Estocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Estocin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability with this compound?

A1: Batch-to-batch variability of protein therapeutics like this compound can stem from several factors throughout the manufacturing and handling process. Key contributors include:

  • Inconsistencies in the upstream process: Variations in cell culture conditions such as media composition, pH, temperature, and dissolved oxygen can impact protein expression, folding, and post-translational modifications.[1][2]

  • Downstream purification challenges: Differences in chromatography resins, buffer conditions, and filtration processes can lead to variations in purity, aggregation levels, and the presence of process-related impurities.[3][4][5]

  • Post-translational modifications (PTMs): Changes in PTMs like glycosylation, oxidation, and deamidation can affect the stability, efficacy, and immunogenicity of this compound.[6][7][8]

  • Storage and handling conditions: Exposure to temperature fluctuations, freeze-thaw cycles, and agitation can induce protein aggregation and degradation.[1][9]

  • Raw material variability: Inconsistencies in the quality of raw materials used in cell culture media and purification buffers can introduce variability.[10]

Q2: How can I assess the quality and consistency of a new batch of this compound?

A2: A comprehensive panel of analytical techniques should be employed to qualify a new batch of this compound and compare it to a previously validated or "gold standard" batch. This typically involves assessing critical quality attributes (CQAs) related to identity, purity, potency, and stability.[11][12][13]

Q3: My experimental results with a new batch of this compound are different from the previous one. What should I do?

A3: Discrepancies in experimental outcomes between batches are a common challenge. A systematic approach to troubleshooting is recommended. First, verify that the correct concentration of the new batch was used. Next, proceed to qualify the new batch by comparing its physicochemical properties and biological activity against a reference standard or a previously characterized batch. The troubleshooting guides provided below offer a structured workflow to identify the source of the variability.[14]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

A common observation is a difference in the potency or efficacy of different this compound batches in cell-based or in vivo assays.

Troubleshooting Workflow:

G start Inconsistent Biological Activity Observed concentration Verify Protein Concentration start->concentration potency Perform a Comparative Potency Assay concentration->potency Concentration Correct conclusion Identify Root Cause and Implement Corrective Actions concentration->conclusion Concentration Incorrect purity Assess Purity and Impurity Profile potency->purity Potency Differs potency->conclusion Potency is Equivalent ptms Analyze Post-Translational Modifications purity->ptms Purity is Comparable purity->conclusion Purity/Impurity Profile Differs aggregation Evaluate Aggregation State ptms->aggregation PTMs are Consistent ptms->conclusion PTMs Differ aggregation->conclusion Aggregation Levels Differ

Caption: Troubleshooting workflow for inconsistent biological activity.

Potential Causes and Solutions

Potential Cause Recommended Action
Incorrect Protein Concentration Independently verify the protein concentration of the new batch using a reliable method such as UV-Vis spectroscopy (A280) or a BCA assay.[15]
Variations in Biological Potency Conduct a parallel dose-response experiment comparing the new batch to a "gold standard" batch in a validated functional assay. Determine the relative potency to see if a concentration adjustment is needed.
Differences in Purity Analyze the purity of both batches using methods like SDS-PAGE and size-exclusion chromatography (SEC-HPLC).[16][17] Request and compare the Certificates of Analysis (CoA) for both batches.
Presence of Impurities Use techniques like reverse-phase HPLC (RP-HPLC) or mass spectrometry to identify and quantify process-related impurities or degradation products that could interfere with the assay.[2][18]
Alterations in Post-Translational Modifications (PTMs) Analyze critical PTMs that may impact activity, such as glycosylation (e.g., using HILIC-FLR-MS) or oxidation (e.g., using peptide mapping with mass spectrometry).[6][8]
Higher Aggregation Levels Quantify the percentage of aggregates using SEC-HPLC and dynamic light scattering (DLS).[19][20] Aggregates can sometimes have reduced or altered biological activity.
Issue 2: Increased Aggregation or Precipitation in a New Batch

The presence of visible particles or an increase in soluble aggregates can affect the performance and safety of this compound.

Troubleshooting Workflow:

G start Increased Aggregation/Precipitation Observed storage Review Storage and Handling Procedures start->storage buffer Analyze Buffer Composition storage->buffer Handling is Correct conclusion Determine Cause of Instability and Optimize Formulation/Storage storage->conclusion Improper Handling characterize Characterize Aggregates buffer->characterize Buffer is within Spec buffer->conclusion Buffer Out of Spec stability Perform Forced Degradation Studies characterize->stability Aggregates Identified stability->conclusion

Caption: Troubleshooting workflow for increased aggregation.

Potential Causes and Solutions

Potential Cause Recommended Action
Improper Storage and Handling Review the recommended storage temperature and handling instructions for this compound. Avoid repeated freeze-thaw cycles and vigorous shaking.[1][9]
Inappropriate Buffer Conditions Verify the pH and excipient composition of the formulation buffer. Sub-optimal buffer conditions can lead to protein instability.[3]
Presence of Impurities Certain impurities can act as nucleation sites for aggregation. Analyze the impurity profile of the batch.[4]
Oxidation Exposure to oxidative stress can lead to the formation of covalent aggregates. Assess oxidation levels using appropriate analytical methods.[19]
Intrinsic Instability of the Batch The batch may have inherent conformational instability. Use techniques like differential scanning calorimetry (DSC) to assess thermal stability.[11][21]

Experimental Protocols

Protocol 1: Determination of this compound Concentration by UV-Vis Spectroscopy

Objective: To accurately determine the concentration of this compound in solution.

Methodology:

  • Establish the molar extinction coefficient of this compound at 280 nm (ε₂₈₀) based on its amino acid sequence.

  • Blank the spectrophotometer with the formulation buffer.

  • Measure the absorbance of the this compound solution at 280 nm (A₂₈₀). Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilute the sample with the formulation buffer if necessary.

  • Calculate the concentration using the Beer-Lambert law: Concentration (mg/mL) = (A₂₈₀ / ε₂₈₀) * Molecular Weight (Da) / 1000

Protocol 2: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the monomeric purity and the percentage of soluble aggregates and fragments.

Methodology:

  • System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the SEC column.

  • Data Acquisition: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Table 1: Representative SEC-HPLC Data for Two Batches of this compound

Batch ID % Aggregates % Monomer % Fragments
ESTO-0010.899.10.1
ESTO-0022.597.30.2
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm), an indicator of conformational stability.

Methodology:

  • Sample Preparation: Prepare the this compound sample and a matching buffer reference.

  • Instrument Setup: Load the sample and reference into the DSC instrument.

  • Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 95°C).

  • Data Analysis: Analyze the resulting thermogram to determine the Tm, which is the temperature at which 50% of the protein is unfolded.

Table 2: Representative DSC Data for Two Batches of this compound

Batch ID Onset Temperature (°C) Melting Temperature (Tm) (°C)
ESTO-00165.272.5
ESTO-00263.870.9

Signaling Pathway

This compound is hypothesized to exert its cellular effects through the activation of a specific cell surface receptor, leading to the downstream activation of the PI3K-Akt signaling pathway. This pathway is crucial for cell survival and proliferation.

G cluster_0 This compound This compound Receptor This compound Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival and Proliferation mTORC1->CellSurvival Promotes

Caption: Proposed signaling pathway for this compound action.

References

Challenges in studying Estocin's long-term effects

Author: BenchChem Technical Support Team. Date: December 2025

Estocin Research Technical Support Center

Disclaimer: The compound "this compound" is marketed as a brand name for an ophthalmic ointment containing the antibiotic Azithromycin, used for treating bacterial eye infections.[1][2][3][4] Its mechanism of action involves inhibiting protein synthesis in bacteria.[2][5][6] The following technical support guide is based on a hypothetical research compound, hereafter referred to as This compound-R , to address the user's query about challenges in studying long-term cellular effects and signaling pathways, which are not topics associated with the commercially available this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound-R?

A1: this compound-R is a novel synthetic small molecule designed to selectively inhibit the tyrosine kinase activity of the Fibroblast Growth Factor Receptor 2 (FGFR2). By binding to the ATP-binding pocket of the FGFR2 kinase domain, this compound-R is intended to block downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in certain types of cancer.

Q2: What are the primary challenges in conducting long-term in vitro studies with this compound-R?

A2: The primary challenges include:

  • Acquired Resistance: Cells may develop resistance over several months of continuous exposure through mechanisms such as FGFR2 gene amplification, mutations in the drug-binding site, or activation of bypass signaling pathways.

  • Metabolic Instability: this compound-R can be metabolized by cultured cells, leading to a decrease in the effective concentration over time. This requires frequent media changes and careful dose monitoring.

  • Cellular Plasticity: Long-term exposure may induce phenotypic changes in cells, such as epithelial-mesenchymal transition (EMT), which can complicate the interpretation of results.

Q3: Are there known issues with the solubility or stability of this compound-R in culture media?

A3: Yes, this compound-R has low aqueous solubility. It is typically dissolved in DMSO for a stock solution. When diluted in aqueous culture media, precipitation can occur at concentrations above 10 µM, especially in media containing high levels of serum proteins. It is recommended to prepare fresh dilutions for each experiment and visually inspect for precipitates.

Troubleshooting Guides

Issue 1: Declining Efficacy of this compound-R in Long-Term Cell Culture
Symptom Potential Cause Suggested Solution
Gradual increase in cell viability or proliferation after 8-12 weeks.Acquired Resistance: Upregulation of bypass pathways (e.g., EGFR signaling) or mutation in the FGFR2 kinase domain.1. Perform Western blot analysis for key proteins in alternative pathways (p-EGFR, p-MET).2. Sequence the FGFR2 kinase domain to check for mutations.3. Consider combination therapy with an inhibitor of the identified bypass pathway.
Sudden loss of drug effect after a new batch of this compound-R is used.Compound Instability: Improper storage or handling of the new batch.1. Verify the integrity of the compound using analytical methods like HPLC.2. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.
Efficacy varies between experiments performed on different days.Inconsistent Dosing: Degradation of this compound-R in the incubator or inconsistent final concentrations.1. Replenish media with freshly diluted this compound-R every 48-72 hours.2. Perform a dose-response curve with each new set of experiments to ensure consistency.
Issue 2: High Variability in In Vivo Xenograft Studies
Symptom Potential Cause Suggested Solution
Inconsistent tumor growth inhibition across the treatment group.Poor Bioavailability: Inefficient absorption or rapid metabolism of this compound-R in the animal model.1. Analyze plasma levels of this compound-R at different time points post-administration to determine its pharmacokinetic profile.2. Consider using a different vehicle for administration or exploring alternative routes (e.g., subcutaneous vs. oral gavage).
Weight loss or signs of toxicity in a subset of the animals.Off-Target Effects: this compound-R may be inhibiting other kinases or causing unforeseen toxicity at the administered dose.1. Perform a dose-escalation study to identify the maximum tolerated dose (MTD).2. Conduct a kinome profiling screen to identify potential off-target interactions.

Experimental Protocols

Protocol: Long-Term Acquired Resistance Study in Cell Culture
  • Cell Line Selection: Choose a cancer cell line with a known FGFR2 amplification or activating mutation (e.g., SNU-16 gastric cancer cell line).

  • Initial Dosing: Culture the cells in their standard growth medium. Determine the initial IC50 (half-maximal inhibitory concentration) of this compound-R using a 72-hour cell viability assay (e.g., CellTiter-Glo®).

  • Dose Escalation:

    • Begin continuous treatment of the cells with this compound-R at a concentration equal to the IC20 (concentration that inhibits 20% of growth).

    • Once the cells resume a normal growth rate, double the concentration of this compound-R.

    • Repeat this dose-escalation process over several months.

  • Monitoring:

    • At each passage, monitor cell morphology for any phenotypic changes.

    • Every 4-6 weeks, perform a new IC50 assay on the treated cells and compare it to the parental, untreated cell line. A significant shift in the IC50 value indicates the development of resistance.

  • Mechanism Analysis: Once a resistant cell line is established (e.g., >10-fold increase in IC50), harvest cells for downstream analysis:

    • Genomic Analysis: DNA sequencing of the FGFR2 gene.

    • Proteomic Analysis: Western blotting or phospho-kinase arrays to assess the activation of bypass signaling pathways.

Visualizations

Signaling Pathway Diagrams

Estocin_R_Pathway EstocinR This compound-R FGFR2 FGFR2 EstocinR->FGFR2 Inhibits RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed signaling pathway of this compound-R targeting FGFR2.

Experimental Workflow Diagram

Troubleshooting_Workflow start Observation: Decreased this compound-R Efficacy check_compound Verify Compound Integrity (HPLC, Storage) start->check_compound compound_ok Compound OK check_compound->compound_ok  Yes compound_bad Compound Degraded check_compound->compound_bad  No check_resistance Assess Acquired Resistance compound_ok->check_resistance replace Action: Replace Compound Batch compound_bad->replace seq_fgfr2 Sequence FGFR2 Kinase Domain check_resistance->seq_fgfr2 phospho_array Run Phospho-Kinase Array check_resistance->phospho_array mutation Mutation Found seq_fgfr2->mutation bypass Bypass Pathway Activated phospho_array->bypass

Caption: Workflow for troubleshooting decreased this compound-R efficacy.

References

Validation & Comparative

A Comparative Analysis of Ophthalmic Antibiotics: Azithromycin (Estocin) vs. Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of ophthalmic therapeutics, the selection of an appropriate antibiotic is paramount for the effective management of bacterial eye infections. This guide provides a detailed comparison of two commonly prescribed macrolide antibiotics: Azithromycin (B1666446), the active ingredient in products such as Estocin, and Erythromycin. While both antibiotics share a similar mechanism of action, differences in their pharmacokinetic properties and clinical efficacy have been observed. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform clinical and developmental decisions.

It is important to clarify that "this compound" is a brand name for an ophthalmic preparation of Azithromycin.[1][2] Therefore, a direct efficacy comparison between this compound and Azithromycin would be redundant. This guide will compare the active ingredient, Azithromycin, with another widely used ophthalmic antibiotic, Erythromycin.

Mechanism of Action

Both Azithromycin and Erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][3][4] They achieve this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth and proliferation.[3][4][5]

Signaling Pathway: Macrolide Antibiotic Action on Bacterial Ribosome

cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S Protein Bacterial Protein (Synthesis Blocked) Subunit_50S->Protein Inhibits Translocation mRNA mRNA mRNA->Ribosome Translation Macrolide Azithromycin or Erythromycin Macrolide->Subunit_50S Binds to

Caption: Mechanism of action for Azithromycin and Erythromycin.

Comparative Efficacy: Clinical Data

A clinical trial was conducted to compare the efficacy of Azithromycin 1% ophthalmic solution with Erythromycin eye ointment in patients with posterior blepharitis, a common inflammatory condition of the eyelids often associated with bacterial infection.

Table 1: Comparison of Clinical Outcomes between Azithromycin and Erythromycin

Outcome MeasureAzithromycin 1% SolutionErythromycin OintmentP-value
Ocular Surface Disease Index (OSDI)
Baseline (Mean)Not Significantly DifferentNot Significantly Different>0.05
End of Study (Mean)Not Significantly DifferentNot Significantly Different>0.05
Staining Intensity
End of Study (Mean Score)Significantly DecreasedDecreased0.049
Schirmer's Test (SMTube)
Baseline (Mean)Not Significantly DifferentNot Significantly Different>0.05
End of Study (Mean)Not Significantly DifferentNot Significantly Different>0.05

Data sourced from a clinical trial on patients with posterior blepharitis.[6]

The results indicated that the overall efficacy of Azithromycin eye drops was comparable to that of Erythromycin topical ointment for the treatment of posterior blepharitis.[6] Notably, there was a statistically significant decrease in the mean score for staining intensity in the group receiving Azithromycin compared to the Erythromycin group.[6]

In a separate study comparing Azithromycin 1% solution with tobramycin (B1681333) for bacterial conjunctivitis, clinical resolution was observed in 79.9% of patients treated with Azithromycin.[7] Furthermore, a meta-analysis suggested that Azithromycin 1% or 1.5% is more effective in the clinical cure rate of eye disease than tobramycin 0.3% eye drops in treatment durations of five days or less.[8]

Experimental Protocols

Study 1: Azithromycin 1% Solution vs. Erythromycin Ointment for Posterior Blepharitis [6]

  • Study Design: A clinical trial involving 98 patients with posterior blepharitis.

  • Inclusion/Exclusion Criteria: Patients diagnosed with posterior blepharitis referred to the ophthalmology clinic.

  • Randomization: Patients were randomly divided into two groups using a blocking method.

  • Intervention:

    • Group 1: Received Azithromycin 1% eye drops.

    • Group 2: Received Erythromycin topical ointment.

  • Data Collection: A two-part questionnaire was completed by patients before and after the intervention. The first part collected demographic and symptom data (dry eyes, redness, swelling, itching). The second part was the standard Ocular Surface Disease Index (OSDI) questionnaire. The Schirmer's test (SMTube) was also performed, and the intensity of color sensitivity was evaluated by an eye specialist.

  • Statistical Analysis: Data were analyzed using independent t-tests, Mann-Whitney U tests, paired t-tests, Chi-Square, and Fisher's exact tests, with a significance level of p < 0.05.

Experimental Workflow: Azithromycin vs. Erythromycin Clinical Trial

Start Patient Recruitment (Posterior Blepharitis, n=98) PreIntervention Pre-Intervention Assessment: - OSDI Questionnaire - SMTube Test - Staining Intensity Start->PreIntervention Randomization Randomization (Blocking Method) GroupA Group A: Azithromycin 1% Solution Randomization->GroupA GroupB Group B: Erythromycin Ointment Randomization->GroupB PostIntervention Post-Intervention Assessment: - OSDI Questionnaire - SMTube Test - Staining Intensity GroupA->PostIntervention GroupB->PostIntervention PreIntervention->Randomization Analysis Statistical Analysis PostIntervention->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Workflow of the comparative clinical trial.

Study 2: Azithromycin 1% Solution vs. Tobramycin for Bacterial Conjunctivitis [7]

  • Study Design: A prospective, randomized, active-controlled, double-masked, phase 3 trial conducted at 47 US sites.

  • Participants: 316 subjects aged 1 year or older with a diagnosis of acute bacterial conjunctivitis.

  • Intervention:

    • Group 1 (n=159): Received Azithromycin 1% in DuraSite®. Dosing was twice a day with the active drug on days 1 and 2, and once daily on days 3 through 5. Other doses were vehicle.

    • Group 2 (n=157): Received tobramycin 0.3% ophthalmic solution. Dosed four times a day for 5 days.

  • Primary Outcome Measures:

    • Clinical resolution of clinical signs.

    • Eradication of pathogens.

  • Evaluation: Clinical signs and bacterial cultures were evaluated at visit 3 (day 6 ± 1).

Conclusion

Azithromycin, the active component of this compound, demonstrates comparable efficacy to Erythromycin for the treatment of posterior blepharitis, with a potential advantage in reducing corneal staining.[6] Clinical data for bacterial conjunctivitis also supports the robust efficacy of Azithromycin.[7] The less frequent dosing schedule of Azithromycin ophthalmic solutions may offer an advantage in patient compliance.[9] The choice between these two macrolide antibiotics for ophthalmic use may be guided by specific clinical circumstances, patient factors, and considerations of dosing convenience. Further head-to-head trials focusing specifically on bacterial conjunctivitis would be beneficial to delineate any subtle differences in efficacy for this indication.

References

Unveiling the Molecular Embrace: A Comparative Guide to Validating Estocin's Ribosomal Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the binding site of Estocin (Azithromycin) on the bacterial ribosome. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary tools to investigate and confirm the molecular interactions of this and other ribosome-targeting antibiotics.

This compound is a brand name for the macrolide antibiotic Azithromycin.[1][2] Like other macrolides, its mechanism of action involves binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis.[2] This guide will delve into the experimental techniques used to precisely identify and validate this binding site, comparing it with other antibiotics that also target the ribosome.

Comparing the Arsenal: Methodologies for Binding Site Validation

The validation of an antibiotic's binding site on a target as complex as the ribosome requires a multi-pronged approach. High-resolution structural biology techniques, complemented by biochemical and genetic methods, provide a comprehensive picture of the drug-target interaction.

MethodologyPrincipleResolutionAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a crystallized ribosome-antibiotic complex to determine the three-dimensional structure at atomic resolution.High (typically 2-3 Å)Provides precise atomic coordinates of the binding pocket and the antibiotic's orientation.Requires high-quality crystals, which can be challenging to obtain for large, flexible complexes like the ribosome.
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen ribosome-antibiotic complexes using an electron microscope to reconstruct a 3D model.Near-atomic to atomicCan visualize large and flexible complexes without the need for crystallization. Allows for the study of the ribosome in different functional states.Resolution can be lower than X-ray crystallography for smaller molecules.
Biochemical Assays Techniques like footprinting, cross-linking, and competitive binding assays to identify the general region of interaction.LowRelatively rapid and less technically demanding than structural methods. Useful for initial screening and confirming direct binding.Does not provide a detailed three-dimensional view of the binding site.
Genetic Studies (Mutational Analysis) Inducing mutations in the ribosomal RNA or proteins and assessing their impact on antibiotic binding and efficacy.IndirectCan identify key residues involved in the binding interaction and resistance mechanisms.Mutations can have allosteric effects, making direct interaction interpretation complex.

At the Heart of Inhibition: this compound's (Azithromycin's) Ribosomal Binding Site

Structural studies have revealed that Azithromycin, the active compound in this compound, binds to the 23S rRNA within the large (50S) ribosomal subunit, near the entrance of the polypeptide exit tunnel. This strategic location allows it to physically obstruct the passage of newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately inhibiting protein synthesis.

Key interactions have been identified between Azithromycin and specific nucleotides of the 23S rRNA, as well as with ribosomal proteins. These interactions are crucial for its binding affinity and inhibitory activity.

A Comparative Look: Binding Sites of Other Ribosome-Targeting Antibiotics

While this compound (Azithromycin) targets the polypeptide exit tunnel, other classes of antibiotics have distinct binding sites on the ribosome, leading to different mechanisms of inhibition.

Antibiotic ClassExampleBinding Site on RibosomeMechanism of Action
Macrolides Azithromycin (this compound), Erythromycin50S subunit, polypeptide exit tunnelBlocks the exit of the nascent polypeptide chain.
Tetracyclines Tetracycline, Doxycycline30S subunit, A-sitePrevents the binding of aminoacyl-tRNA to the A-site, inhibiting peptide elongation.
Aminoglycosides Streptomycin, Gentamicin30S subunit, A-siteCauses misreading of the mRNA codon, leading to the synthesis of non-functional proteins.
Lincosamides Clindamycin50S subunit, peptidyl transferase centerInhibits peptide bond formation.
Oxazolidinones Linezolid50S subunit, P-sitePrevents the formation of the initiation complex.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in validating an antibiotic's binding site, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_genetic Genetic & In Vivo Biochem_Start Initial Screening Footprinting Footprinting Assays Biochem_Start->Footprinting Comp_Binding Competitive Binding Footprinting->Comp_Binding Biochem_End General Binding Region Identified Comp_Binding->Biochem_End CryoEM Cryo-Electron Microscopy Biochem_End->CryoEM Xray X-ray Crystallography Biochem_End->Xray Structure_End High-Resolution Structure CryoEM->Structure_End Xray->Structure_End Mutation Mutational Analysis Structure_End->Mutation InVivo In Vivo Efficacy Mutation->InVivo Genetic_End Key Residues Identified InVivo->Genetic_End

Caption: Workflow for Validating a Novel Antibiotic's Ribosomal Binding Site.

Ribosome_Inhibition_Pathways cluster_50S 50S Subunit cluster_30S 30S Subunit Ribosome 70S Ribosome PTC Peptidyl Transferase Center Ribosome->PTC Exit_Tunnel Polypeptide Exit Tunnel Ribosome->Exit_Tunnel A_Site A-Site Ribosome->A_Site P_Site P-Site Ribosome->P_Site This compound This compound (Azithromycin) This compound->Exit_Tunnel Blocks Exit Tetracycline Tetracycline Tetracycline->A_Site Blocks tRNA Binding Linezolid Linezolid Linezolid->P_Site Inhibits Initiation Clindamycin Clindamycin Clindamycin->PTC Inhibits Peptide Bond Formation

Caption: Comparison of Ribosome-Targeting Antibiotic Binding Sites and Mechanisms.

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these validation methods, the following provides a generalized protocol for a key technique.

Protocol: Cryo-Electron Microscopy of a Ribosome-Antibiotic Complex

1. Preparation of Ribosomes:

  • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or T. thermophilus) through sucrose (B13894) density gradient centrifugation.

  • Assess the purity and integrity of the isolated ribosomes using techniques like SDS-PAGE and analytical ultracentrifugation.

2. Formation of the Ribosome-Antibiotic Complex:

  • Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., Azithromycin) at a suitable temperature and for a sufficient duration to ensure complex formation.

3. Cryo-EM Grid Preparation:

  • Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid.

  • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitrified ice, preserving the native structure of the complex.

4. Data Collection:

  • Screen the frozen grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.

  • Collect a large dataset of high-resolution images (micrographs) of the ribosome-antibiotic complexes.

5. Image Processing and 3D Reconstruction:

  • Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D classification and refinement.

  • This process involves aligning and averaging tens of thousands to hundreds of thousands of individual particle images to generate a high-resolution 3D map of the ribosome-antibiotic complex.

6. Model Building and Analysis:

  • Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map.

  • Analyze the interactions between the antibiotic and the ribosomal components to precisely define the binding site and the mechanism of inhibition.

By employing these robust experimental strategies, the scientific community can continue to unravel the intricate interactions between antibiotics and their ribosomal targets, paving the way for the development of novel and more effective antibacterial agents.

References

A Comparative Analysis of Estocin (Azithromycin) and Erythromycin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven comparison of two pivotal macrolide antibiotics, this guide delves into the comparative efficacy, pharmacokinetics, and resistance profiles of Estocin (containing the active ingredient Azithromycin) and the archetypal macrolide, Erythromycin (B1671065). This analysis is supported by experimental data and detailed methodologies to inform research and development in infectious diseases.

This guide clarifies that for the purpose of this scientific comparison, "this compound" will be treated as its active component, Azithromycin, to compare it with Erythromycin, as both belong to the macrolide class of antibiotics.

Mechanism of Action: A Tale of Two Macrolides

Both Azithromycin and Erythromycin are bacteriostatic antibiotics that function by inhibiting protein synthesis in susceptible bacteria.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain, thereby halting protein elongation.[3][4] This shared mechanism of action means that there is a high potential for cross-resistance between the two drugs.[1] An alteration in the binding site on the 50S ribosomal subunit can confer resistance to both antibiotics simultaneously.[1]

Despite this fundamental similarity, Azithromycin, a semi-synthetic derivative of Erythromycin, possesses a methyl-substituted nitrogen atom in its lactone ring, classifying it as an azalide, a subclass of macrolides.[1] This structural modification contributes to its distinct pharmacokinetic profile and spectrum of activity.

Mechanism of Action of Macrolide Antibiotics

cluster_bacterium Bacterial Cell 50S_Subunit 50S Ribosomal Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Elongation Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Leads to 30S_Subunit 30S Ribosomal Subunit mRNA mRNA mRNA->30S_Subunit Translation Initiation Macrolide Azithromycin or Erythromycin Macrolide->50S_Subunit Binds to

Workflow for In Vitro Antibiotic Efficacy Testing

Quantitative Efficacy Data: A Head-to-Head Comparison

The in vitro potency of Azithromycin and Erythromycin varies depending on the bacterial species. Generally, Azithromycin demonstrates superior activity against many gram-negative pathogens, such as Haemophilus influenzae, while Erythromycin can be marginally more active against some gram-positive organisms.[1][5] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for both antibiotics against key bacterial pathogens.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Azithromycin and Erythromycin

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae Azithromycin≤0.030.06
Erythromycin≤0.0150.06
Haemophilus influenzae Azithromycin-1-2
Erythromycin-8
Moraxella catarrhalis Azithromycin-0.06
Erythromycin-0.12
Staphylococcus aureus (Methicillin-Susceptible) Azithromycin0.51
Erythromycin0.250.5
Neisseria gonorrhoeae Azithromycin0.06 - 0.1250.125
Erythromycin0.06 - 0.1250.125

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple in vitro studies.[5][6]

Pharmacokinetic Profiles: A Key Differentiator

The most significant distinctions between Azithromycin and Erythromycin lie in their pharmacokinetic properties. Azithromycin exhibits a more favorable pharmacokinetic profile, characterized by a longer half-life, extensive tissue distribution, and higher concentrations in tissues compared to serum.[1][7] This allows for once-daily dosing and shorter treatment courses.[1] In contrast, Erythromycin has a shorter half-life, necessitating more frequent dosing.[1]

Table 2: Comparative Pharmacokinetic Parameters of Azithromycin and Erythromycin

ParameterAzithromycinErythromycin
Half-life ~41 hours (in tissues)[1][8]~2 hours[8]
Bioavailability ~37%[7]~25%[7]
Protein Binding Low (~7-51%)High (~70-90%)[8]
Tissue Concentration High (10-100 times serum levels)[7]Lower than Azithromycin
Metabolism MinimalHepatic (CYP3A4)[9]
Excretion Primarily biliaryPrimarily biliary[8]

Resistance Mechanisms

Bacterial resistance to both Azithromycin and Erythromycin can occur through several mechanisms. The primary mechanism is the modification of the 23S rRNA in the 50S ribosomal subunit, which prevents the antibiotic from binding effectively.[2] Other mechanisms include the production of enzymes that inactivate the drug, such as erythromycin esterases, and the presence of efflux pumps that actively transport the antibiotic out of the bacterial cell.[10] Due to their similar mechanisms of action, cross-resistance between Azithromycin and Erythromycin is a significant clinical concern.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a logarithmic phase and then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]

  • Antibiotic Dilution: Serial two-fold dilutions of Azithromycin and Erythromycin are prepared in a 96-well microtiter plate containing a suitable broth medium.[12]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.[11][12]

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[11]

Start Start Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum Dilution Prepare Serial Dilutions of Antibiotic in 96-Well Plate Inoculum->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate Incubate Incubate Plate (16-24h at 37°C) Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine Determine MIC: Lowest Concentration with No Growth Read->Determine End End Determine->End

Workflow for MIC Determination by Broth Microdilution

2. In Vivo Pharmacokinetic Studies in a Mouse Model

Pharmacokinetic parameters are often determined in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Animal Model: Healthy mice are used for the study.[13]

  • Drug Administration: A defined dose of Azithromycin or Erythromycin is administered, typically via subcutaneous injection or oral gavage.[13]

  • Sample Collection: At predetermined time points, blood samples are collected from the mice.[13]

  • Sample Processing: The blood is centrifuged to separate the serum, which is then stored for analysis.[13]

  • Drug Concentration Analysis: The concentration of the antibiotic in the serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t₁/₂).[14]

Conclusion

References

Validating the Analgesic Effects of Estocin In Vivo: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of current in vivo data to validate any analgesic effects of a compound referred to as "Estocin." The name "this compound" is predominantly associated with a commercially available antibiotic eye ointment containing Azithromycin, which is used for treating bacterial eye infections.[1][2] The mechanism of action for this product is well-established as the inhibition of bacterial protein synthesis.[2][3][4]

An isolated piece of literature from 1968, titled "Analgesic action of this compound (dimethylaminoethyl ester hydrochloride of alpha, alpha-diphenylethoxyacetic acid)," suggests a historical investigation into a compound with the same name for pain relief.[5] This study, published in Russian, mentions comparative studies with morphine in animal models such as cats and rats.[5] However, this compound appears to be distinct from the currently marketed azithromycin-based "this compound" and there is no further evidence of its development or study as an analgesic in the contemporary scientific literature.

Due to the absence of verifiable and reproducible in vivo experimental data on the analgesic properties of any compound currently and clearly identified as "this compound," it is not possible to provide a comparative guide on its performance against other analgesics. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in the discovery of novel analgesics, the focus remains on validated targets and compounds with robust preclinical and clinical data. The typical pathway for validating a new analgesic candidate involves a series of well-defined in vivo assays.

Standard Experimental Workflow for In Vivo Analgesic Validation

A general workflow for testing a potential new analgesic compound in vivo is outlined below. This process is essential for determining the efficacy and safety profile of the compound.

G cluster_0 Preclinical In Vivo Studies compound Test Compound (e.g., this compound) dosing Dose-Response Studies compound->dosing acute Acute Pain Models (e.g., Tail-flick, Hot-plate) dosing->acute inflammatory Inflammatory Pain Models (e.g., Formalin, CFA) dosing->inflammatory neuropathic Neuropathic Pain Models (e.g., CCI, SNL) dosing->neuropathic comparison Comparison with Standard Analgesics (e.g., Morphine, NSAIDs) acute->comparison inflammatory->comparison neuropathic->comparison pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling comparison->pkpd toxicology Toxicology and Safety Studies pkpd->toxicology

General workflow for in vivo validation of a novel analgesic compound.

Common In Vivo Pain Models

The validation of analgesic compounds relies on established animal models that mimic different pain states in humans. These models are crucial for assessing the potential therapeutic efficacy of a new drug.

Pain Model Description Typical Analgesic Classes Tested
Tail-Flick Test Measures the latency of a rodent to withdraw its tail from a noxious heat source. It is a model of acute thermal pain.Opioids, NSAIDs
Hot-Plate Test Assesses the reaction time of an animal placed on a heated surface. This model also evaluates acute thermal pain.Opioids, Cannabinoids
Formalin Test Involves injecting a dilute formalin solution into the paw of a rodent, which induces a biphasic pain response (acute and inflammatory).[6]Opioids, NSAIDs, Antidepressants
Chronic Constriction Injury (CCI) A model of neuropathic pain created by loosely ligating the sciatic nerve, leading to pain hypersensitivity.[7]Anticonvulsants, Antidepressants, Opioids
Spinal Nerve Ligation (SNL) Another widely used model for neuropathic pain where a spinal nerve is tightly ligated, resulting in persistent pain behaviors.[6]Gabapentinoids, Tricyclic Antidepressants

Potential Signaling Pathways in Analgesia

While the mechanism of action for an analgesic "this compound" is unknown, established analgesics target various signaling pathways to alleviate pain. A simplified diagram illustrates some of these key pathways.

G cluster_1 Key Signaling Pathways in Analgesia opioid Opioid Receptors (μ, δ, κ) pain_signal Pain Signal Transmission opioid->pain_signal Inhibition nsaids COX Enzymes (COX-1, COX-2) prostaglandins Prostaglandin Synthesis nsaids->prostaglandins Inhibition local_anesthetics Voltage-Gated Sodium Channels nerve_conduction Nerve Action Potential local_anesthetics->nerve_conduction Blockade anticonvulsants Calcium Channels (α2δ subunit) neurotransmitter Neurotransmitter Release anticonvulsants->neurotransmitter Reduction

Simplified diagram of major signaling pathways targeted by analgesics.

References

Cross-Resistance Between Estocin (Erythromycin/Azithromycin) and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the cross-resistance profiles of commonly used antibiotics. This guide provides a comparative analysis of Estocin, a brand name for the macrolide antibiotics erythromycin (B1671065) and azithromycin (B1666446), and its cross-resistance patterns with other major antibiotic classes. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial strategies.

Quantitative Data on Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles of bacterial isolates with defined resistance mechanisms to macrolides.

Table 1: Cross-Resistance in Streptococcus pneumoniae

Antibiotic ClassAntibioticPenicillin-Susceptible Strain MIC (µg/mL)Azithromycin-Resistant Strain MIC (µg/mL)Fold Change in MIC
Macrolide Azithromycin0.03>256>8533
Clarithromycin-Resistant-
β-Lactam Amoxicillin0.0080.0081
Cefuroxime0.03-0.060.03-0.061
Cefaclor0.50.51

Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[1]

Table 2: Cross-Resistance in Staphylococcus aureus

Antibiotic ClassAntibioticErythromycin-Susceptible S. aureus (MSSA) Resistance Rate (%)Erythromycin-Resistant S. aureus (MSSA) Resistance Rate (%)Erythromycin-Susceptible S. aureus (MRSA) Resistance Rate (%)Erythromycin-Resistant S. aureus (MRSA) Resistance Rate (%)
Macrolide Erythromycin01000100
Clindamycin3.714.442.825.6 (decrease noted over time)
Fluoroquinolone Ciprofloxacin4.87.291.674.2 (decrease noted over time)
Aminoglycoside Gentamicin--22.115.3 (decrease noted over time)

Data represents resistance trends observed in blood isolates of S. aureus and indicates the percentage of resistant isolates.[2]

Table 3: Cross-Resistance in Erythromycin-Resistant Streptococcus pyogenes

AntibioticMIC Range for Erythromycin-Resistant Strains (µg/mL)Susceptibility of Erythromycin-Resistant Strains
Azithromycin>16Resistant
Miocamycin0.5 - 1Susceptible
Clindamycin≤0.12Susceptible

Data from a study on erythromycin-resistant Streptococcus pyogenes isolates.[3]

Mechanisms of Macrolide Resistance and Cross-Resistance

Resistance to macrolides such as erythromycin and azithromycin is primarily governed by two mechanisms: target site modification and active drug efflux. These mechanisms are the basis for the observed cross-resistance patterns.

  • Target Site Modification (MLSb Phenotype): This is mediated by the erm (erythromycin ribosome methylase) genes. The erm gene products methylate the 23S rRNA, which is a component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics, leading to the MLSb resistance phenotype.[4] This resistance can be either constitutive or inducible.

  • Active Efflux (M Phenotype): This mechanism is mediated by the mef (macrolide efflux) genes, which code for a membrane-bound efflux pump.[5][6] This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[7][8] This mechanism confers resistance to macrolides but not to lincosamides or streptogramin B.

Experimental Protocols

The determination of cross-resistance is predominantly achieved through antimicrobial susceptibility testing, with the broth microdilution method being the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of an antibiotic's activity against a specific bacterium.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is standardized to a 0.5 McFarland standard.
  • Antibiotics: Stock solutions of the antibiotics to be tested are prepared at known concentrations.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms, supplementation with blood or other growth factors may be necessary.[9][10]

2. Procedure:

  • Serial Dilution of Antibiotics: Two-fold serial dilutions of each antibiotic are prepared directly in the wells of the microtiter plate using the growth medium. This creates a gradient of antibiotic concentrations across the plate.
  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. The final inoculum concentration is typically around 5 x 10^5 CFU/mL.
  • Controls:
  • Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antibiotic) to ensure the viability of the bacteria.
  • Sterility Control: Wells containing only the growth medium to check for contamination.
  • Incubation: The inoculated plates are incubated at a temperature and duration appropriate for the test organism (e.g., 35-37°C for 16-20 hours for many common bacteria).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[11] This is typically observed as the first clear well in the dilution series.

Visualizing Resistance Mechanisms and Experimental Workflow

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key resistance mechanisms and a typical workflow for assessing antibiotic cross-resistance.

erm_resistance cluster_erm erm-Mediated Resistance (MLSb Phenotype) erm_gene erm gene methylase Ribosomal Methylase (Enzyme) erm_gene->methylase translates to rrna_23s 23S rRNA (target site) methylase->rrna_23s methylates methylated_ribosome Methylated 50S Ribosomal Subunit methylase->methylated_ribosome creates ribosome_50s 50S Ribosomal Subunit no_protein_synthesis Protein Synthesis Inhibited ribosome_50s->no_protein_synthesis leads to continued_protein_synthesis Protein Synthesis Continues methylated_ribosome->continued_protein_synthesis allows macrolide Macrolide (e.g., this compound) macrolide->ribosome_50s binds to macrolide->methylated_ribosome cannot bind to protein_synthesis Protein Synthesis

Caption: Mechanism of erm-mediated resistance to this compound.

mef_resistance cluster_mef mef-Mediated Resistance (M Phenotype) mef_gene mef gene efflux_pump Mef Efflux Pump mef_gene->efflux_pump codes for bacterial_membrane Bacterial Cell Membrane macrolide_out Macrolide (this compound) [Outside Cell] efflux_pump->macrolide_out pumps out macrolide_in Macrolide (this compound) [Inside Cell] macrolide_in->efflux_pump binds to ribosome_50s 50S Ribosomal Subunit macrolide_in->ribosome_50s target protein_synthesis_inhibited Protein Synthesis Inhibited ribosome_50s->protein_synthesis_inhibited leads to cross_resistance_workflow cluster_workflow Experimental Workflow for Cross-Resistance Assessment start Isolate Bacterial Strain susceptible_strain Characterize Susceptible Strain (Baseline MICs) start->susceptible_strain induce_resistance Induce Resistance to this compound (Serial Passage) susceptible_strain->induce_resistance mic_testing Determine MICs for a Panel of Antibiotics (Broth Microdilution) susceptible_strain->mic_testing Test Panel resistant_strain Isolate this compound-Resistant Strain induce_resistance->resistant_strain resistant_strain->mic_testing Test Panel data_analysis Compare MICs between Susceptible and Resistant Strains mic_testing->data_analysis conclusion Determine Cross-Resistance or Collateral Sensitivity Profile data_analysis->conclusion

References

Estocin (Azithromycin): A Comparative Guide to its Bacteriostatic and Bactericidal Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of Estocin, with its active ingredient azithromycin (B1666446), against other common antibiotics. Experimental data is presented to elucidate its primarily bacteriostatic nature, with exploration of conditions under which bactericidal effects are observed. Detailed experimental protocols and visual workflows are included to support research and development efforts in the field of antimicrobial agents.

Executive Summary

This compound, a brand name for the macrolide antibiotic azithromycin, functions primarily as a bacteriostatic agent. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which effectively halts bacterial growth and replication. However, the distinction between bacteriostatic and bactericidal activity is not absolute and can be influenced by the concentration of the antibiotic, the specific bacterial species, and the duration of exposure. At higher concentrations, azithromycin has demonstrated bactericidal activity against certain pathogens. This guide presents in-vitro susceptibility data to illustrate these characteristics and compares its performance with other bacteriostatic and bactericidal antibiotics.

Comparative In-Vitro Activity of Azithromycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) and, where available, the Minimum Bactericidal Concentration (MBC) of azithromycin against several clinically relevant bacteria. The MBC/MIC ratio is a key indicator of an antibiotic's activity, with a ratio of ≤ 4 often considered bactericidal and a ratio of > 4 considered bacteriostatic.

Table 1: In-Vitro Activity of Azithromycin against Staphylococcus aureus

StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference
S. aureus ATCC 292130.25 - 1.0--[1]
Methicillin-Susceptible S. aureus (MSSA)1--[2]
Methicillin-Resistant S. aureus (MRSA)32 - 128--[3]

Table 2: Comparative In-Vitro Activity of Azithromycin and Other Antibiotics

OrganismAntibioticMIC Range (µg/mL)Reference
Streptococcus pneumoniae Azithromycin 0.06 - 0.25 [4][5]
Erythromycin (B1671065)0.03 - 0.125[4]
Clarithromycin (B1669154)0.03 - 0.125[4]
Levofloxacin (B1675101)-[6]
Haemophilus influenzae Azithromycin ≤0.03 - 4 [7]
Erythromycin-[2]
Clarithromycin-[7]
Levofloxacin-[6]
Staphylococcus aureus Azithromycin 0.25 - >256 [1][3][8]
Linezolid (B1675486)1 - 4[9][10]
Levofloxacin-[11]

Note: Direct comparative studies providing side-by-side MIC/MBC values for all listed antibiotics against the same strains are limited. The data presented is compiled from various sources.

Mechanism of Action: Inhibition of Protein Synthesis

Azithromycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide_Chain Growing Polypeptide Chain 30S 30S Azithromycin Azithromycin Azithromycin->50S Binds to 23S rRNA Inhibition Inhibition of Translocation mRNA mRNA mRNA->30S Binds to tRNA tRNA tRNA->50S Delivers Amino Acid Inhibition->tRNA Blocks Movement cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of Azithromycin in Mueller-Hinton Broth (MHB) C Inoculate each dilution with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto antibiotic-free agar (B569324) E->F G Incubate agar plates at 35-37°C for 18-24 hours F->G H Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum G->H cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_results Results Analysis A Prepare bacterial culture in logarithmic growth phase B Add Azithromycin at various concentrations (e.g., 1x, 2x, 4x MIC) to separate cultures A->B D Incubate all cultures at 37°C with shaking B->D C Include a growth control (no antibiotic) C->D E At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture D->E F Perform serial dilutions of the aliquots E->F G Plate dilutions onto antibiotic-free agar F->G H Incubate plates and count colonies to determine CFU/mL at each time point G->H I Plot log10 CFU/mL versus time to generate time-kill curves H->I J Analyze curves to determine the rate and extent of bacterial killing I->J

References

A Head-to-Head Comparison of Macrolide Antibiotics and the Ketolide Telithromycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents, macrolides have long been a cornerstone for treating respiratory tract infections. The emergence of bacterial resistance, however, has necessitated the development of new agents with improved efficacy. This guide provides a detailed head-to-head comparison of the foundational macrolide, erythromycin (B1671065), its advanced derivative, azithromycin (B1666446) (the active ingredient in Estocin eye ointment), and the first-in-class ketolide, telithromycin (B1682012). This comparison focuses on their systemic use in treating respiratory infections, providing researchers and drug development professionals with the critical data needed for informed decision-making.

In Vitro Activity: A Quantitative Comparison

The in vitro activity of an antimicrobial agent is a key predictor of its clinical efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values for erythromycin, azithromycin, and telithromycin against common respiratory pathogens. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a standard measure of antibacterial potency.

PathogenAntibioticMIC90 (µg/mL)
Streptococcus pneumoniae (Erythromycin-Susceptible)Erythromycin0.06
Azithromycin0.125
Telithromycin0.06
Streptococcus pneumoniae (Erythromycin-Resistant)Erythromycin>64
Azithromycin>256
Telithromycin≤1.0
Haemophilus influenzaeErythromycin-
Azithromycin-
Telithromycin-
Moraxella catarrhalisErythromycin-
Azithromycin-
Telithromycin-
Mycoplasma pneumoniaeErythromycin-
Azithromycin-
Telithromycin-
Chlamydophila pneumoniaeErythromycin-
Azithromycin-
Telithromycin-

Note: MIC values can vary depending on the study and geographic location. The data presented here is a synthesis from multiple sources for comparative purposes.

Clinical Efficacy in Community-Acquired Pneumonia (CAP)

Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in a real-world setting. The following table summarizes the clinical cure rates of erythromycin, azithromycin, and telithromycin in the treatment of community-acquired pneumonia (CAP).

AntibioticClinical Cure Rate (%)Comparator(s)
Erythromycin76Azithromycin
Azithromycin79-94.6Erythromycin, Amoxicillin/clavulanate, Benzylpenicillin
Telithromycin88.8-93Clarithromycin, Standard of care

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profile of an antibiotic dictates its dosing regimen and distribution to the site of infection. Key parameters for erythromycin, azithromycin, and telithromycin are compared below.

ParameterErythromycinAzithromycinTelithromycin
Bioavailability (%)25-503757
Half-life (hours)1.5-26810
Protein Binding (%)70-907-5160-70
MetabolismHepatic (CYP3A4)BiliaryHepatic (CYP3A4)

Mechanism of Action: Targeting the Bacterial Ribosome

Erythromycin, azithromycin, and telithromycin all exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain.[1][2] However, there are key differences in their binding that contribute to their varying activity, particularly against resistant strains.

Macrolides like erythromycin and azithromycin primarily bind to domain V of the 23S rRNA.[3] Telithromycin, a ketolide, also binds to domain V but has an additional interaction with domain II.[3] This dual binding site gives telithromycin a higher affinity for the ribosome and allows it to be effective against some macrolide-resistant bacteria.[4]

G cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drugs Antibiotics 23S_rRNA 23S rRNA Domain_V Domain V Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Domain_V->Protein_Synthesis_Inhibition Leads to Domain_II Domain II Domain_II->Protein_Synthesis_Inhibition Enhances Erythromycin Erythromycin Erythromycin->Domain_V Binds to Azithromycin Azithromycin Azithromycin->Domain_V Binds to Telithromycin Telithromycin Telithromycin->Domain_V Binds to Telithromycin->Domain_II Additional Binding

Mechanism of action at the ribosomal level.

Mechanisms of Resistance

Bacterial resistance to macrolides and ketolides primarily occurs through two mechanisms: target site modification and active drug efflux.[5]

  • Target Site Modification: The most common mechanism is the methylation of an adenine (B156593) residue (A2058) in domain V of the 23S rRNA, encoded by erm genes.[6] This modification reduces the binding affinity of macrolides. Due to its dual binding, telithromycin can sometimes overcome this resistance.[4]

  • Active Efflux: Efflux pumps, encoded by mef genes, actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Antibiotic stock solutions

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions:

    • Aseptically prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

G start Start prep_antibiotic Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

Safety and Tolerability

Erythromycin is known for causing gastrointestinal side effects.[7] Azithromycin and telithromycin are generally better tolerated.[8][9] However, telithromycin has been associated with a risk of severe hepatotoxicity.[10]

Conclusion

The evolution from erythromycin to azithromycin and subsequently to telithromycin represents a clear progression in the fight against respiratory pathogens. Azithromycin offers an improved pharmacokinetic profile and better tolerability compared to erythromycin.[8] Telithromycin provides a significant advantage in its activity against macrolide-resistant Streptococcus pneumoniae, a critical factor in an era of increasing antibiotic resistance.[11] However, the safety profile of each agent must be carefully considered. This comprehensive comparison provides the foundational data for researchers and drug development professionals to guide future antibiotic discovery and development efforts.

References

Validating the Specificity of Ribosome-Targeting Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the well-characterized ribosome-targeting antibiotic, Chloramphenicol, with other classes of antibiotics that also target the bacterial ribosome. The focus is on the validation of specificity for bacterial ribosomes over their eukaryotic counterparts, a critical aspect for therapeutic efficacy and safety. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.

Introduction: The Bacterial Ribosome as a Prime Antibiotic Target

The bacterial ribosome, a complex machinery responsible for protein synthesis, is a major target for a variety of clinically important antibiotics.[1] Its structural differences from eukaryotic ribosomes allow for selective inhibition of bacterial growth, minimizing harm to the host.[2] Antibiotics that target the bacterial ribosome can interfere with various stages of protein synthesis, including initiation, elongation, and termination.[3] The specificity of these antibiotics is paramount to their clinical success, and rigorous validation of this specificity is a cornerstone of antibiotic drug development.[4]

This guide will use Chloramphenicol as a primary example to illustrate the principles of specificity validation. We will then compare its performance with other classes of ribosome-targeting antibiotics, including macrolides, aminoglycosides, and a newer synthetic antibiotic, providing a comprehensive overview for researchers in the field.

Mechanism of Action: A Shared Target with Diverse Interactions

While many antibiotics target the bacterial ribosome, they do so through distinct mechanisms and by binding to different sites.

  • Chloramphenicol : This antibiotic binds to the 50S subunit of the bacterial 70S ribosome, specifically at the peptidyl transferase center (PTC).[4][5] By occupying the A-site within the PTC, it directly obstructs the binding of aminoacyl-tRNA, thereby inhibiting peptide bond formation.[3][5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[6]

  • Macrolides (e.g., Erythromycin, Azithromycin) : Macrolides also bind to the 50S subunit, but their binding site is located within the nascent peptide exit tunnel (NPET).[7][8] This binding obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.[8]

  • Aminoglycosides (e.g., Gentamicin, Streptomycin) : In contrast to the previous examples, aminoglycosides target the 30S ribosomal subunit.[6][7] They bind to the 16S rRNA and interfere with the decoding process, causing misreading of the mRNA codon and leading to the synthesis of non-functional proteins.[7] This mechanism is typically bactericidal.[6]

  • Iboxamycin : A novel synthetic oxepanoprolinamide, Iboxamycin also targets the 50S subunit. Its unique binding mechanism allows it to overcome common resistance mechanisms, such as methylation of the ribosome, that affect other antibiotics.[9]

Comparative Data on Ribosomal Specificity

The following tables summarize key quantitative data that are crucial for evaluating the specificity of ribosome-targeting antibiotics. These values are often determined using the experimental protocols detailed in the subsequent section.

Table 1: Inhibitory Activity Against Bacterial and Eukaryotic Protein Synthesis

Antibiotic ClassRepresentative CompoundTarget Organism/RibosomeIC50 / MICReference
AmphenicolsChloramphenicolE. coli~5 µg/mL (MIC)[10]
Eukaryotic (mammalian)>100 µg/mL (IC50)[2]
MacrolidesErythromycinS. aureus~1 µg/mL (MIC)[7]
Eukaryotic (mammalian)High (low affinity)[2]
AminoglycosidesGentamicinE. coli~2 µg/mL (MIC)[10]
Eukaryotic (mammalian)High (low affinity)[2]
OxepanoprolinamideIboxamycinDrug-resistant bacteriaPotent (in vivo)[9]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific bacterial strain and experimental conditions.

Table 2: Ribosome Binding Affinity

Antibiotic ClassRepresentative CompoundRibosome TypeDissociation Constant (Kd)Reference
AmphenicolsChloramphenicolBacterial 70SMicromolar range[4]
Eukaryotic 80SMillimolar range[2]
MacrolidesErythromycinBacterial 70SNanomolar to micromolar[7]
Eukaryotic 80SLow affinity[2]
AminoglycosidesGentamicinBacterial 70SNanomolar to micromolar[7]
Eukaryotic 80SLow affinity[2]

Experimental Protocols for Validating Specificity

To empirically validate the specificity of a ribosome-targeting compound, several key experiments are employed. Detailed methodologies for two fundamental assays are provided below.

In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the inhibition of protein synthesis in a cell-free system, allowing for a direct comparison between bacterial and eukaryotic ribosomes.[4]

Objective: To determine the IC50 value of the antibiotic against both bacterial and eukaryotic protein synthesis.

Methodology:

  • System Preparation: Prepare separate in vitro translation systems using extracts from bacteria (e.g., E. coli S30 extract) and eukaryotic cells (e.g., rabbit reticulocyte lysate).

  • Reaction Setup: For each system, set up a series of reactions containing all necessary components for translation (amino acids, energy source, etc.) and a reporter mRNA (e.g., luciferase or a fluorescent protein).

  • Antibiotic Addition: Add increasing concentrations of the test antibiotic to the reactions. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at the optimal temperature for each system (e.g., 37°C for bacterial, 30°C for eukaryotic) to allow for protein synthesis.

  • Quantification: Measure the amount of reporter protein synthesized. For luciferase, measure luminescence; for fluorescent proteins, measure fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value.[4]

IVT_Inhibition_Assay cluster_setup Reaction Setup cluster_process Process cluster_analysis Data Analysis IVT_System Bacterial or Eukaryotic In Vitro Translation System Incubation Incubate at Optimal Temperature IVT_System->Incubation Reporter_mRNA Reporter mRNA (e.g., Luciferase) Reporter_mRNA->Incubation Antibiotic Increasing Concentrations of Test Antibiotic Antibiotic->Incubation Measurement Measure Reporter Signal (Luminescence/Fluorescence) Incubation->Measurement Calculation Calculate % Inhibition vs. Control Measurement->Calculation Plotting Plot % Inhibition vs. [Antibiotic] Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for the In Vitro Translation (IVT) Inhibition Assay.

Ribosome Binding Assay

This assay directly measures the binding affinity of an antibiotic to isolated bacterial and eukaryotic ribosomes.[4]

Objective: To determine the dissociation constant (Kd) of the antibiotic for both bacterial and eukaryotic ribosomes.

Methodology:

  • Ribosome Isolation: Purify ribosomes from the target bacteria (70S) and a eukaryotic source (80S).

  • Ligand Preparation: Use a radiolabeled or fluorescently labeled version of the antibiotic.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of the labeled antibiotic.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at an appropriate temperature (e.g., 37°C).

  • Separation: Rapidly separate the ribosome-bound antibiotic from the free antibiotic. A common method is filtration through a nitrocellulose membrane, which retains ribosomes and bound ligands.[4]

  • Quantification: Measure the amount of radioactivity or fluorescence on the filter.

  • Data Analysis: Plot the amount of bound antibiotic against the concentration of free antibiotic and fit the data to a saturation binding curve to determine the Kd. For competition assays, where a labeled antibiotic is displaced by an unlabeled one, the IC50 of displacement can be determined.

Ribosome_Binding_Assay cluster_setup Reaction Setup cluster_process Process cluster_analysis Data Analysis Ribosomes Purified 70S or 80S Ribosomes Incubation Incubate to Reach Equilibrium Ribosomes->Incubation Labeled_Antibiotic Labeled Antibiotic (Radioactive or Fluorescent) Labeled_Antibiotic->Incubation Filtration Nitrocellulose Membrane Filtration Incubation->Filtration Quantification Quantify Bound Labeled Antibiotic Filtration->Quantification Plotting Plot Bound vs. Free Antibiotic Quantification->Plotting Kd Determine Kd Value Plotting->Kd

Caption: Workflow for the Ribosome Binding Assay.

Conclusion

The validation of specificity is a critical step in the development of ribosome-targeting antibiotics. By employing a combination of in vitro translation inhibition and direct ribosome binding assays, researchers can quantitatively assess the selectivity of a compound for bacterial ribosomes over their eukaryotic counterparts. This comparative guide, using Chloramphenicol as a case study and contrasting it with other major antibiotic classes, provides a framework for understanding and evaluating the performance of novel antibacterial agents. The detailed protocols and comparative data serve as a valuable resource for scientists working to combat the growing threat of antibiotic resistance.

References

In Vivo Efficacy of Topical Azithromycin for Bacterial Conjunctivitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial conjunctivitis, commonly known as "pink eye," is a prevalent ocular infection characterized by inflammation of the conjunctiva, the transparent membrane lining the eyelid and covering the white part of the eyeball.[1][2] This condition is frequently caused by bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.[3] While often self-limiting, treatment with topical antibiotics is standard practice to hasten recovery, alleviate symptoms, and prevent transmission.[1]

This guide focuses on the in vivo validation of the efficacy of topical Azithromycin (B1666446) for treating bacterial conjunctivitis. "Estocin" is a brand name for an ophthalmic preparation of Azithromycin. We will explore the mechanism of action of Azithromycin, compare its performance against other commonly used topical antibiotics using data from clinical trials, and provide an overview of the experimental protocols used to validate its efficacy in human subjects.

Mechanism of Action of Azithromycin

Azithromycin is a macrolide antibiotic that exhibits both antimicrobial and anti-inflammatory properties.[4][5] Its primary mechanism of action against bacteria is the inhibition of protein synthesis.[6][7][8]

  • Antimicrobial Action: Azithromycin binds to the 50S subunit of the bacterial ribosome.[4][6][7] This binding action interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby inhibiting bacterial protein synthesis.[6][8] This bacteriostatic action stops the proliferation of susceptible bacteria, allowing the host's immune system to clear the infection.[9]

  • Anti-inflammatory Action: Beyond its antibiotic effect, Azithromycin has demonstrated anti-inflammatory and immunomodulatory activities.[4] Ocular surface inflammation is associated with elevated levels of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[4] Azithromycin can mitigate this inflammatory response, which is beneficial in managing the signs and symptoms of conjunctivitis.[9]

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Essential Bacterial Proteins ribosome->protein Synthesis growth Bacterial Growth & Proliferation protein->growth Leads to mrna mRNA mrna->ribosome Translation azithromycin Azithromycin (this compound) azithromycin->ribosome Binds to & Inhibits

Caption: Mechanism of antimicrobial action of Azithromycin.

In Vivo Validation: Comparative Clinical Trials

The efficacy of topical Azithromycin has been validated in several prospective, randomized, active-controlled clinical trials. These studies provide robust in vivo data on its performance in human patients with bacterial conjunctivitis, often comparing it to other standard antibiotic treatments like Tobramycin (B1681333). Key endpoints in these trials are typically "clinical resolution" (the absence of key signs of infection like discharge and redness) and "bacterial eradication" (the absence of the causative bacteria in cultures post-treatment).[10][11]

Azithromycin is often formulated in a mucoadhesive vehicle called DuraSite®, which increases the drug's residence time on the ocular surface, allowing for less frequent dosing.[4][12]

Table 1: Summary of Clinical Trial Data for Azithromycin vs. Alternatives

Treatment Group Dosing Regimen Clinical Resolution Rate Bacterial Eradication Rate Key Findings & References
Azithromycin 1.0% 1 drop twice daily for 2 days, then 1 drop daily for 3-5 days.[10][12]79.9%[4][11]88.1%[4][11]Non-inferior to Tobramycin with significantly fewer doses required.[11][12]
Azithromycin 1.5% 1 drop twice daily for 3 days.[13][14]89.2% (at Day 7)[14][15]89.8%[14][15]Superior clinical cure rate at Day 3 compared to Tobramycin in a pediatric population.[14][15]
Tobramycin 0.3% 1 drop every 2 hours for 2 days, then 4 times daily for 5 days.[14][15]78.3%[4][11]94.3%[4][11]Effective, but requires more frequent dosing compared to Azithromycin.[11][13]
Moxifloxacin 0.5% 1 drop 3 times a day for 7 days.Generally high efficacy.Effective against a broad spectrum of bacteria.A fourth-generation fluoroquinolone with excellent gram-positive coverage.[9]
Ciprofloxacin 0.3% 1-2 drops every 2 hours while awake for 2 days, then every 4 hours for 5 days.[16]Generally high efficacy.Particularly effective against Pseudomonas aeruginosa.[9][16]A commonly prescribed second-generation fluoroquinolone.[9]
Erythromycin 0.5% Ointment Applied to the lower eyelid several times a day for 7-10 days.[16]Effective for many gram-positive bacteria.Often used in newborns and infants.[16]Bacterial resistance can be a limitation.[9]

Note: Direct comparison of rates across different studies should be done with caution due to variations in study design and patient populations.

Experimental Protocols: Clinical Trial Design for Bacterial Conjunctivitis

The in vivo validation of ophthalmic antibiotics like Azithromycin relies on well-designed clinical trials. While pre-clinical animal models exist, human trials are the definitive step for approval and establishing comparative efficacy.

Key Methodological Components:

  • Patient Selection: Subjects are enrolled based on specific inclusion criteria, typically the presence of clinical signs of bacterial conjunctivitis, such as purulent discharge and conjunctival injection (redness).[11][14] A baseline conjunctival culture is taken to confirm the bacterial etiology.[11][15]

  • Randomization and Masking: To eliminate bias, patients are randomly assigned to receive either the investigational drug (e.g., Azithromycin) or a comparator drug (e.g., Tobramycin).[11][14] In a masked (or "blinded") study, the patient and/or the investigator are unaware of which treatment is being administered.[11]

  • Treatment Administration: Patients are instructed on the specific dosing regimen for their assigned medication. Adherence to the dosing schedule is monitored.[13][14]

  • Efficacy Evaluation: Patients are evaluated at specific time points (e.g., Day 3, Day 7/9).[14][15] The primary endpoints are the rate of clinical resolution and the bacteriological eradication rate, determined by follow-up examinations and cultures.[11][14]

  • Safety and Tolerability: The incidence of adverse events, such as eye irritation, is recorded throughout the study to assess the safety profile of the treatment.[10]

cluster_workflow Clinical Trial Workflow for Bacterial Conjunctivitis p_selection Patient Screening & Enrollment (Signs of Bacterial Conjunctivitis) baseline Baseline Assessment - Clinical Signs Scoring - Conjunctival Culture p_selection->baseline randomize Randomization baseline->randomize treat_a Treatment Group A (e.g., Azithromycin 1.0%) randomize->treat_a Arm 1 treat_b Treatment Group B (e.g., Tobramycin 0.3%) randomize->treat_b Arm 2 follow_up Follow-up Visits (e.g., Day 3, Day 7) treat_a->follow_up treat_b->follow_up endpoint Endpoint Analysis - Clinical Resolution - Bacterial Eradication - Safety Assessment follow_up->endpoint

Caption: A generalized workflow for a randomized controlled clinical trial.

Signaling in Bacterial Conjunctivitis and Azithromycin's Role

Bacterial infection of the conjunctiva triggers an innate immune response, leading to inflammation. While specific signaling pathways for Azithromycin's anti-inflammatory effects in the eye are not fully elucidated in the provided context, the general inflammatory cascade is well-understood.

Bacterial components, such as lipopolysaccharide (LPS) from gram-negative bacteria, are recognized by Toll-like receptors (TLRs) on the surface of conjunctival epithelial cells. This recognition initiates a downstream signaling cascade, often involving the activation of the transcription factor NF-κB.[17] Activated NF-κB moves into the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), which recruit immune cells and cause the characteristic signs of inflammation: redness (vasodilation) and discharge.[17] Azithromycin's anti-inflammatory properties may help to modulate this response, contributing to a faster resolution of symptoms.

cluster_pathway Inflammatory Signaling in Bacterial Conjunctivitis bacteria Bacteria (e.g., H. influenzae) tlr Toll-like Receptor (TLR) on Epithelial Cell bacteria->tlr Activates nfkb_path NF-κB Signaling Cascade tlr->nfkb_path nfkb_act Activated NF-κB nfkb_path->nfkb_act nucleus Nucleus nfkb_act->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) nucleus->cytokines Upregulates Gene Transcription of inflammation Inflammation (Redness, Discharge) cytokines->inflammation azithromycin Azithromycin (Anti-inflammatory effect) azithromycin->nfkb_path Modulates

Caption: Simplified inflammatory pathway in bacterial conjunctivitis.

In vivo validation through rigorous clinical trials has established topical Azithromycin as a safe and effective treatment for bacterial conjunctivitis.[4][14] Its primary advantages lie in its broad-spectrum antimicrobial activity, beneficial anti-inflammatory properties, and a favorable pharmacokinetic profile that allows for a reduced dosing frequency, potentially improving patient compliance.[4][12] Comparative data demonstrates that Azithromycin's efficacy is comparable, and in some measures superior, to older antibiotics like Tobramycin, while requiring significantly fewer applications.[11][14][15] This makes it a valuable option in the clinical management of this common ocular infection.

References

A Comparative Guide to the Pharmacokinetics of Clarithromycin and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Estocin": The drug name "this compound" was not found in available pharmaceutical databases. This guide compares clarithromycin (B1669154) with erythromycin (B1671065), a foundational macrolide antibiotic to which clarithromycin is a chemical derivative and is frequently compared. It is presumed that "this compound" was a typographical error for "Erythromycin."

This guide provides a detailed comparison of the pharmacokinetic profiles of two key macrolide antibiotics: clarithromycin and its predecessor, erythromycin. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their distinct in vivo behaviors.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of clarithromycin and erythromycin, highlighting the advancements offered by clarithromycin in terms of bioavailability, plasma concentration, and half-life.

Pharmacokinetic ParameterClarithromycinErythromycin
Oral Bioavailability ~52-55%[1]Variable, low (enteric coating required)
Peak Plasma Conc. (Cmax) 1.0-1.5 mg/L (250 mg dose); 2.0-3.0 mg/L (500 mg dose)[2]Lower and more variable
Time to Peak (Tmax) ~2-3 hours[2][3]~4 hours with food[4][5]
Elimination Half-life (t½) 3.3-4.9 hours (parent); 5-7 hours (active metabolite)[1][2]1.5-2 hours[4][5]
Metabolism Hepatic (CYP3A4) to active metabolite (14-hydroxyclarithromycin)[1][2]Hepatic (CYP3A4)[4][5]
Excretion 30-40% renal (unchanged or as active metabolite), remainder biliary[2]Primarily biliary, with minimal renal excretion[4][5][6]
Protein Binding Data not consistently reported in provided resultsPrimarily to plasma proteins[4]
Tissue Penetration High concentrations in epithelial lining fluid and alveolar cells[7]Low concentrations in epithelial lining fluid and alveolar cells[7]

Experimental Protocols

The pharmacokinetic data presented are typically derived from studies employing standardized methodologies. Below are generalized protocols for key experiments.

1. Pharmacokinetic Study in Healthy Volunteers:

  • Objective: To determine single-dose or steady-state pharmacokinetic parameters (Cmax, Tmax, AUC, t½) in plasma.

  • Methodology:

    • A cohort of healthy adult volunteers is selected.

    • Following an overnight fast, a single oral dose of the antibiotic (e.g., 250 mg or 500 mg) is administered.

    • Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the parent drug and any active metabolites in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[7]

    • Pharmacokinetic parameters are calculated from the resulting plasma concentration-time data.

2. Intrapulmonary Pharmacokinetic Analysis:

  • Objective: To measure drug concentrations in the lungs, specifically in epithelial lining fluid (ELF) and alveolar cells.

  • Methodology:

    • Healthy adult volunteers receive a multiple-dose regimen of the antibiotic to achieve steady-state concentrations.

    • At specific time points after the final dose, subjects undergo bronchoscopy and bronchoalveolar lavage (BAL).[7]

    • During BAL, a sterile saline solution is instilled into a segment of the lung and then aspirated.

    • The concentration of the antibiotic in the BAL fluid and the concentration of urea (B33335) are measured.

    • The volume of ELF recovered is calculated using the urea dilution method.[7]

    • The concentration of the antibiotic in ELF and in the pelleted alveolar cells is then determined.[7]

3. In Vitro Cytochrome P450 Inhibition Assay:

  • Objective: To assess the potential of the drug to inhibit key metabolic enzymes, such as CYP3A4.

  • Methodology:

    • Human liver microsomes, which contain CYP enzymes, are used.

    • A known substrate for the specific CYP isozyme (e.g., testosterone (B1683101) for CYP3A4) is incubated with the microsomes in the presence and absence of the test drug (clarithromycin or erythromycin).[8]

    • The rate of metabolism of the substrate is measured.

    • A decrease in the rate of substrate metabolism in the presence of the test drug indicates inhibition. The inhibitory potential (e.g., IC50 value) can then be quantified.

Mandatory Visualizations

experimental_workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis A Volunteer Recruitment B Drug Administration (Oral) A->B C Serial Blood Collection B->C D Bronchoalveolar Lavage (Optional) B->D E Sample Processing (e.g., Centrifugation) C->E D->E F Drug Concentration Measurement (HPLC) E->F G Pharmacokinetic Modeling F->G H Data Interpretation & Comparison G->H metabolic_pathway cluster_macrolides Macrolide Antibiotics cluster_metabolism Hepatic Metabolism cluster_metabolites Metabolites Erythromycin Erythromycin CYP3A4 Cytochrome P450 3A4 Erythromycin->CYP3A4 Inhibition Clarithromycin Clarithromycin Clarithromycin->CYP3A4 Inhibition Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites Metabolizes Erythromycin Active_Metabolite 14-Hydroxyclarithromycin (Active) CYP3A4->Active_Metabolite Metabolizes Clarithromycin

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal of Estocin (Azithromycin)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and responsible management of the antibiotic Estocin, containing the active ingredient Azithromycin.

The proper disposal of pharmaceuticals is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for discarding unused or expired this compound (Azithromycin) is paramount to prevent environmental contamination and the proliferation of antibiotic-resistant bacteria.[1] Improper disposal, such as flushing it down the drain or discarding it in the regular trash, can introduce this active pharmaceutical ingredient into ecosystems, leading to contaminated water supplies and potential harm to wildlife.[1]

Immediate Safety and Logistical Information

When handling Azithromycin, it is crucial to adhere to the safety protocols outlined in the product's Safety Data Sheet (SDS). While Azithromycin is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), institutional or state regulations may be more stringent.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Azithromycin.[3]

  • If tablets or capsules are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[3]

Disposal Procedures in a Laboratory Setting

The primary directive for laboratory professionals is to follow their institution's specific EHS guidelines.[1]

Step-by-Step Disposal Guide:

  • Segregation and Waste Classification:

    • Do not mix Azithromycin waste with other chemical waste.[4]

    • Consult your EHS department to determine if your institution classifies Azithromycin as a non-hazardous or hazardous pharmaceutical waste.

  • Containerization:

    • Use designated, sealed, and clearly labeled waste containers for Azithromycin and any contaminated materials (e.g., pipette tips, gloves).[3]

    • Leave the chemical in its original container when possible.[4]

  • Labeling:

    • The waste container label should include the chemical name ("Azithromycin"), the date of accumulation, and the name of the generating laboratory and principal investigator.

  • Storage:

    • Store the waste container in a secure, well-ventilated area, away from heat sources or incompatible chemicals.[5]

  • Disposal:

    • Arrange for the collection of the pharmaceutical waste by a certified hazardous waste disposal contractor or your institution's EHS department.[4]

    • Waste material must be disposed of in accordance with national and local regulations.[4] Incineration at an approved facility is a common disposal method for pharmaceutical waste.

Disposal of Household this compound (Azithromycin)

For individuals with unused or expired this compound at home, it is crucial to avoid disposing of it in the trash or flushing it down the toilet unless specifically instructed to do so.[6][7]

Recommended Disposal Options:

  • Drug Take-Back Programs: The safest and most environmentally responsible option is to utilize a drug take-back program.[6][8] These programs are often available at pharmacies, police stations, or through community events.[8]

  • Disposal in Household Trash (if a take-back program is not available):

    • Remove the medicine from its original container.[9][10]

    • Mix the medication (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[6][9][10]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[6][9]

    • Scratch out all personal information on the prescription label to protect your privacy.[9]

    • Dispose of the sealed container in your household trash.[10]

Summary of Azithromycin Safety and Environmental Data

ParameterInformationCitation
Chemical Name Azithromycin[4]
CAS Number 83905-01-5[4]
Primary Route of Exposure Ingestion, Inhalation, Skin/Eye Contact[3][11]
Primary Hazards May cause skin irritation or rash. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][11]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Improper disposal can contribute to antibiotic resistance.[1][12]
Regulatory Framework Regulated under the Resource Conservation and Recovery Act (RCRA) for hazardous waste, though not typically listed. State regulations may be more stringent.[1][2]

Experimental Protocols

The provided information from Safety Data Sheets and disposal guidelines does not contain detailed methodologies for specific experiments. For experimental protocols involving Azithromycin, it is recommended to consult peer-reviewed scientific literature and established research protocols.

This compound (Azithromycin) Disposal Workflow

Estocin_Disposal_Workflow This compound (Azithromycin) Disposal Decision Tree start Unused/Expired this compound (Azithromycin) lab_or_home Is this in a Laboratory or Household setting? start->lab_or_home lab Laboratory Setting lab_or_home->lab Laboratory home Household Setting lab_or_home->home Household consult_ehs Consult Institutional EHS Guidelines lab->consult_ehs take_back Drug Take-Back Program Available? home->take_back segregate Segregate as Pharmaceutical Waste consult_ehs->segregate label_container Use Labeled, Sealed Container segregate->label_container professional_disposal Dispose via Certified Waste Contractor label_container->professional_disposal use_take_back Utilize Take-Back Program take_back->use_take_back Yes trash_disposal Follow Household Trash Disposal Procedure take_back->trash_disposal No mix Mix with unappealing substance (e.g., coffee grounds) trash_disposal->mix seal Place in a sealed bag/container mix->seal dispose_trash Dispose of in household trash seal->dispose_trash

Caption: Decision workflow for the proper disposal of this compound (Azithromycin).

References

Essential Safety and Logistics for Handling Estocin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Estocin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive protocol based on best practices for handling potent, potentially hazardous chemical compounds in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Hazard Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards associated with potent bioactive compounds often include high acute toxicity upon inhalation, ingestion, or skin contact, and potential long-term effects such as carcinogenicity or reproductive toxicity. The level of required safety precautions is directly related to the potential for exposure during a given procedure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific task and the associated risk of exposure. Operations with a higher risk of generating aerosols or dusts require more stringent PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Risk LevelProcedure ExamplesRequired PPE
Low Risk - Handling sealed containers- Weighing in a fully closed system- Double nitrile gloves- Lab coat- Safety glasses with side shields
High Risk - Open powder handling- Reconstitution of the compound- Sonication or vortexing- Powered Air-Purifying Respirator (PAPR) or N95/P100 respirator- Double nitrile gloves- Disposable gown or suit- Chemical splash goggles- Shoe covers

PPE_Selection_Workflow start Start: Procedure with this compound Planned assess_risk Assess Potential for Aerosolization or Dust Generation start->assess_risk low_risk Low Risk Procedure (e.g., handling sealed containers, weighing in a closed system) assess_risk->low_risk Low high_risk High Risk Procedure (e.g., open powder handling, reconstitution, sonication) assess_risk->high_risk High low_risk_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses low_risk->low_risk_ppe high_risk_ppe Required PPE: - PAPR or N95/P100 Respirator - Double Nitrile Gloves - Disposable Gown/Suit - Safety Goggles - Shoe Covers high_risk->high_risk_ppe end End: Proceed with Caution low_risk_ppe->end fume_hood Work must be performed in a Certified Chemical Fume Hood or Ventilated Balance Enclosure high_risk_ppe->fume_hood fume_hood->end

Operational Plan: Step-by-Step Guidance

Preparation and Donning PPE
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to minimize movement in and out.

  • Donning Sequence: Don PPE in a clean area away from the handling zone. The recommended sequence is:

    • Shoe covers

    • Inner pair of nitrile gloves

    • Disposable gown or lab coat (ensure cuffs of inner gloves are tucked under the gown sleeves)

    • Respirator (if required)

    • Safety goggles or face shield

    • Outer pair of nitrile gloves (ensure they completely cover the cuffs of the gown)

Handling this compound
  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or chemical fume hood.

    • Use a dedicated set of weighing tools.

    • Tare the balance with a pre-labeled, sealable container.

    • Carefully transfer the required amount of this compound to the container, avoiding any spills.

    • Securely close the container before removing it from the balance.

  • Reconstitution:

    • Conduct all reconstitution steps within a chemical fume hood.

    • Ensure the vial is securely capped.

    • Slowly add the solvent to the vial, pointing the needle towards the side of the vial to prevent splashing.

    • Gently swirl the vial to dissolve the compound. Avoid vigorous shaking, sonication, or vortexing unless absolutely necessary and with appropriate containment.

Doffing PPE

The doffing process is a high-risk step where contamination can easily occur. Proceed slowly and deliberately.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown/Suit: Remove the disposable gown or suit by rolling it down and away from the body, turning it inside out.

  • Shoe Covers: Remove shoe covers.

  • Goggles/Face Shield: Remove eye protection from the back.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Disposable PPE Place all used PPE (gloves, gown, shoe covers, etc.) directly into a designated, sealed, and clearly labeled hazardous waste container.
Sharps Needles and syringes must be disposed of in a designated sharps container.
Contaminated Labware Disposable labware should be placed in the hazardous waste container. Reusable labware must be decontaminated following a validated procedure.
Excess this compound Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound in Ventilated Enclosure don_ppe->weigh reconstitute 4. Reconstitute in Chemical Fume Hood weigh->reconstitute decontaminate 5. Decontaminate Work Area and Reusable Equipment reconstitute->decontaminate doff_ppe 6. Doff PPE Carefully decontaminate->doff_ppe dispose_waste 7. Dispose of Hazardous Waste in Labeled Containers doff_ppe->dispose_waste wash_hands 8. Wash Hands Thoroughly dispose_waste->wash_hands

Disclaimer: This document provides generalized guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and in the event of an exposure or spill.

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